molecular formula C9H20 B1585254 4-Ethylheptane CAS No. 2216-32-2

4-Ethylheptane

Cat. No.: B1585254
CAS No.: 2216-32-2
M. Wt: 128.25 g/mol
InChI Key: XMROPFQWHHUFFS-UHFFFAOYSA-N
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Description

4-Ethylheptane is a useful research compound. Its molecular formula is C9H20 and its molecular weight is 128.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20/c1-4-7-9(6-3)8-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMROPFQWHHUFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176690
Record name Heptane, 4-ethyl-
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2216-32-2
Record name 4-Ethylheptane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 4-ethyl-
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Record name Heptane, 4-ethyl-
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Record name Heptane, 4-ethyl-
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Fundamental Properties of 4-Ethylheptane

This technical guide provides a comprehensive overview of the fundamental physicochemical and spectroscopic properties of this compound. The information is presented to support research and development activities where this compound may be utilized as a reference standard, a non-polar solvent, or a building block in organic synthesis. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for the determination of key properties are provided.

Chemical Identity and Molecular Structure

This compound is a branched-chain alkane. Its molecular structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group substituted at the fourth carbon position.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 2216-32-2[1][2]
Molecular Formula C₉H₂₀[1][2][3]
Molecular Weight 128.26 g/mol [2][3]
Canonical SMILES CCCC(CC)CCC[1][2]
InChI InChI=1S/C9H20/c1-4-7-9(6-3)8-5-2/h9H,4-8H2,1-3H3[1][2]
InChIKey XMROPFQWHHUFFS-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical properties of this compound are characteristic of a non-polar, volatile hydrocarbon. These properties are critical for its handling, storage, and application in various experimental setups.

PropertyValue
Appearance Colorless to almost colorless clear liquid[2][3]
Boiling Point 141 °C[4][5]
Melting Point -113.19 °C[4]
Density 0.73 - 0.741 g/cm³[4][5]
Refractive Index 1.4070 - 1.416[4][5]
Flash Point 30 °C[4]
Water Solubility 242.2 µg/L (temperature not stated)[4]
Solubility Soluble in Ether, Benzene, Acetone[4]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Spectroscopic DataDescription
Infrared (IR) Spectrum The IR spectrum of this compound exhibits characteristic C-H stretching and bending vibrations for sp³ hybridized carbons. Strong absorptions are expected in the 2850-2960 cm⁻¹ region (C-H stretch) and around 1465 cm⁻¹ and 1375 cm⁻¹ (CH₂ and CH₃ bending, respectively).[6]
Mass Spectrum (Electron Ionization) The mass spectrum shows fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z 128 may be of low intensity. Prominent peaks correspond to the loss of alkyl fragments, with a base peak often resulting from the formation of a stable secondary carbocation.[7]

Safety and Handling

This compound is a flammable liquid and requires appropriate safety precautions for handling and storage.

Safety InformationDetails
GHS Pictograms GHS02 (Flammable), GHS08 (Health Hazard)[3][8]
Hazard Statements H226: Flammable liquid and vapor.[1][9] H304: May be fatal if swallowed and enters airways.[1][9]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[1][9] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9] P331: Do NOT induce vomiting.[1][9] P403+P235: Store in a well-ventilated place. Keep cool.[9]

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of this compound.

5.1. Boiling Point Determination (Distillation Method - ASTM D1078)

This method determines the distillation range of volatile organic liquids.

  • Apparatus: Distillation flask, condenser, graduated cylinder for receiving, thermometer, and a heating source.

  • Procedure:

    • Measure 100 mL of the this compound sample into the distillation flask.

    • Add a few boiling chips to the flask to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

    • Begin heating the flask.

    • Record the temperature at which the first drop of distillate falls from the condenser (Initial Boiling Point).

    • Continue distillation at a prescribed rate.

    • The boiling point is the temperature observed when the vapor is condensing and dripping into the receiving cylinder at a steady rate. For a pure compound like this compound, the boiling range should be narrow.

5.2. Density Measurement

The density is determined by measuring the mass of a known volume of the liquid.

  • Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, and a constant temperature bath.

  • Procedure:

    • Clean and dry the pycnometer and determine its mass.

    • Fill the pycnometer with this compound, ensuring no air bubbles are present.

    • Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.

    • Adjust the volume of the liquid to the calibration mark.

    • Dry the outside of the pycnometer and weigh it.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

5.3. Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent when it enters the liquid.

  • Apparatus: Abbe refractometer, constant temperature water bath, and a light source.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Ensure the prism surfaces are clean and dry.

    • Place a few drops of this compound onto the measuring prism.

    • Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

    • Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.

    • Read the refractive index from the scale.

5.4. Infrared (IR) Spectroscopy

This technique is used to identify the functional groups present in the molecule.

  • Apparatus: Fourier Transform Infrared (FTIR) spectrometer, and salt plates (e.g., NaCl or KBr).

  • Procedure:

    • Ensure the salt plates are clean and dry.

    • Place a drop of this compound on one salt plate.

    • Place the second salt plate on top to create a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

    • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

5.5. Mass Spectrometry (Electron Ionization)

This technique is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Apparatus: Gas chromatograph-mass spectrometer (GC-MS).

  • Procedure:

    • A dilute solution of this compound in a volatile solvent (e.g., pentane (B18724) or hexane) is prepared.

    • The sample is injected into the GC, where it is vaporized and separated from the solvent.

    • The separated this compound enters the mass spectrometer.

    • In the ion source, the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio and detected.

Visualization of Property Relationships

The fundamental properties of this compound are interconnected. The molecular structure is the primary determinant of its physical and chemical behavior.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physical Properties cluster_3 Chemical Properties Structure This compound C₉H₂₀ Forces Van der Waals Forces (London Dispersion) Structure->Forces determines Reactivity Chemical Reactivity (e.g., Combustion) Structure->Reactivity influences BoilingPoint Boiling Point Forces->BoilingPoint MeltingPoint Melting Point Forces->MeltingPoint Density Density Forces->Density Solubility Solubility Forces->Solubility Viscosity Viscosity Forces->Viscosity FlashPoint Flash Point Reactivity->FlashPoint

Caption: Logical relationship of this compound's properties.

References

An In-depth Technical Guide to 4-Ethylheptane (CAS 2216-32-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethylheptane (CAS No. 2216-32-2), a branched-chain alkane. While not directly implicated in current drug development, its physicochemical properties and potential as a non-polar solvent or synthetic building block warrant consideration. This document collates available data on its chemical and physical properties, outlines plausible synthetic routes, details standard analytical protocols, and discusses its known safety profile. The absence of known interactions with biological signaling pathways is also addressed. All quantitative data is presented in structured tables for clarity, and conceptual workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless, flammable liquid.[1] It is a saturated hydrocarbon, and as such, is chemically inert under most conditions. Its branched structure influences its physical properties, such as boiling point and viscosity, compared to its linear isomer, n-nonane.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 2216-32-2[2][3]
Molecular Formula C₉H₂₀[2][3]
Molecular Weight 128.26 g/mol [1]
Appearance Colorless to Almost Colorless Liquid[1]
Density 0.73 g/cm³[1]
Boiling Point 141 °C[1]
Melting Point -113.19 °C[1]
Flash Point 30 °C[1]
Refractive Index 1.4070 - 1.4090[1]
Water Solubility 242.2 µg/L[1]
Solubility Soluble in Ether, Benzene, Acetone[1]

Synthesis of this compound

Proposed Synthesis via Grignard Reaction

A Grignard reaction provides a reliable method for forming carbon-carbon bonds. A potential route to this compound could involve the reaction of a propyl magnesium halide with 4-heptanone (B92745), followed by dehydration and subsequent hydrogenation. A more direct, albeit potentially lower-yielding, approach would be the reaction of an ethyl magnesium halide with a 4-haloheptane. A more plausible Grignard synthesis would involve the reaction of propylmagnesium bromide with 4-heptanone to form 4-ethyl-4-heptanol, followed by reduction of the tertiary alcohol.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction 4-Heptanone 4-Heptanone 4-Ethyl-4-heptanol 4-Ethyl-4-heptanol 4-Heptanone->4-Ethyl-4-heptanol 1. Propylmagnesium Bromide 2. H₃O⁺ Propylmagnesium_Bromide Propylmagnesium_Bromide 4-Ethyl-4-heptanol_2 4-Ethyl-4-heptanol This compound This compound 4-Ethyl-4-heptanol_2->this compound HI / Red Phosphorus

Proposed Grignard synthesis of this compound.
Proposed Synthesis via Wurtz Reaction

The Wurtz reaction, while often leading to side products and having limited synthetic utility for asymmetric alkanes, presents a theoretical pathway. The coupling of 1-bromopropane (B46711) and 1-bromobutane (B133212) with sodium metal would produce a mixture of hexane (B92381), octane, and the desired heptane, along with other isomers. A more specific Wurtz-type reaction could involve the coupling of 4-bromoheptane (B1329381) with ethyl bromide and sodium, though this would also result in a mixture of products. A more controlled synthesis would involve the reaction of 4-bromo-4-ethylheptane with a reducing agent. However, the synthesis of this starting material is not trivial. A more straightforward, though potentially low-yielding, approach would be the coupling of two molecules of a propyl halide and one molecule of an ethyl dihalide in the presence of sodium. A more direct, albeit less efficient, method would be the coupling of 1-bromopropane and 1-ethyl-1-bromopropane. Given the limitations, a more practical Wurtz synthesis would involve the coupling of a single appropriate halide. A plausible, though likely inefficient, route is the coupling of 1-bromo-2-ethylpentane with ethyl bromide. A more direct, but still problematic, approach is the coupling of a propyl halide and a butyl halide. For the specific synthesis of this compound, a more targeted approach would be the reaction of 4-bromoheptane with ethylmagnesium bromide in the presence of a suitable catalyst (a variation of a Grignard coupling reaction). A classic Wurtz reaction would involve the coupling of two different alkyl halides, for instance, 1-bromopropane and 1-bromo-2-ethylbutane.

Wurtz 1-Bromopropane 1-Bromopropane Product_Mixture Hexane, Heptane, Octane, etc. 1-Bromopropane->Product_Mixture 1-Bromobutane 1-Bromobutane 1-Bromobutane->Product_Mixture Sodium Sodium Sodium->Product_Mixture Dry Ether

Wurtz reaction leading to a mixture of alkanes.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
¹H NMR Complex multiplets in the alkane region (~0.8-1.4 ppm).[4]
¹³C NMR Signals corresponding to the different carbon environments in the molecule.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 128, with characteristic fragmentation patterns for branched alkanes (e.g., loss of ethyl and propyl groups).[3]
Infrared (IR) Spectroscopy C-H stretching vibrations just below 3000 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available in the searched literature. However, standard procedures for the analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound from a mixture and confirm its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as hexane or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum with a reference library.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilute_Sample Dilute Sample Sample->Dilute_Sample Solvent Solvent Solvent->Dilute_Sample Injector Injector Dilute_Sample->Injector GC_Column GC Column Injector->GC_Column Separation MS_Detector MS Detector GC_Column->MS_Detector Detection Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Library_Search Library Search Mass_Spectrum->Library_Search Identification Identification Library_Search->Identification

Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups (C-H bonds) in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands for C-H stretching and bending vibrations.

Applications in Drug Development

Currently, there is no specific information in the scientific literature to suggest that this compound is used as an active pharmaceutical ingredient or plays a direct role in drug development. Its primary relevance to this field would be as a non-polar solvent for extraction or synthesis, or as a reference compound in analytical studies. Branched alkanes, in general, are components of various fuels and lubricants and can be used as inert media for reactions.

Biological Activity and Signaling Pathways

There is no evidence to suggest that this compound has any specific biological activity or interacts with known signaling pathways in mammalian systems. As a simple, non-functionalized alkane, it is not expected to bind to receptors or enzymes with high specificity. The general biological effect of short-chain alkanes is related to their lipophilicity, which can lead to disruption of cell membranes at high concentrations. Some microorganisms possess enzymatic pathways (e.g., involving alkane hydroxylases) to metabolize alkanes, but this is a catabolic process rather than a signaling event.

Safety and Toxicology

Table 3: GHS Hazard Information for this compound

Hazard StatementCodeDescriptionReference(s)
Flammable liquid and vaporH226Flammable liquid and vapor[3]
May be fatal if swallowed and enters airwaysH304May be fatal if swallowed and enters airways[3]

Precautions: Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This compound is a simple branched alkane with well-defined physical and chemical properties. While it does not have known direct applications in drug development or specific biological activities, a thorough understanding of its properties, synthesis, and analysis is valuable for researchers who may encounter it as a solvent, impurity, or starting material. The protocols and data presented in this guide provide a foundational resource for scientists working with this compound. Further research into the biological effects of branched alkanes could reveal currently unknown interactions, but based on current knowledge, this compound is best considered a simple hydrocarbon with limited biological significance.

References

An In-depth Technical Guide to 4-Ethylheptane: Chemical Structure and Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomerism, and physicochemical properties of 4-ethylheptane. It includes detailed experimental protocols for the synthesis and analysis of branched alkanes and presents a logical visualization of its isomeric relationships.

Chemical Structure of this compound

This compound is a branched alkane, a saturated hydrocarbon that is a structural isomer of nonane (B91170). Its fundamental characteristics are defined by its molecular and structural formula.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₂₀[2]

  • Molecular Weight: 128.26 g/mol [3]

  • Canonical SMILES: CCCC(CC)CCC[1]

  • InChI: InChI=1S/C9H20/c1-4-7-9(6-3)8-5-2/h9H,4-8H2,1-3H3[1][2]

  • InChIKey: XMROPFQWHHUFFS-UHFFFAOYSA-N[1][2]

  • CAS Number: 2216-32-2[2][3]

The structure consists of a seven-carbon main chain (heptane) with a two-carbon ethyl group attached to the fourth carbon atom. This branching influences its physical properties compared to its straight-chain isomer, n-nonane.

Isomerism in this compound

Isomerism is a key concept in understanding the properties and potential applications of organic molecules. This compound is part of a large family of isomers with the same molecular formula, C₉H₂₀.

Constitutional (Structural) Isomerism

Compounds with the same molecular formula but different atomic connectivity are known as constitutional or structural isomers. The molecular formula C₉H₂₀ corresponds to nonane, which has 35 distinct structural isomers.[4][5][6] These isomers can be categorized based on the length of their main carbon chain and the nature and position of their alkyl branches.

Examples of structural isomers of this compound (all C₉H₂₀) include:

  • n-Nonane: The straight-chain alkane.[5][7]

  • Methyloctanes: e.g., 2-Methyloctane, 3-Methyloctane, 4-Methyloctane.[6][8]

  • Dimethylheptanes: e.g., 2,2-Dimethylheptane, 3,4-Dimethylheptane.[6][8]

  • Ethylheptanes: e.g., 3-Ethylheptane.[5]

  • Trimethylhexanes: e.g., 2,2,4-Trimethylhexane.[4]

  • Diethylpentane: e.g., 3,3-Diethylpentane.[5]

The degree of branching significantly affects properties such as boiling point and viscosity. Generally, increased branching leads to a lower boiling point due to reduced intermolecular van der Waals forces.

Stereoisomerism

Stereoisomerism occurs in molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. A common cause of stereoisomerism in alkanes is the presence of a chiral center—a carbon atom bonded to four different substituent groups.

In the case of this compound, the carbon atom at position 4 is bonded to:

  • A hydrogen atom

  • An ethyl group (-CH₂CH₃)

  • A propyl group (-CH₂CH₂CH₃)

  • Another propyl group (-CH₂CH₂CH₃)

Since two of the substituents (the two propyl groups) are identical, the fourth carbon is not a chiral center . Therefore, this compound does not exhibit stereoisomerism and has no enantiomers or diastereomers.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound and its straight-chain isomer, n-nonane, for comparison.

PropertyThis compoundn-Nonane
Molecular Formula C₉H₂₀C₉H₂₀
Molecular Weight 128.26 g/mol [3]128.25 g/mol [7]
Boiling Point 141 °C[3]151 °C[9]
Melting Point -113.19 °C[3]-53 °C[9]
Density 0.73 g/cm³[3]0.718 g/cm³ (at 20 °C)[10]
Flash Point 30 °C[3]86 °F (30 °C)
Solubility Soluble in Ether, Benzene, Acetone.[3]Insoluble in water; soluble in organic solvents.[10]

Experimental Protocols

The synthesis and analysis of branched alkanes like this compound require specific laboratory procedures. Below are detailed methodologies for synthesis and analysis.

Synthesis of Branched Alkanes (General Protocol)

Branched alkanes can be synthesized from various starting materials. A common method involves the hydrogenation of a corresponding unsaturated hydrocarbon (alkene or alkyne).

Objective: To synthesize a branched alkane via catalytic hydrogenation of a branched alkene.

Methodology:

  • Alkene Preparation (Example: Wittig Reaction): A branched alkene precursor can be synthesized by reacting a suitable ketone (e.g., 4-heptanone) with a phosphorus ylide (e.g., ethylidenetriphenylphosphorane) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: The chosen branched alkene is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and placed in a high-pressure reaction vessel (hydrogenator).

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on Carbon, PtO₂) is added to the solution. The amount is typically 1-5 mol% relative to the alkene.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas to remove air, and then pressurized with hydrogen to a specified pressure (e.g., 50-100 psi). The mixture is agitated or stirred vigorously at room temperature or with gentle heating.

  • Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like Gas Chromatography (GC) on aliquots.

  • Workup: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite or a similar filter aid to remove the solid catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude alkane is then purified, typically by fractional distillation, to yield the high-purity branched alkane.

Analysis of Alkane Isomers (General Protocol)

Gas Chromatography is a primary technique for separating and identifying volatile compounds like alkane isomers.

Objective: To separate and identify this compound from a mixture of its isomers.

Methodology:

  • Sample Preparation: A dilute solution of the alkane mixture is prepared in a volatile solvent (e.g., hexane (B92381) or pentane). A typical concentration is 100-1000 ppm.

  • Instrumentation (Gas Chromatography-Mass Spectrometry, GC-MS):

    • GC System: A gas chromatograph equipped with a capillary column is used. A non-polar column (e.g., DB-1, HP-5ms) is suitable for separating alkanes based on boiling points.

    • Injector: A split/splitless injector is set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

    • Oven Program: A temperature program is established. For nonane isomers, a typical program might start at 40 °C, hold for 2 minutes, and then ramp at 5-10 °C/min to 200 °C.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

    • MS Detector: A mass spectrometer is used for detection and identification. It is set to scan a mass range of m/z 40-200.

  • Data Acquisition: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC. The instrument separates the components, and the mass spectrometer records the mass spectrum of each eluting compound.

  • Data Analysis:

    • Retention Time: The retention time of each peak is compared to that of an authentic standard of this compound for preliminary identification.

    • Mass Spectrum: The fragmentation pattern of the unknown peak is compared to a library of mass spectra (e.g., NIST/Wiley library) to confirm the identity of this compound and other isomers.[2]

Visualization of Isomeric Relationships

The following diagram, generated using the DOT language, illustrates the relationship between the parent molecular formula and several of its structural isomers, including this compound.

Isomerism_of_Nonane Isomeric Relationship of Nonane (C₉H₂₀) C9H20 Molecular Formula C₉H₂₀ (35 Structural Isomers) Nonane n-Nonane C9H20->Nonane Straight-Chain MethylOctane 2-Methyloctane C9H20->MethylOctane Branched Ethylheptane4 This compound C9H20->Ethylheptane4 Branched Ethylheptane3 3-Ethylheptane C9H20->Ethylheptane3 Branched Dimethylheptane 3,3-Dimethylheptane C9H20->Dimethylheptane Highly Branched Trimethylhexane 2,2,4-Trimethylhexane C9H20->Trimethylhexane Highly Branched Diethylpentane 3,3-Diethylpentane C9H20->Diethylpentane Highly Branched

Caption: Structural isomers of the molecular formula C₉H₂₀.

References

Spectroscopic Profile of 4-Ethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylheptane (C₉H₂₀, CAS No: 2216-32-2) is a branched-chain alkane, a class of compounds that are fundamental components of fuels and lubricants, and also serve as important scaffolds in organic synthesis. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various scientific and industrial applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and related fields. The guide includes detailed data presented in tabular format, experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unique insights into its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by overlapping signals in the upfield region, typical for saturated hydrocarbons. The chemical shifts are influenced by the local electronic environment of the protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Signal AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
CH (C4)~1.21Nonet~6.8
CH₂ (C3, C5)~1.26Multiplet
CH₂ (C2, C6)~1.28Multiplet
CH₂ (ethyl)~1.24Quartet~7.4
CH₃ (C1, C7)~0.88Triplet~7.0
CH₃ (ethyl)~0.83Triplet~7.4

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, the nine carbon atoms give rise to four unique signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (ppm)
C4~39.8
C3, C5~30.6
C2, C6~23.2
C1, C7~14.3
Ethyl CH₂~25.9
Ethyl CH₃~11.7

Note: These are predicted chemical shifts based on empirical data for similar branched alkanes. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of this compound is dominated by C-H stretching and bending vibrations.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2958 - 2873C-H stretch (asymmetric and symmetric)Strong
1465-CH₂- bend (scissoring)Medium
1378-CH₃ bend (symmetric)Medium

Data obtained from the NIST gas-phase IR spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) leads to the formation of a molecular ion and several characteristic fragment ions.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
128< 1[C₉H₂₀]⁺ (Molecular Ion)
9915[M - C₂H₅]⁺
8530[M - C₃H₇]⁺
7140[M - C₄H₉]⁺
57100[C₄H₉]⁺ (Base Peak)
4385[C₃H₇]⁺
2945[C₂H₅]⁺

The fragmentation of this compound is dominated by cleavage at the branch point, leading to the formation of stable secondary carbocations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR of a Liquid Sample (e.g., this compound)

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a proton-decoupled sequence is typically used.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

Infrared (IR) Spectroscopy

Protocol for FTIR of a Neat Liquid Sample (e.g., this compound)

  • Sample Preparation:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone (B3395972) and dry thoroughly.

    • Place one to two drops of neat this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Instrument Setup and Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction:

    • Introduce a small amount of volatile liquid this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

    • For GC-MS, the sample is first vaporized in the heated injection port and separated on a capillary column before entering the ion source.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, positively charged ions.

  • Mass Analysis:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound (Neat Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Ethylheptane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical synthesis of 4-ethylheptane, a branched alkane used in various research contexts. The primary focus is on a robust and high-yield synthetic method suitable for laboratory-scale production, emphasizing the Corey-House synthesis. This reaction is particularly well-suited for creating unsymmetrical alkanes like this compound from smaller, readily available precursors.

Overview of Synthetic Strategies

The synthesis of an unsymmetrical alkane such as this compound requires a method that allows for the precise coupling of two different alkyl groups. While several carbon-carbon bond-forming reactions exist, the Corey-House synthesis is superior to methods like the Wurtz reaction, which is inefficient for unsymmetrical products due to the formation of a mixture of alkanes.[1][2]

The Corey-House reaction utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide.[3][4] This method is known for its high yields and broad applicability, making it a powerful tool in organic synthesis.[3][5] For this compound (a C9 alkane), two primary Corey-House pathways are logical and efficient.

Logical Synthesis Pathways:

Two effective pathways for the synthesis of this compound via the Corey-House reaction are:

Both pathways are viable; however, for optimal yield, the alkyl halide in the coupling step should be a primary halide, which is the case in both options.[6][7]

Quantitative Data

The Corey-House synthesis is known for its high efficiency in coupling unhindered alkyl groups. While specific yield data for this compound is not extensively published, the expected yields for similar unsymmetrical alkanes are consistently high.

Synthesis PathwayReactantsExpected Yield RangeKey Conditions
Pathway A Lithium Diethylcuprate, 1-Bromopropane80-95%Anhydrous Ether or THF, Low Temperature (-78°C to 0°C), Inert Atmosphere
Pathway B Lithium Dipropylcuprate, Bromoethane80-95%Anhydrous Ether or THF, Low Temperature (-78°C to 0°C), Inert Atmosphere

Table 1: Summary of Quantitative Data for the Corey-House Synthesis of this compound. Yields are based on typical outcomes for this reaction type with primary alkyl halides.[8]

Experimental Workflow and Visualization

The synthesis follows a sequential three-step process: formation of an alkyllithium reagent, in-situ preparation of the Gilman reagent, and the final coupling reaction with a second alkyl halide.

Synthesis_Workflow cluster_0 Step 1: Alkyllithium Formation cluster_1 Step 2: Gilman Reagent Preparation cluster_2 Step 3: C-C Coupling cluster_3 Workup & Purification A1 Alkyl Halide (R-X) (e.g., Bromoethane) R_Li Alkyllithium (R-Li) (e.g., Ethyllithium) A1->R_Li A2 Lithium Metal (2 eq.) A2->R_Li A3 Anhydrous Ether A3->R_Li Gilman Lithium Dialkylcuprate (R₂CuLi) [Gilman Reagent] R_Li->Gilman 2 eq. CuI Copper(I) Iodide (CuI) CuI->Gilman Product This compound (R-R') Gilman->Product B1 Second Alkyl Halide (R'-X) (e.g., 1-Bromopropane) B1->Product Workup Aqueous Quench (e.g., NH₄Cl solution) Product->Workup Purification Extraction & Distillation Workup->Purification Final Pure this compound Purification->Final

Corey-House synthesis workflow for this compound.

Detailed Experimental Protocol (Pathway A)

This protocol details the synthesis of this compound from bromoethane and 1-bromopropane. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent the decomposition of the organometallic reagents.[9][10]

Materials:

  • Bromoethane (CH₃CH₂Br)

  • Lithium metal, fine wire or granules

  • Copper(I) Iodide (CuI)

  • 1-Bromopropane (CH₃CH₂CH₂Br)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard flame-dried glassware for air-sensitive reactions (three-neck flask, dropping funnel, condenser)

Procedure:

Step 1: Preparation of Ethyllithium (B1215237) (CH₃CH₂Li)

  • In a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place lithium metal (2.1 equivalents).

  • Add approximately 50 mL of anhydrous diethyl ether to the flask.

  • Slowly add a solution of bromoethane (1.0 equivalent) in 20 mL of anhydrous diethyl ether from the dropping funnel to the stirred lithium suspension. The reaction is exothermic and may require initial warming to start, after which the rate should be controlled by the addition rate to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure complete formation of ethyllithium.

Step 2: In-Situ Formation of Lithium Diethylcuprate ((CH₃CH₂)₂CuLi)

  • Cool the freshly prepared ethyllithium solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a slurry of copper(I) iodide (0.5 equivalents) in 20 mL of anhydrous diethyl ether.

  • Transfer the CuI slurry to the cold ethyllithium solution via a cannula, while stirring vigorously.

  • Allow the reaction mixture to warm slowly to approximately 0 °C, during which the solution will typically change color, indicating the formation of the lithium diethylcuprate (Gilman reagent).[10]

Step 3: Coupling Reaction to Form this compound

  • Cool the Gilman reagent solution back down to -78 °C.

  • Slowly add a solution of 1-bromopropane (1.0 equivalent) in 20 mL of anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 4: Workup and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any remaining organometallic species.[11]

  • Transfer the mixture to a separatory funnel. Separate the organic layer (ether).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation to yield pure this compound.

This detailed guide provides the necessary theoretical and practical framework for the successful synthesis of this compound in a research setting, emphasizing a reliable and high-yield methodology.

References

An In-depth Technical Guide to the Thermophysical Properties of 4-Ethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of 4-Ethylheptane (CAS: 2216-32-2), a branched alkane with the molecular formula C9H20.[1][2][3][4][5] The data presented herein is crucial for professionals in research, science, and drug development who require precise information for modeling, process design, and formulation. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key measurements are described.

Physicochemical Identifiers
IdentifierValue
Molecular Formula C9H20
Molecular Weight 128.2551 g/mol [1][3]
CAS Registry Number 2216-32-2[1][3]
IUPAC Name This compound[2]
InChI InChI=1S/C9H20/c1-4-7-9(6-3)8-5-2/h9H,4-8H2,1-3H3[1][3]
InChIKey XMROPFQWHHUFFS-UHFFFAOYSA-N[1][3]
SMILES CCCC(CC)CCC[2]

Quantitative Thermophysical Data

The following tables summarize the key thermophysical properties of this compound. The data is primarily sourced from the NIST/TRC Web Thermo Tables, which provides critically evaluated data.[6]

Table 1: Density
PhaseTemperature (K)Density ( kg/m ³)
Liquid180 - 594.7Data available over this range[6]
Gas (in equilibrium with Liquid)477.355 - 594.7Data available over this range[6]
Table 2: Viscosity
PhaseTemperature (K)Viscosity (Pa·s)
Liquid (in equilibrium with Gas)270 - 590Data available over this range[6]
Gas420 - 890Data available over this range[6]
Table 3: Thermal Conductivity
PhaseTemperature (K)Thermal Conductivity (W/m·K)
Liquid (in equilibrium with Gas)200 - 530Data available over this range[6]
Gas420 - 890Data available over this range[6]
Table 4: Heat Capacity
PhaseTemperature (K)Heat Capacity (J/mol·K)
Liquid (at saturation pressure)250 - 580Data available over this range[6]
Ideal Gas (at constant pressure)200 - 1500Data available over this range[6]
Table 5: Vapor Pressure and Enthalpy of Vaporization
PropertyTemperature (K)Pressure (kPa)Enthalpy of Vaporization (kJ/mol)
Vapor Pressure303.26 - 441.97An equation ln(Pvp) = A + B/T + Cln(T) + DT^2 is available[7]N/A
Enthalpy of Vaporization255 - 594.7N/AData available over this range[6]
Table 6: Other Key Properties
PropertyValueConditions
Normal Boiling Point 415.8 K (142.65 °C)At 101.325 kPa
Critical Temperature 594.7 KN/A[6]
Critical Pressure 2450.13 kPaN/A[6]
Critical Density 225 kg/m ³N/A
Enthalpy of Formation (Liquid) -249.7 kJ/molAt 298.15 K
Enthalpy of Formation (Gas) -207.9 kJ/molAt 298.15 K
Refractive Index (Liquid) Data availableWavelength: 434.05 nm to 667.82 nm, Temperature: 293.138 K to 385.926 K[6]

Experimental Protocols

The determination of thermophysical properties of alkanes like this compound involves a variety of established experimental techniques. Below are detailed methodologies for key experiments.

Density Measurement

A common and precise method for determining the density of liquids is the vibrating tube densimeter.[8]

Methodology:

  • Calibration: The instrument is calibrated using two fluids of known density, typically dry air and pure water.

  • Sample Injection: The this compound sample is injected into the vibrating U-shaped tube.

  • Temperature Control: The temperature of the sample is precisely controlled using a thermostatic bath.

  • Measurement: The instrument measures the oscillation period of the tube, which is directly related to the density of the fluid inside.

  • Data Acquisition: Density values are recorded at various temperatures to establish the density-temperature relationship.

Viscosity Measurement

The dynamic viscosity of liquids can be determined using various types of viscometers, such as capillary, rotational, or falling ball viscometers.[9]

Methodology (Capillary Viscometer):

  • Instrument Setup: A calibrated capillary viscometer is placed in a constant temperature bath.

  • Sample Loading: A known volume of this compound is introduced into the viscometer.

  • Flow Time Measurement: The time taken for the liquid to flow between two marked points under gravity is measured.

  • Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Thermal Conductivity Measurement

The transient hot-wire method is a widely used technique for measuring the thermal conductivity of fluids.

Methodology:

  • Apparatus: A thin platinum wire is submerged in the this compound sample.

  • Heating: A step voltage is applied to the wire, causing it to heat up.

  • Temperature Rise Measurement: The temperature rise of the wire is measured over a short period by recording its resistance change.

  • Calculation: The thermal conductivity of the liquid is determined from the rate of temperature increase of the wire.

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a primary method for determining the heat capacity of liquids.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is sealed in a hermetic pan. An empty pan is used as a reference.

  • Temperature Program: The sample and reference pans are subjected to a controlled temperature program (heating at a constant rate).

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calculation: The heat capacity is calculated from the differential heat flow, the sample mass, and the heating rate.

Visualizations

Experimental Workflow for Thermophysical Property Determination

G General Experimental Workflow for Thermophysical Property Determination cluster_sample Sample Preparation cluster_measurement Property Measurement cluster_analysis Data Analysis cluster_output Output Sample This compound Sample Purification Purification/Degassing Sample->Purification Density Density (Vibrating Tube Densitometer) Purification->Density Viscosity Viscosity (Capillary Viscometer) Purification->Viscosity ThermalConductivity Thermal Conductivity (Transient Hot-Wire) Purification->ThermalConductivity HeatCapacity Heat Capacity (DSC) Purification->HeatCapacity DataProcessing Raw Data Processing Density->DataProcessing Viscosity->DataProcessing ThermalConductivity->DataProcessing HeatCapacity->DataProcessing Correlation Correlation with Temperature DataProcessing->Correlation Uncertainty Uncertainty Analysis Correlation->Uncertainty FinalData Final Thermophysical Property Data Uncertainty->FinalData

Caption: General workflow for determining thermophysical properties.

Logical Relationship of Key Thermophysical Propertiesdot

// Relationships Density -> Viscosity_d [label=" μ = ν * ρ ", color="#5F6368"]; Viscosity_k -> Viscosity_d [color="#5F6368"];

Density -> ThermalDiffusivity [label=" α = k / (ρ * Cp) ", color="#5F6368"]; HeatCapacity -> ThermalDiffusivity [color="#5F6368"]; ThermalConductivity -> ThermalDiffusivity [color="#5F6368"];

VaporPressure -> EnthalpyVap [label="Clausius-Clapeyron\nEquation", dir=both, color="#5F6368"]; }

References

4-Ethylheptane: A Technical Guide to its Historical Synthesis and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylheptane, a branched alkane with the chemical formula C9H20, represents a class of hydrocarbons that garnered significant interest in the early to mid-20th century with the advancement of organic synthesis. While a singular "discovery" event for this compound is not prominently documented, its synthesis falls within the broader historical context of the systematic preparation and characterization of isomeric alkanes. This guide provides a detailed overview of the likely historical synthesis methods, experimental protocols, and the physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical research. The synthesis of such branched alkanes was pivotal for understanding structure-property relationships and for producing reference compounds for fuel and materials science.

Historical Context: The Era of Branched Alkane Synthesis

The early 20th century was a transformative period for organic chemistry. The development of powerful synthetic methodologies allowed for the systematic creation of a vast array of organic molecules. A key figure in the synthesis of branched hydrocarbons was the American chemist Frank C. Whitmore. His work, particularly with the Grignard reaction, laid the groundwork for the preparation of numerous complex alkanes, including various nonanes (nine-carbon alkanes). Although direct attribution for the first synthesis of this compound is scarce, the methods pioneered and refined during this era provide a clear blueprint for its preparation.

The Grignard reaction, discovered by Victor Grignard in 1900, became a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with unparalleled efficiency for its time. This reaction was instrumental in the synthesis of tertiary alcohols, which could then be converted to the corresponding alkanes.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. These values are compiled from various chemical databases and historical literature, representing the accepted physical constants for this compound.

PropertyValue
Molecular FormulaC9H20
Molecular Weight128.26 g/mol
CAS Number2216-32-2
Melting Point-113.19 °C
Boiling Point141 °C
Density0.73 g/mL
Refractive Index (nD)1.4070-1.4090

Plausible Historical Synthesis of this compound

A likely and historically relevant synthetic route to this compound involves a two-step process:

  • Grignard Reaction: The reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with 4-heptanone (B92745) to produce the tertiary alcohol, 4-ethyl-4-heptanol (B3054337).

  • Reduction of the Tertiary Alcohol: The subsequent reduction of 4-ethyl-4-heptanol to yield this compound.

This approach aligns with the common synthetic strategies of the early 20th century for constructing branched alkane skeletons.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound, based on historical laboratory practices.

Step 1: Synthesis of 4-Ethyl-4-heptanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Propyl bromide

  • 4-Heptanone

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser (with a calcium chloride drying tube), a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried in an oven and assembled while hot to exclude atmospheric moisture.

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the reaction flask. A small amount of a solution of propyl bromide (1.1 equivalents) in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated, often evidenced by the disappearance of the iodine color and gentle bubbling. The remaining propyl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

  • Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield crude 4-ethyl-4-heptanol.

Step 2: Reduction of 4-Ethyl-4-heptanol to this compound

Early methods for the reduction of tertiary alcohols were often harsh. A plausible historical method would involve the conversion of the alcohol to an alkyl halide, followed by reduction.

Materials:

  • Crude 4-ethyl-4-heptanol

  • Concentrated hydrochloric acid

  • Zinc dust

  • Ethanol

Procedure:

  • Conversion to Alkyl Chloride: The crude 4-ethyl-4-heptanol is shaken with concentrated hydrochloric acid in a separatory funnel. The upper organic layer, containing 4-chloro-4-ethylheptane, is separated, washed with cold water, a dilute sodium bicarbonate solution, and then water again. The crude alkyl chloride is dried over anhydrous calcium chloride.

  • Reduction: The crude 4-chloro-4-ethylheptane is dissolved in ethanol, and zinc dust is added portion-wise with stirring. The mixture is refluxed for several hours.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and filtered to remove excess zinc. The filtrate is diluted with water, and the upper layer of crude this compound is separated. It is then washed with water, dried over anhydrous sodium sulfate, and purified by fractional distillation. The fraction boiling at approximately 141 °C is collected as pure this compound.

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the logical workflow of the historical synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction PropylBromide Propyl Bromide GrignardReagent Propylmagnesium Bromide PropylBromide->GrignardReagent Magnesium Magnesium Magnesium->GrignardReagent DiethylEther Anhydrous Diethyl Ether DiethylEther->GrignardReagent TertiaryAlcohol 4-Ethyl-4-heptanol GrignardReagent->TertiaryAlcohol Heptanone 4-Heptanone Heptanone->TertiaryAlcohol TertiaryAlcohol_ref 4-Ethyl-4-heptanol TertiaryAlcohol->TertiaryAlcohol_ref HCl Conc. HCl AlkylChloride 4-Chloro-4-ethylheptane HCl->AlkylChloride FinalProduct This compound AlkylChloride->FinalProduct Zinc Zinc Dust Zinc->FinalProduct Ethanol Ethanol Ethanol->FinalProduct TertiaryAlcohol_ref->AlkylChloride

Caption: Plausible historical synthesis of this compound.

Experimental_Workflow start Start: Dried Glassware grignard_formation 1. Form Grignard Reagent: Propyl Bromide + Mg in Anhydrous Ether start->grignard_formation reaction 2. React with Ketone: Add 4-Heptanone (0°C to RT) grignard_formation->reaction workup1 3. Aqueous Workup: Quench with NH4Cl (aq) reaction->workup1 extraction1 4. Extraction & Drying: Extract with Ether, Dry with Na2SO4 workup1->extraction1 isolation1 5. Isolate Intermediate: Remove Solvent extraction1->isolation1 conversion 6. Convert to Alkyl Halide: React with Conc. HCl isolation1->conversion reduction 7. Reduction: Reflux with Zn Dust in Ethanol conversion->reduction workup2 8. Filtration & Separation reduction->workup2 purification 9. Fractional Distillation workup2->purification end End: Pure this compound purification->end

Caption: Detailed experimental workflow for this compound synthesis.

Conclusion

While the specific historical moment of the first synthesis of this compound may be lost to the annals of early organic chemistry, the methodologies developed by pioneers like Frank C. Whitmore provide a robust framework for its preparation. The Grignard reaction, followed by the reduction of the resulting tertiary alcohol, represents a classic and historically significant route to this and other branched alkanes. The physicochemical data for this compound, now well-established, would have been crucial for the systematic studies of hydrocarbon isomers that underpinned much of the development of modern organic chemistry and its industrial applications. This guide serves as a technical summary of the likely historical synthesis and established properties of this compound, providing valuable context for contemporary researchers.

An In-depth Technical Guide on the Putative Natural Occurrence of 4-Ethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide addresses the current state of knowledge regarding the natural occurrence of 4-ethylheptane. Despite a comprehensive search of scientific literature and chemical databases, no definitive evidence of its natural occurrence in plants, insects, or food has been found. Therefore, this document serves as a technical whitepaper outlining the methodologies and theoretical frameworks that would be essential for investigating the potential natural presence of this compound.

Introduction

This compound is a branched-chain alkane with the molecular formula C9H20. While its synthetic applications and physical properties are documented, its presence in the natural world remains unconfirmed. This guide provides a detailed overview of the experimental protocols and theoretical considerations necessary to explore the potential natural occurrence of this compound. The methodologies described are based on established techniques for the analysis of volatile organic compounds (VOCs) in complex natural matrices.

Theoretical Biosynthesis

The biosynthesis of branched-chain alkanes in nature typically involves the extension of a primer molecule derived from amino acid catabolism. For instance, the biosynthesis of other branched alkanes often utilizes primers such as isobutyryl-CoA (from valine), 2-methylbutyryl-CoA (from isoleucine), or isovaleryl-CoA (from leucine). These primers are then elongated by the fatty acid synthase (FAS) machinery, followed by reduction and subsequent processing to yield the final alkane.

A hypothetical biosynthetic pathway for this compound could involve a unique primer or a modification of an existing fatty acid precursor. The logical relationship for a potential biosynthetic route is outlined below.

Hypothetical Biosynthesis of this compound cluster_priming Priming Stage cluster_elongation Elongation Stage cluster_termination Termination & Processing Amino_Acid_Precursor Amino Acid Precursor Branched_Acyl_CoA Branched-chain Acyl-CoA Primer Amino_Acid_Precursor->Branched_Acyl_CoA Catabolism FAS Fatty Acid Synthase (FAS) System Branched_Acyl_CoA->FAS Initiation Fatty_Acid_Intermediate Branched-chain Fatty Acid FAS->Fatty_Acid_Intermediate Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Elongation Cycles Reduction Reduction Fatty_Acid_Intermediate->Reduction Decarbonylation Decarbonylation/ Decarboxylation Reduction->Decarbonylation 4_Ethylheptane This compound Decarbonylation->4_Ethylheptane

Caption: Hypothetical biosynthetic pathway for this compound.

Proposed Experimental Protocols for Detection and Quantification

The investigation into the natural occurrence of this compound would require sensitive analytical techniques capable of detecting and quantifying trace levels of volatile hydrocarbons in complex matrices. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.

The initial step involves the collection of samples from potential natural sources, such as plants known to produce a variety of volatile organic compounds, insects that utilize hydrocarbon-based pheromones, or fermented foods where microbial metabolism could potentially produce this compound.

Table 1: Sample Preparation Protocols for this compound Analysis

MatrixSample Preparation Protocol
Plant Tissues (Leaves, Flowers) 1. Homogenize fresh or freeze-dried plant material (1-5 g) in liquid nitrogen. 2. Transfer the powdered tissue to a headspace vial. 3. Add an internal standard (e.g., deuterated alkane). 4. Seal the vial for headspace analysis.
Insect Cuticular Extracts 1. Submerge whole insects or specific glands in a non-polar solvent (e.g., hexane) for a defined period (e.g., 10 minutes). 2. Remove the insect material. 3. Concentrate the extract under a gentle stream of nitrogen. 4. Add an internal standard before GC-MS analysis.
Food Samples (Fermented) 1. Homogenize the food sample (5-10 g). 2. Place the homogenate in a headspace vial. 3. Add a saturated salt solution to increase the volatility of organic compounds. 4. Add an internal standard and seal the vial.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free and sensitive technique for extracting volatile and semi-volatile organic compounds from the headspace of a sample.

Table 2: HS-SPME Protocol

ParameterRecommended Setting
SPME Fiber Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)
Equilibration Temperature 40-60 °C
Equilibration Time 15-30 minutes
Extraction Time 30-60 minutes
Desorption Temperature 250 °C
Desorption Time 2-5 minutes

The extracted volatile compounds are then analyzed by GC-MS. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides identification and quantification.

Table 3: GC-MS Parameters for this compound Analysis

ParameterRecommended Setting
GC Column Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program Initial temperature of 40 °C (hold for 2 min), ramp at 5 °C/min to 250 °C (hold for 5 min)
Injector Temperature 250 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-400
Ionization Mode Electron Ionization (EI) at 70 eV

Data Analysis and Compound Identification

The identification of this compound would be based on a two-tiered approach:

  • Mass Spectral Library Matching: The obtained mass spectrum of a chromatographic peak would be compared against standard mass spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.

  • Retention Index (RI) Comparison: The retention time of the peak would be converted to a retention index by analyzing a homologous series of n-alkanes under the same chromatographic conditions. This RI would then be compared with a known standard of this compound.

The logical workflow for the experimental investigation is depicted in the following diagram.

Experimental Workflow for this compound Detection Sample_Collection Sample Collection (Plant, Insect, Food) Sample_Preparation Sample Preparation (Homogenization, etc.) Sample_Collection->Sample_Preparation Volatile_Extraction Volatile Extraction (HS-SPME) Sample_Preparation->Volatile_Extraction GC_MS_Analysis GC-MS Analysis Volatile_Extraction->GC_MS_Analysis Data_Acquisition Data Acquisition (Chromatograms, Mass Spectra) GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Peak_Identification Peak Identification (Library Match, RI) Data_Processing->Peak_Identification Quantification Quantification (Internal Standard) Peak_Identification->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

4-Ethylheptane as a Building Block in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-ethylheptane and its potential utility as a building block in organic synthesis. A critical evaluation of the reactivity of this compound, a saturated alkane, reveals its inherent limitations for constructing complex molecular architectures. In response, this guide introduces 4-ethyl-3-heptene (B15176443), a structurally related unsaturated analog, as a versatile and highly reactive platform for synthetic transformations. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented for key reactions of 4-ethyl-3-heptene, including ozonolysis, epoxidation, and hydroboration-oxidation, demonstrating its value in generating diverse functionalized intermediates for research and drug development.

Introduction: The Synthetic Potential of the this compound Scaffold

The C9 scaffold of this compound presents an interesting structural motif. However, as a saturated alkane, its application as a reactive building block in traditional organic synthesis is severely limited. Alkanes are characterized by strong, nonpolar C-C and C-H bonds, rendering them largely inert to the common reagents used for functional group interconversions.

Reactions involving alkanes, such as free-radical halogenation, typically require harsh conditions (UV light or high temperatures) and often suffer from a lack of selectivity, leading to a mixture of products that are difficult to separate. This makes direct, controlled functionalization of this compound for the synthesis of complex target molecules synthetically challenging and inefficient.

To overcome these limitations, this guide focuses on a more synthetically useful unsaturated analog: 4-ethyl-3-heptene . The presence of a trisubstituted double bond in 4-ethyl-3-heptene provides a locus of reactivity, enabling a wide range of selective chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular frameworks, making it a valuable precursor for the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below for reference.

PropertyValue
Molecular Formula C₉H₂₀
Molecular Weight 128.26 g/mol
Boiling Point 141 °C
Density 0.73 g/cm³
Flash Point 30 °C
CAS Number 2216-32-2

Spectroscopic data for this compound can be found in various databases. Key spectral features are summarized below.

SpectroscopyKey Features
¹H NMR Complex aliphatic signals in the 0.8-1.5 ppm range.
¹³C NMR Aliphatic signals characteristic of a branched alkane.
IR Spectroscopy C-H stretching and bending vibrations (~2850-2960 cm⁻¹ and ~1375-1465 cm⁻¹).
Mass Spectrometry Molecular ion peak (m/z = 128) and a fragmentation pattern typical of branched alkanes.

Synthetic Utility of 4-Ethyl-3-heptene: A Versatile Building Block

The carbon-carbon double bond in 4-ethyl-3-heptene is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups. The following sections detail key synthetic applications and provide experimental protocols.

Ozonolysis: Oxidative Cleavage to Carbonyl Compounds

Ozonolysis is a powerful method for cleaving the double bond of 4-ethyl-3-heptene to yield valuable carbonyl compounds. The nature of the products is determined by the workup conditions.

ozonolysis_pathway start 4-Ethyl-3-heptene ozonide Molozonide Intermediate start->ozonide 1. O₃ rearranged_ozonide Ozonide ozonide->rearranged_ozonide Rearrangement reductive_products 4-Ethylheptan-3-one (B15489421) + Propanal rearranged_ozonide->reductive_products 2. Reductive Workup (e.g., Zn/H₂O or DMS) oxidative_products 4-Ethylheptanoic Acid + Propanoic Acid rearranged_ozonide->oxidative_products 2. Oxidative Workup (e.g., H₂O₂)

Figure 1. Ozonolysis of 4-Ethyl-3-heptene.

Quantitative Data: Expected Products from Ozonolysis

Workup ConditionProduct 1Product 2Typical Yield
Reductive (Zn/H₂O or DMS)4-Ethylheptan-3-onePropanalGenerally high (>90%)
Oxidative (H₂O₂)4-Ethylheptanoic AcidPropanoic AcidGenerally high (>85%)

Experimental Protocols

Reductive Workup:

  • Dissolve 4-ethyl-3-heptene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (B129727) in a flask equipped with a gas dispersion tube at -78 °C (dry ice/acetone bath).

  • Bubble ozone (O₃) gas through the solution until a persistent blue color is observed, indicating complete consumption of the alkene.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (B99878) (DMS, 1.5 eq) or zinc dust (2.0 eq) and water.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work up the reaction by filtering off any solids (if zinc was used) and washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of 4-ethylheptan-3-one and propanal by distillation or chromatography.

Oxidative Workup:

  • Follow steps 1-3 of the reductive workup protocol.

  • At -78 °C, add hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.0 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete oxidation.

  • Cool the reaction mixture and perform an acidic workup to protonate the carboxylate salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acids by distillation or chromatography.

Epoxidation: Synthesis of 4-Ethyl-3,4-epoxyheptane

Epoxidation of 4-ethyl-3-heptene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. Epoxides are valuable intermediates due to their reactivity towards nucleophiles.

epoxidation_workflow start 4-Ethyl-3-heptene reagents m-CPBA, DCM, 0 °C to RT start->reagents Reacts with product 4-Ethyl-3,4-epoxyheptane reagents->product Yields hydroboration_oxidation start 4-Ethyl-3-heptene step1 1. BH₃·THF, 0 °C to RT start->step1 step2 2. H₂O₂, NaOH step1->step2 product 4-Ethylheptan-3-ol step2->product

A Technical Guide to 4-Ethylheptane: Properties, Analysis, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Ethylheptane (CAS No. 2216-32-2), a branched-chain alkane. While not directly applicable to biological signaling or as an active pharmaceutical ingredient, its unique physical and chemical properties make it a valuable compound in foundational and applied chemical research, including areas relevant to the broader pharmaceutical industry such as analytical chemistry and process science.

Physicochemical and Spectroscopic Properties

This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀.[1][2][3][4] As a branched alkane, its structure influences its physical properties when compared to its straight-chain isomer, n-nonane.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₂₀[1][2]
Molecular Weight 128.26 g/mol [1][2]
CAS Number 2216-32-2[1][2]
Appearance Colorless liquid[1][5]
Boiling Point 141 °C[5][6]
Melting Point -113.19 °C[5]
Density 0.741 g/mL[6]
Refractive Index 1.416[6]
Flash Point 30 °C[5]
Water Solubility 242.2 µg/L[5]
Spectroscopic Data

Spectroscopic analysis is critical for the identification and quantification of this compound.

Spectroscopy TypeCharacteristic Features
Mass Spectrometry (EI) The mass spectrum shows characteristic fragmentation patterns for branched alkanes. Key fragments result from cleavage at the branched carbon. The molecular ion peak (M+) would be observed at m/z = 128.[4]
Infrared (IR) Spectroscopy The IR spectrum is typical for an alkane, dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks in other regions indicates the lack of functional groups.[2][7]
¹H NMR Spectroscopy The proton NMR spectrum would show complex overlapping signals in the 0.8-1.5 ppm range, characteristic of aliphatic protons. Signals for the methyl (CH₃) protons would appear most upfield, while the methine (CH) proton at the branch point would be the most downfield.
¹³C NMR Spectroscopy The carbon NMR spectrum would display unique signals for each chemically non-equivalent carbon atom, providing clear evidence of its branched structure.

Core Research Applications & Methodologies

The research applications of this compound are primarily centered on its well-defined structure and physical properties.

Application in Fuel Science and Combustion Research

Branched-chain alkanes are critical components of gasoline due to their higher octane (B31449) ratings, which prevent engine knocking.[8][9] this compound, as a specific isomer, serves as a model compound in combustion research to study the chemical kinetics of fuel oxidation and the formation of pollutants. Its defined structure allows for more precise modeling compared to complex fuel mixtures.

G cluster_0 Structural Isomers cluster_1 Resulting Properties n_nonane n-Nonane (Linear) boiling_point Higher Boiling Point (Stronger van der Waals) n_nonane->boiling_point octane_rating Lower Octane Rating (Prone to Knocking) n_nonane->octane_rating 4_ethylheptane This compound (Branched) lower_boiling_point Lower Boiling Point (Weaker van der Waals) 4_ethylheptane->lower_boiling_point higher_octane_rating Higher Octane Rating (Resists Knocking) 4_ethylheptane->higher_octane_rating G A Prepare Sample & Internal Standard (IS) [this compound] B Inject into GC-MS A->B C Separation on GC Column B->C D Ionization & Fragmentation in Mass Spec C->D E Detect & Integrate Peak Areas D->E F Quantify Analyte using Response Factor E->F G A 1-Bromopropane + Mg C Propylmagnesium Bromide (Grignard) A->C in Ether B 4-Heptanone D 4-Ethyl-4-Heptanol (Tertiary Alcohol) B->D C->D + E Reduction/ Deoxygenation D->E F This compound (Final Product) E->F

References

Methodological & Application

Analytical Methods for the Detection of 4-Ethylheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 4-Ethylheptane, a volatile organic compound (VOC). The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), the gold-standard technique for the analysis of such compounds.

Introduction

This compound (C9H20) is a branched alkane that may be present in various complex hydrocarbon mixtures, such as gasoline and other petroleum products.[1] Its detection and quantification are essential for quality control, environmental monitoring, and in the analysis of fuels and related products. This document outlines the methodologies for accurate and precise measurement of this compound in various matrices.

Physicochemical Properties of this compound: [2][3]

PropertyValue
Molecular Formula C9H20
Molecular Weight 128.2551 g/mol
CAS Number 2216-32-2
IUPAC Name This compound
Boiling Point Not explicitly found, but expected to be below 200°C as a volatile organic compound[4]
Solubility Insoluble or slightly soluble in water[4]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the identification and quantification of this compound due to its high resolution, sensitivity, and specificity.[5] The following sections detail the recommended protocols for sample preparation and GC-MS analysis.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Water, Soil, etc.) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction/Concentration (e.g., Purge & Trap, Headspace, Solvent Extraction) GC_Separation Gas Chromatographic Separation Extraction->GC_Separation InternalStandard->Extraction MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for the analysis of this compound by GC-MS.

Sample Preparation

The sample preparation method is dependent on the matrix in which this compound is to be analyzed.

Protocol for Water Samples (Based on EPA Method 524.2 & 524.3): [6][7][8]

This protocol utilizes the purge-and-trap technique to extract volatile organic compounds from an aqueous matrix.

  • Sample Collection: Collect water samples in appropriate containers, ensuring no headspace.

  • Preservation: If necessary, preserve the sample according to standard environmental protocols.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated alkane) to a defined volume of the water sample.

  • Purge-and-Trap:

    • Place the sample in the purging chamber of a purge-and-trap system.

    • Bubble an inert gas (e.g., helium) through the sample at an elevated temperature. This drives the volatile this compound out of the water phase and onto a sorbent trap.

    • The trap is typically packed with materials like Tenax, silica (B1680970) gel, and charcoal.

  • Thermal Desorption: After purging is complete, the trap is rapidly heated. The trapped analytes are desorbed and transferred by the carrier gas into the GC-MS system.

Protocol for Soil and Solid Samples (Based on EPA Method 8260D): [9]

This protocol uses solvent extraction to isolate volatile compounds from solid matrices.

  • Sample Collection: Collect a representative soil or solid sample.

  • Extraction:

    • Weigh a known amount of the sample into a vial.

    • Add a known volume of a suitable solvent (e.g., methanol).

    • Add an internal standard.

    • Agitate the sample (e.g., by vortexing or sonication) to ensure efficient extraction of this compound into the solvent.

  • Analysis: An aliquot of the solvent extract is then injected into the GC-MS system.

GC-MS Instrumentation and Parameters

A gas chromatograph coupled to a mass spectrometer is used for the analysis. The following are typical parameters that should be optimized for the specific instrumentation and application.

ParameterRecommended Setting
GC Column A non-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is suitable for separating alkanes.[10]
Injector Split/splitless injector. The mode (split or splitless) will depend on the expected concentration of the analyte.
Injector Temperature Typically 250 °C
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
Oven Temperature Program A temperature gradient is used to separate compounds with different boiling points. A typical program might be: - Initial Temperature: 40 °C, hold for 2 minutes - Ramp: Increase to 250 °C at 10 °C/min - Final Hold: Hold at 250 °C for 5 minutes
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[8]
Mass Range e.g., m/z 35-300
Data Acquisition and Analysis
  • Identification: The identification of this compound is based on its retention time from the GC column and its characteristic mass spectrum obtained from the MS detector. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound.[11]

  • Quantification: Quantitative analysis is performed by creating a calibration curve using certified reference standards of this compound. The peak area of the analyte is compared to the peak area of the internal standard to correct for variations in injection volume and instrument response.

Logical Relationship for Quantification

cluster_measurement GC-MS Measurement Analyte Analyte (this compound) in Sample Analyte_Response Analyte Peak Area Analyte->Analyte_Response IS Internal Standard (Known Concentration) IS_Response Internal Standard Peak Area IS->IS_Response Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Determine_Concentration Determine Analyte Concentration Response_Ratio->Determine_Concentration Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Calibration_Curve->Determine_Concentration

Caption: Logic of quantification using the internal standard method.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of volatile organic compounds by GC-MS. Method-specific validation is required to determine the exact performance for this compound in a particular matrix.

ParameterTypical Performance for VOCs by GC-MS
Linearity (R²) ≥ 0.995[12]
Limit of Detection (LOD) Method-dependent, typically in the low ng/L to µg/L range for water samples.[4]
Limit of Quantification (LOQ) Method-dependent, typically in the ng/L to µg/L range for water samples.[4]
Accuracy (% Recovery) Typically within 80-120%
Precision (%RSD) < 15%[12]

Conclusion

The analytical methods described, particularly GC-MS, provide a robust and reliable approach for the detection and quantification of this compound. Proper sample preparation and method validation are critical for achieving accurate and precise results. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

References

Application Note: Gas Chromatography Analysis of 4-Ethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylheptane (C₉H₂₀) is a branched-chain alkane.[1][2][3][4] Accurate and reliable quantitative analysis of this compound is essential in various fields, including petrochemical analysis, environmental monitoring, and as a reference standard in research and development. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound due to its high resolution, sensitivity, and accuracy.

This application note provides a comprehensive protocol for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 2216-32-2[1][2][3][4]
Molecular Formula C₉H₂₀[1][2][3][4]
Molecular Weight 128.26 g/mol [1][2][3][4]
Boiling Point 141 °C[5]
Flash Point 30 °C[5]
Density 0.73 g/cm³[5]

Quantitative Data

The Kovats retention index is a dimensionless unit that helps to standardize retention times in gas chromatography. Table 2 summarizes the reported Kovats retention indices for this compound on a standard non-polar column.

Column TypeKovats Retention IndexReference
Standard Non-polar857 - 873.3[6]

Experimental Protocols

This section details the recommended methodology for the GC analysis of this compound.

1. Materials and Reagents

  • Analytical Standard: this compound (purity >99%)

  • Solvent: n-Hexane or Pentane (GC grade or higher)

  • Carrier Gas: Helium or Nitrogen (high purity, 99.999%)

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-Hexane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired calibration range (e.g., 1, 5, 10, 50, 100 µg/mL).

3. Gas Chromatography (GC-FID) Method

This method is suitable for routine quantification of this compound.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Agilent DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent non-polar column
Inlet Split/Splitless
Injection Volume 1 µL
Injection Mode Split (Split Ratio 50:1)
Inlet Temperature 250 °C
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

4. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for positive identification and confirmation of this compound.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent
Inlet Split/Splitless
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Temperature Program Initial: 45 °C, hold for 2 minRamp: 12 °C/min to 300 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-300
Scan Rate 5 scans/sec

Experimental Workflow and Diagrams

The general workflow for the GC analysis of this compound is depicted below.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Standard Procure this compound Analytical Standard Stock Prepare Stock Solution (e.g., 1000 µg/mL) Standard->Stock Solvent Select GC Grade Solvent (e.g., Hexane) Solvent->Stock Working Prepare Working Standards (Serial Dilution) Stock->Working Injection Inject 1 µL of Standard/Sample Working->Injection GC_Setup Set Up GC-FID or GC-MS (Column, Temp, Flow) GC_Setup->Injection Separation Chromatographic Separation on Non-Polar Column Injection->Separation Detection Detection by FID or MS Separation->Detection Integration Peak Integration (Area, Height) Detection->Integration Calibration Generate Calibration Curve (Concentration vs. Area) Integration->Calibration Quantification Quantify this compound in Unknown Samples Calibration->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for GC analysis of this compound.

Conclusion

The protocols outlined in this application note provide a robust and reliable framework for the quantitative analysis and identification of this compound. The GC-FID method is well-suited for high-throughput quantitative analysis, while the GC-MS method provides definitive structural confirmation. Researchers, scientists, and drug development professionals can adapt these methodologies to suit their specific analytical needs and sample matrices. Adherence to good laboratory practices, including proper standard preparation and system suitability checks, is crucial for obtaining accurate and reproducible results.

References

Application Note: Identification and Quantification of 4-Ethylheptane in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylheptane (C9H20) is a branched-chain alkane that may be present in a variety of complex matrices, including environmental samples, petroleum products, and as a volatile organic compound (VOC) in various industrial processes.[1] Accurate identification and quantification of this compound are crucial for quality control, environmental monitoring, and in the assessment of chemical exposure. This application note provides a detailed protocol for the confident identification and quantification of this compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted analytical technique for the analysis of volatile and semi-volatile organic compounds.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is fundamental for the development and optimization of analytical methodologies.

PropertyValue
Molecular Formula C9H20
Molecular Weight 128.25 g/mol [1]
CAS Number 2216-32-2[1]
IUPAC Name This compound[1]
Boiling Point Not specified
Kovats Retention Index (Standard Non-Polar Column) ~860

Experimental Protocols

This section details the methodologies for the analysis of this compound in a complex mixture.

1. Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract and concentrate this compound while minimizing interferences from the matrix.[2][3]

a. Headspace Solid-Phase Microextraction (HS-SPME) for Liquid and Solid Samples

This technique is suitable for the extraction of volatile compounds from complex matrices.[2][4]

  • Materials:

    • 20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa.

    • SPME fiber assembly with a non-polar coating (e.g., Polydimethylsiloxane - PDMS).

    • Heating block or water bath.

    • Analytical balance.

  • Protocol:

    • Accurately weigh or measure a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.

    • For solid matrices, add a small amount of high-purity water to moisten the sample and facilitate the release of volatiles.

    • If an internal standard is used for quantification, spike the sample with a known amount of the internal standard solution (e.g., deuterated alkanes).

    • Immediately seal the vial with the screw cap.

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80 °C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes).

    • Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 15-30 minutes) while maintaining the temperature.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

b. Purge and Trap for Aqueous Samples

This is a highly sensitive technique for the analysis of VOCs in water.

  • Materials:

    • Purge and trap concentrator system.

    • Purge gas (high-purity helium or nitrogen).

    • 5 mL gas-tight syringe.

  • Protocol:

    • Fill a 5 mL gas-tight syringe with the aqueous sample.

    • Inject the sample into the sparging vessel of the purge and trap system.

    • If an internal standard is used, it should be added to the sample just before purging.

    • Purge the sample with an inert gas (e.g., helium) at a defined flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes).

    • The purged volatiles are carried to and trapped on an analytical trap containing a combination of sorbent materials.

    • After purging, the trap is rapidly heated to desorb the trapped analytes, which are then transferred to the GC column.

2. GC-MS Instrumentation and Parameters

A gas chromatograph coupled to a mass spectrometer is used for the separation and detection of this compound. The following parameters are recommended.

Parameter Recommended Setting
GC System Gas Chromatograph with a split/splitless injector
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[5][6]
Injector Temperature 250 °C
Injection Mode Splitless (for high sensitivity) or Split (for higher concentrations)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 40 °C, hold for 2 minutes. Ramp to 200 °C at 10 °C/min.
MS System Mass Selective Detector (MSD)
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Mass Range m/z 35-300
Scan Speed Standard scan speed
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C

3. Data Acquisition and Analysis

  • Identification: The identification of this compound is based on two key parameters:

    • Retention Time: The retention time of the peak in the sample chromatogram should match that of a certified this compound standard analyzed under the same chromatographic conditions.

    • Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of this compound from a spectral library (e.g., NIST) and exhibit its characteristic fragmentation pattern.[8]

  • Quantification: Quantitative analysis is performed by creating a calibration curve.

    • Prepare a series of calibration standards of this compound at different concentrations in a suitable solvent (e.g., hexane).

    • Analyze the calibration standards using the same GC-MS method as the samples.

    • Construct a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

    • The concentration of this compound in the sample is then calculated from its peak area using the regression equation of the calibration curve.

Data Presentation

Quantitative Analysis of this compound (Illustrative Data)

The following table presents representative quantitative data for the analysis of this compound. This data is for illustrative purposes to demonstrate the expected performance of the method.

Parameter Value Notes
Calibration Curve Range 0.1 - 10 µg/mLA linear range is established by analyzing a series of standards.
Correlation Coefficient (r²) > 0.995Indicates a good linear fit of the calibration curve.
Limit of Detection (LOD) 0.05 µg/mLThe lowest concentration of analyte that can be reliably detected.[9]
Limit of Quantification (LOQ) 0.15 µg/mLThe lowest concentration of analyte that can be accurately quantified.[9]
Retention Time ~8.5 minOn a 30m DB-5ms column with the specified temperature program.
Primary Quantifying Ion (m/z) 57The most abundant characteristic fragment ion.
Secondary Qualifying Ions (m/z) 43, 71, 99Used for confirmation of identity.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the identification and quantification of this compound in a complex mixture.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Sample Complex Mixture Sample Prep Sample Preparation (e.g., HS-SPME or Purge & Trap) Sample->Prep GCMS GC-MS System Prep->GCMS Acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) GCMS->Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Acquisition->Identification Quantification Quantification (Calibration Curve) Acquisition->Quantification Report Final Report (Concentration of this compound) Identification->Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationships in this compound Identification

The following diagram illustrates the logical relationship between the different pieces of evidence used for the confident identification of this compound.

logical_relationship cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Analyte This compound in Sample RT_match Retention Time Match with Standard Analyte->RT_match MS_match Mass Spectrum Match with Library Analyte->MS_match Confident_ID Confident Identification of this compound RT_match->Confident_ID Frag_match Characteristic Fragmentation (m/z 57, 43, 71, 99) MS_match->Confident_ID Frag_match->Confident_ID

Caption: Logical process for the confident identification of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of this compound in complex mixtures. Proper sample preparation, optimized GC-MS parameters, and careful data analysis are essential for achieving accurate and reproducible results. The combination of retention time matching and mass spectral library confirmation ensures a high degree of confidence in the identification of this compound.

References

Application Note: Quantitative Analysis of 4-Ethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptane is a branched-chain alkane that may be present in various complex matrices, including environmental samples, petroleum products, and biological specimens. Accurate quantification of this compound is crucial for applications such as environmental monitoring, toxicological studies, and biomarker discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the identification and quantification of volatile and semi-volatile organic compounds like this compound. This application note provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix using GC-MS.

Principle

The method involves the separation of this compound from other components in the sample matrix using a gas chromatograph, followed by detection and quantification using a mass spectrometer. An internal standard is used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. Quantification is achieved by creating a calibration curve from standards of known concentrations.

Data Presentation

A summary of the quantitative data obtained from the method validation is presented in the table below. This data is representative and may vary based on the specific instrument and laboratory conditions.

ParameterResult
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Internal Standard Toluene-d8

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (B92381) (HPLC grade), Methanol (HPLC grade)

  • Standards: this compound (≥98% purity), Toluene-d8 (internal standard, ≥99% isotopic purity)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

  • Micropipettes and Syringes

Standard and Sample Preparation

2.1. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

2.2. Internal Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of Toluene-d8 and dissolve it in 10 mL of hexane in a volumetric flask.

2.3. Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.

  • Spike each calibration standard with the internal standard (Toluene-d8) to a final concentration of 10 µg/mL.

2.4. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Add 10 µL of the 1000 µg/mL Toluene-d8 internal standard stock solution.

  • Add 2 mL of hexane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 200 µL.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Injector: Split/Splitless inlet

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound Quantifier Ion: m/z 57

    • This compound Qualifier Ions: m/z 43, 71

    • Toluene-d8 Quantifier Ion: m/z 98

Data Analysis and Quantification
  • Identify the peaks of this compound and the internal standard (Toluene-d8) in the chromatograms based on their retention times and mass spectra. The mass spectrum of this compound can be confirmed by comparison with the NIST library.

  • Integrate the peak areas for the quantifier ions of this compound (m/z 57) and Toluene-d8 (m/z 98).

  • Calculate the response ratio (Area of this compound / Area of Toluene-d8).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the unknown samples using the equation from the calibration curve.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard_Prep Preparation of Calibration Standards IS_Spike Internal Standard Spiking Standard_Prep->IS_Spike Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Sample_Prep->IS_Spike GC_Injection GC Injection IS_Spike->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Application Note: ¹H and ¹³C NMR Spectral Analysis of 4-Ethylheptane for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural determination of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note details the ¹H and ¹³C NMR spectral analysis of 4-ethylheptane (C₉H₂₀), a branched alkane. The protocols for sample preparation, spectral acquisition, and data interpretation are provided to serve as a comprehensive guide for researchers.

Spectral Data and Interpretation

The structure of this compound, with carbons and protons labeled for assignment, is shown below. Due to rapid bond rotation at room temperature, the molecule exhibits apparent symmetry, simplifying the spectra. The two propyl chains attached to the chiral center (C4) are treated as equivalent, resulting in 6 unique carbon signals and 6 unique proton environments.

Structure of this compound:

Symmetry Note: C1/C7, C2/C6, and C3/C5 are treated as chemically equivalent pairs.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by significant signal overlap in the aliphatic region, with the distinct methyl group signals appearing at the highest field.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H1 / H7 ~0.88 Triplet 6H
H9 ~0.83 Triplet 3H

| H2, H3, H4, H5, H6, H8 | ~1.21 - 1.28 | Multiplet | 11H |

Data is based on typical values and publicly available spectra.[2] The complex multiplet between 1.21-1.28 ppm arises from the extensive spin-spin coupling and similar chemical environments of the methylene (B1212753) (CH₂) and methine (CH) protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows 6 distinct signals, consistent with the molecule's apparent symmetry.

Table 2: ¹³C NMR Data for this compound

Signal Assignment Chemical Shift (δ, ppm)
C4 39.00
C3 / C5 32.74
C8 29.56
C2 / C6 23.21
C1 / C7 14.28

| C9 | 11.75 |

Note: Chemical shifts are referenced to a standard, typically TMS at 0 ppm. These values are consistent with data available in chemical databases.

Interpretation:

  • ¹H NMR: The two triplets around 0.8-0.9 ppm are characteristic of terminal methyl (CH₃) groups coupled to adjacent methylene (CH₂) groups. The large, complex multiplet further downfield represents the overlapping signals of all the methylene and methine protons.

  • ¹³C NMR: The chemical shifts are typical for an aliphatic alkane.[3][4] The most deshielded signal at 39.00 ppm is assigned to the methine carbon (C4) due to its higher degree of substitution. The signals for the methylene carbons (C2/C6, C3/C5, C8) appear in the mid-range (23-33 ppm), while the methyl carbons (C1/C7, C9) are the most shielded, appearing at the lowest chemical shifts (11-15 ppm).[5]

Experimental Protocols

Sample Preparation Protocol

Proper sample preparation is critical for obtaining high-quality NMR spectra.[6]

  • NMR Tube Cleaning: Ensure a standard 5 mm NMR tube is clean and dry. Wash with acetone (B3395972) and dry in an oven at a temperature not exceeding 100°C, or by passing a stream of filtered nitrogen through the tube.[7] The outer surface of the tube should be cleaned with isopropanol (B130326) or acetone before insertion into the magnet.[8]

  • Sample Dissolution: For a liquid sample like this compound, add approximately 5-10 mg of the compound to the NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the tube.[7] This volume should result in a sample height of about 4-5 cm.[7][9]

  • Homogenization: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.

  • Filtering (Optional but Recommended): To remove any particulate matter, filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into the final NMR tube.[7]

  • Labeling: Label the NMR tube clearly near the top with the sample identification.[7]

NMR Data Acquisition Parameters

The following are typical parameters for acquiring spectra on a 400 MHz spectrometer.

Table 3: Recommended Spectrometer Parameters

Parameter ¹H Acquisition ¹³C Acquisition
Spectrometer Frequency 400 MHz 100 MHz
Solvent CDCl₃ CDCl₃
Temperature 298 K (25 °C) 298 K (25 °C)
Pulse Sequence Standard 1D Proton (e.g., Bruker 'zg30') Proton-decoupled ¹³C (e.g., Bruker 'zgpg30')
Pulse Angle (Flip Angle) 30° 30°
Acquisition Time (AQ) ~3.0 seconds ~1.0 - 2.0 seconds
Relaxation Delay (D1) 1.5 seconds 2.0 seconds
Number of Scans (NS) 8 - 16 128 - 1024 (or more, depending on concentration)

| Spectral Width (SW) | 12 - 16 ppm | 200 - 240 ppm |

These parameters serve as a starting point and may require optimization based on the specific instrument and sample concentration to achieve a good signal-to-noise ratio.[10][11]

Workflow Visualization

The logical flow from sample handling to final data interpretation is crucial for systematic NMR analysis.

NMR_Workflow cluster_prep Preparation cluster_proc Data Processing cluster_analysis Analysis & Elucidation SamplePrep Sample Preparation (Dissolution in CDCl3) InstrumentSetup NMR Instrument Setup (Load Sample, Lock, Shim) SamplePrep->InstrumentSetup Acq1H 1H Spectrum Acquisition InstrumentSetup->Acq1H Acq13C 13C Spectrum Acquisition InstrumentSetup->Acq13C Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acq1H->Processing FID Data Acq13C->Processing FID Data Analysis Spectral Analysis (Peak Picking, Integration, Multiplicity Analysis) Processing->Analysis Assignment Signal Assignment Analysis->Assignment Elucidation Structural Confirmation Assignment->Elucidation

Caption: Workflow for NMR analysis of this compound.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous method for the structural confirmation of this compound. The characteristic chemical shifts and signal multiplicities observed in the spectra align perfectly with the known molecular structure. The protocols and data presented herein offer a practical guide for researchers utilizing NMR for the routine analysis and structural elucidation of small organic molecules in academic and industrial settings.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 4-Ethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Ethylheptane. It outlines the fundamental principles governing the fragmentation of branched alkanes, presents quantitative data of the mass spectrum, details a standard experimental protocol for data acquisition via GC-MS, and includes a visual representation of the fragmentation pathways.

Introduction to Mass Spectrometry of Branched Alkanes

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of unknown compounds. In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard a molecule, causing the ejection of an electron to form a positively charged molecular ion (M•+). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals.

For branched alkanes like this compound, the fragmentation patterns are predictable and provide significant structural information. Key principles include:

  • Weak or Absent Molecular Ion: The molecular ion for alkanes is often of low abundance or entirely absent due to rapid fragmentation.[1][2]

  • Favored Cleavage at Branch Points: Carbon-carbon bonds are weaker than carbon-hydrogen bonds and are the primary sites of cleavage.[1] Fragmentation preferentially occurs at branching points because this leads to the formation of more stable secondary and tertiary carbocations.[1][3]

  • Loss of the Largest Substituent: The most common fragmentation pathway involves the loss of the largest alkyl radical from a branching point.[3]

  • Homologous Series: Alkane spectra are characterized by clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[1][4]

Fragmentation Pattern of this compound

This compound (C₉H₂₀) has a molecular weight of 128.26 g/mol .[5][6] Its structure features a central branching point at the fourth carbon atom. The fragmentation of the this compound molecular ion (m/z 128) is dominated by cleavage at this branch, leading to the formation of stable secondary carbocations.

The primary fragmentation pathways involve the loss of propyl (C₃H₇•) and ethyl (C₂H₅•) radicals.

  • Loss of a Propyl Radical (–C₃H₇): Cleavage of the C3-C4 bond results in the loss of a propyl radical (43 Da), forming a stable secondary carbocation with m/z 85. This is a highly favored fragmentation.

  • Loss of an Ethyl Radical (–C₂H₅): Cleavage of the bond between the fourth carbon and its ethyl substituent results in the loss of an ethyl radical (29 Da), generating a secondary carbocation with m/z 99.

These initial fragments can undergo further fragmentation, leading to a series of smaller carbocations, typically observed at m/z 71, 57, 43, and 29. The most abundant fragment ion, known as the base peak, provides a key identifier for the compound's structure.

Quantitative Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The data below is summarized from the NIST Mass Spectrometry Data Center.[5]

m/zRelative Intensity (%)Proposed Ion FragmentNeutral LossFragmentation Pathway
2945[C₂H₅]⁺C₇H₁₅•Ethyl cation
43100[C₃H₇]⁺C₆H₁₃•Propyl cation (Base Peak)
5640[C₄H₈]⁺•C₅H₁₂Butene radical cation
5795[C₄H₉]⁺C₅H₁₁•Butyl cation
7030[C₅H₁₀]⁺•C₄H₁₀Pentene radical cation
8535[C₆H₁₃]⁺C₃H₇•Loss of a propyl radical from M⁺
995[C₇H₁₅]⁺C₂H₅•Loss of an ethyl radical from M⁺
128<1[C₉H₂₀]⁺•-Molecular Ion (M⁺)

Experimental Protocol: GC-MS Analysis

This protocol describes a general method for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

  • Prepare a 100 ppm stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions to create working standards at desired concentrations (e.g., 1, 5, 10 ppm).

  • Transfer 1 mL of the final solution into a 2 mL autosampler vial and cap securely.

4.2. Gas Chromatography (GC) Conditions

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[7]

  • Ion Source Temperature: 230°C.[8]

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 20 - 200.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition: Full Scan Mode.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation mechanisms of the this compound molecular ion.

G M This compound [C9H20]•+ m/z = 128 F99 [C7H15]+ m/z = 99 M->F99 - C2H5• F85 [C6H13]+ m/z = 85 M->F85 - C3H7• F57 [C4H9]+ m/z = 57 F85->F57 - C2H4 F43 [C3H7]+ m/z = 43 (Base Peak) F85->F43 - C3H6

Caption: Fragmentation pathway of this compound in EI-MS.

References

Application Notes and Protocols for Using 4-Ethylheptane as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 4-ethylheptane as an internal standard (IS) in gas chromatography (GC) for the quantitative analysis of volatile organic compounds (VOCs), with a particular focus on components found in complex matrices such as gasoline or environmental samples.

Introduction to Internal Standards in GC

An internal standard in gas chromatography is a compound added in a constant amount to all samples, calibration standards, and blanks. The purpose of an internal standard is to correct for variations in injection volume, solvent evaporation, and instrument response, thereby improving the precision and accuracy of quantitative analysis. The quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Key attributes for an effective internal standard include:

  • It should not be present in the original sample.

  • It must be chemically inert and not react with the sample components.

  • It should be well-resolved from the analytes of interest.

  • Its retention time should be close to the analytes of interest, but not so close that it causes co-elution.

  • It should have a similar response factor to the analytes or a well-characterized response factor.

This compound, a branched alkane, is a suitable internal standard for the analysis of various volatile and semi-volatile hydrocarbons due to its chemical inertness and appropriate volatility.

Application: Quantitative Analysis of BTEX in Gasoline

This protocol outlines the use of this compound as an internal standard for the quantification of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in gasoline samples by GC with Flame Ionization Detection (FID).

Principle

A known concentration of this compound is added to both the calibration standards containing known amounts of BTEX and the gasoline samples. The samples are then analyzed by GC-FID. The ratio of the peak area of each BTEX compound to the peak area of this compound is used to construct a calibration curve and to quantify the BTEX concentration in the unknown samples.[1][2]

Materials and Reagents
  • Solvents: Carbon disulfide (CS2), GC grade or higher

  • Analytes: Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene (analytical standards)

  • Internal Standard: this compound, purity ≥ 99%

  • Sample: Gasoline

Experimental Protocol

2.3.1. Preparation of Stock Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 1 g of this compound into a 100 mL volumetric flask and dilute to volume with carbon disulfide.

  • Analyte Stock Solution (BTEX Stock): Accurately weigh approximately 1 g of each BTEX compound into a single 100 mL volumetric flask and dilute to volume with carbon disulfide.

2.3.2. Preparation of Calibration Standards

  • Prepare a series of at least five calibration standards by diluting the BTEX Stock Solution with carbon disulfide in 10 mL volumetric flasks.

  • To each calibration standard, add a constant amount of the IS Stock Solution (e.g., 100 µL) to achieve a final concentration of approximately 100 µg/mL of this compound.

  • The concentration range of the BTEX standards should bracket the expected concentrations in the gasoline samples.

2.3.3. Sample Preparation

  • Accurately weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask.

  • Add the same constant amount of the IS Stock Solution (100 µL) as used in the calibration standards.

  • Dilute to volume with carbon disulfide.

Logical Workflow for Sample and Standard Preparation

G cluster_stock Stock Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample Sample Preparation IS_Stock Internal Standard Stock (this compound in CS2) Cal1 Calibration Std 1 IS_Stock->Cal1 Add constant amount Cal2 Calibration Std 2 IS_Stock->Cal2 Add constant amount Cal_n Calibration Std 'n' IS_Stock->Cal_n Add constant amount Prepared_Sample Prepared Sample IS_Stock->Prepared_Sample Add constant amount BTEX_Stock Analyte Stock (BTEX in CS2) BTEX_Stock->Cal1 Dilute BTEX_Stock->Cal2 Dilute BTEX_Stock->Cal_n Dilute GC_Analysis GC-FID Analysis Cal1->GC_Analysis Cal2->GC_Analysis Cal_n->GC_Analysis Gasoline Gasoline Sample Gasoline->Prepared_Sample Weigh & Dilute Prepared_Sample->GC_Analysis

Caption: Workflow for preparing standards and samples for GC analysis.

2.3.4. GC-FID Conditions

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 40°C, hold for 5 minRamp: 10°C/min to 150°C, hold for 2 min
Detector Flame Ionization Detector (FID), 280°C
Makeup Gas Nitrogen
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

2.3.5. Data Analysis

  • Identify the peaks for each BTEX component and this compound based on their retention times, which should be established by injecting individual standards.

  • Integrate the peak areas for all identified analytes and the internal standard.

  • For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the following equation:

    RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Plot a calibration curve of the area ratio (Areaanalyte / AreaIS) versus the concentration ratio (Concentrationanalyte / ConcentrationIS).

  • Perform a linear regression on the calibration curve and determine the correlation coefficient (R²), which should be > 0.995.

  • For the gasoline samples, calculate the concentration of each BTEX analyte using the calibration curve and the measured peak area ratios.

Signaling Pathway for Internal Standard Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Analyte Analyte (BTEX) Analyte_IS Analyte + IS Analyte->Analyte_IS IS Internal Standard (this compound) IS->Analyte_IS Sample_IS Sample + IS IS->Sample_IS Sample Sample Matrix (Gasoline) Sample->Sample_IS Injection Injection Analyte_IS->Injection Sample_IS->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Logical flow of the internal standard method in GC analysis.

Data Presentation

The following tables are examples of how to structure the quantitative data for this application.

Table 1: Retention Times of Analytes and Internal Standard

CompoundRetention Time (min)
Benzene5.2
Toluene7.8
Ethylbenzene9.5
p-Xylene9.8
m-Xylene10.1
o-Xylene10.8
This compound (IS) 11.5

Note: Retention times are approximate and will vary depending on the specific GC system and conditions.

Table 2: Calibration Data for Benzene

Standard LevelBenzene Conc. (µg/mL)This compound Conc. (µg/mL)Benzene Peak AreaThis compound Peak AreaArea Ratio (Benzene/IS)Conc. Ratio (Benzene/IS)
110100500005200000.0960.1
2501002550005250000.4860.5
31001005100005220000.9771.0
420010010300005230001.9692.0
550010025800005210004.9525.0

Table 3: Quantitative Results for Gasoline Sample

AnalytePeak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Benzene3500005240000.66868.2
Toluene12000005240002.290231.5
Ethylbenzene4500005240000.85987.1
p-Xylene6000005240001.145115.8
m-Xylene13000005240002.481250.6
o-Xylene7500005240001.431144.5

Method Validation

To ensure the reliability of the analytical method, it is essential to perform a validation study. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the baseline resolution of the analyte and internal standard peaks from other components in the sample matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression of the calibration data should yield a correlation coefficient (R²) of ≥ 0.995.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a certified reference material or by performing recovery studies on spiked samples. Recoveries should typically be within 80-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. RSD should be < 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

This compound serves as a robust internal standard for the quantitative analysis of volatile organic compounds, such as BTEX in gasoline, by gas chromatography. Its chemical inertness, appropriate volatility, and good chromatographic separation from common analytes make it a reliable choice for improving the accuracy and precision of GC methods. The detailed protocol and data presentation guidelines provided herein offer a comprehensive framework for researchers and scientists to implement this internal standard in their analytical workflows. Proper method validation is crucial to ensure the generation of high-quality, defensible data.

References

Application Notes and Protocols: 4-Ethylheptane in Jet Fuel Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and characterization of 4-ethylheptane as a representative branched alkane in jet fuel surrogates. While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols and presents representative data based on studies of structurally similar branched alkanes used in jet fuel surrogate formulation.

Introduction to this compound in Jet Fuel Surrogates

Jet fuels are complex mixtures of hundreds of hydrocarbons, primarily alkanes, cycloalkanes, and aromatics. To facilitate computational fluid dynamics (CFD) and chemical kinetics modeling of combustion processes, surrogate fuels are developed. These are simpler mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of the real fuel.

Branched alkanes are a critical component of jet fuel, influencing properties like ignition delay and emissions. This compound (C9H20) serves as a representative highly-branched alkane, a class of molecules that are important for capturing the low-temperature heat release behavior of jet fuels. Its inclusion in a surrogate mixture helps to mimic the autoignition characteristics of paraffinic components found in conventional and alternative jet fuels.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the formulation of jet fuel surrogates and for the interpretation of experimental results.

PropertyValueReference
Molecular Formula C9H20
Molecular Weight 128.26 g/mol
Boiling Point 141-143 °C
Density 0.73 g/cm³
CAS Number 2216-32-2

Experimental Protocols for Characterizing this compound in Surrogates

The following sections detail standardized experimental protocols for evaluating the combustion behavior of jet fuel surrogates containing this compound or similar branched alkanes.

Oxidation in a Jet-Stirred Reactor (JSR)

Objective: To investigate the oxidation kinetics and species formation of a surrogate fuel mixture under controlled, well-mixed conditions.

Experimental Setup: A spherical or cylindrical fused-silica reactor with jets for rapid mixing of reactants. The reactor is housed in a temperature-controlled oven. Gaseous products are sampled through a sonic probe and analyzed by gas chromatography (GC) and/or mass spectrometry (MS).

Protocol:

  • Mixture Preparation: Prepare a gaseous mixture of the jet fuel surrogate (containing a known mole fraction of this compound), an oxidizer (typically air or an O2/N2 mixture), and an inert diluent (e.g., N2 or Ar).

  • Reactor Conditions:

    • Set the reactor pressure (typically 1-10 atm).

    • Set the residence time within the reactor (e.g., 0.5 - 2.0 s) by controlling the flow rates of the reactants.

    • Vary the reactor temperature over a range relevant to combustion (e.g., 500 - 1200 K).

  • Sampling and Analysis:

    • At each temperature setpoint, allow the system to reach a steady state.

    • Extract a sample of the reacting mixture through the sonic probe.

    • Analyze the mole fractions of reactants, intermediates, and final products using online GC-MS.

  • Data Acquisition: Record the temperature, pressure, residence time, and the concentration profiles of all identified species.

Pyrolysis and Ignition Delay in a Shock Tube

Objective: To determine the ignition delay times and study the high-temperature pyrolysis of the surrogate fuel.

Experimental Setup: A high-pressure shock tube with a driven and a driver section separated by a diaphragm. The driven section is filled with the test gas mixture. Optical diagnostics (e.g., pressure transducers and chemiluminescence detectors) are placed along the tube to measure the shock speed and detect ignition.

Protocol:

  • Mixture Preparation: Prepare a mixture of the surrogate fuel and oxidizer (for ignition delay) or an inert gas (for pyrolysis) at a specific equivalence ratio (Φ).

  • Shock Wave Generation:

    • Pressurize the driver section with a high-pressure gas (e.g., helium).

    • Rupture the diaphragm to generate a shock wave that propagates through the test gas, rapidly heating and compressing it.

  • Measurement of Ignition Delay:

    • Record the pressure and emission (e.g., from OH* radicals) profiles at a specific location in the shock tube.

    • The ignition delay time is defined as the time interval between the arrival of the shock wave and the sharp increase in pressure or light emission, indicating the onset of ignition.

  • Pyrolysis Product Analysis (for pyrolysis experiments):

    • Utilize a time-of-flight mass spectrometer (TOF-MS) to analyze the species concentrations behind the reflected shock wave at specific time intervals.

  • Data Acquisition: Record the initial and post-shock temperature and pressure, equivalence ratio, and the measured ignition delay times or species concentration profiles.

Representative Quantitative Data

The following tables present representative data for branched alkanes in jet fuel surrogates, which can be used as a baseline for studies involving this compound.

Table 2: Representative Species Mole Fractions in JSR Oxidation of a Branched Alkane Surrogate Component

Temperature (K)Fuel (mole fraction)O2 (mole fraction)CO (mole fraction)CO2 (mole fraction)CH4 (mole fraction)C2H4 (mole fraction)
6000.000950.01050.000050.000020.000010.00003
7000.000800.00950.000200.000150.000050.00010
8000.000500.00700.000800.000700.000150.00030
9000.000100.00300.002500.002000.000300.00060
1000< 0.00001< 0.00010.004500.004000.000100.00020
1100< 0.00001< 0.00010.004800.00420< 0.00001< 0.00001

Note: Data is illustrative and based on typical trends observed for branched alkane oxidation in a JSR at ~10 atm and a residence time of ~1s.

Table 3: Representative Ignition Delay Times for a Branched Alkane in a Shock Tube

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay (μs)
800201.01500
900201.0500
1000201.0150
1100201.050
900101.0800
900401.0250
900200.5600
900201.5450

Note: Data is illustrative and based on typical trends observed for branched alkanes in shock tube experiments.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in these application notes.

JetFuelSurrogateComposition Jet Fuel Jet Fuel Surrogate Fuel Surrogate Fuel Jet Fuel->Surrogate Fuel is represented by Branched Alkanes Branched Alkanes Surrogate Fuel->Branched Alkanes contains n-Alkanes n-Alkanes Surrogate Fuel->n-Alkanes Cycloalkanes Cycloalkanes Surrogate Fuel->Cycloalkanes Aromatics Aromatics Surrogate Fuel->Aromatics This compound This compound Branched Alkanes->this compound e.g.,

Caption: Logical relationship of this compound within a jet fuel surrogate.

ExperimentalWorkflow cluster_JSR Jet-Stirred Reactor (JSR) Workflow cluster_ST Shock Tube Workflow JSR_Start Prepare Surrogate Mixture JSR_Conditions Set Reactor Conditions (T, P, τ) JSR_Start->JSR_Conditions JSR_Sample Sample Gaseous Products JSR_Conditions->JSR_Sample JSR_Analyze Analyze with GC-MS JSR_Sample->JSR_Analyze JSR_Data Obtain Species Profiles JSR_Analyze->JSR_Data ST_Start Prepare Surrogate Mixture ST_Shock Generate Shock Wave ST_Start->ST_Shock ST_Measure Measure Pressure & Emission ST_Shock->ST_Measure ST_Data Determine Ignition Delay Time ST_Measure->ST_Data

Caption: Experimental workflows for JSR and Shock Tube analysis.

Application Notes and Protocols: The Role of 4-Ethylheptane in Combustion and Fuel Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Surrogate Usage: Direct experimental data on the combustion of 4-ethylheptane is scarce in publicly available literature. Therefore, this document utilizes n-heptane as a surrogate. N-heptane is a straight-chain isomer of this compound and is a well-characterized reference fuel often used in combustion research to represent the n-alkane component of diesel and jet fuels.[1][2] While the branching in this compound will influence its combustion characteristics, typically leading to higher octane (B31449) ratings and different ignition properties compared to n-heptane, the fundamental experimental techniques and general reaction pathways described herein are applicable to the study of both isomers.[3][4][5] Straight-chain alkanes like n-heptane are generally more reactive under compression ignition conditions than their branched counterparts.[3]

Introduction to this compound and its Significance in Combustion Research

This compound (C9H20) is a branched alkane that is a component of gasoline and diesel fuels. Understanding its combustion behavior is crucial for developing more efficient and cleaner internal combustion engines. As a representative of branched alkanes, its study provides insights into fuel performance, pollutant formation, and the development of predictive chemical kinetic models.

Key Combustion Parameters of n-Heptane (as a surrogate for this compound)

The following tables summarize key quantitative data for n-heptane combustion, providing a baseline for understanding the combustion of C9 alkanes.

Table 1: Ignition Delay Times of n-Heptane/Air Mixtures

Temperature (K)Pressure (atm)Equivalence Ratio (φ)Ignition Delay Time (μs)Reference
1000401.01000[6]
1100401.0300[6]
1200401.0100[6]
800400.53000[6]
900400.51000[6]
1000400.5400[6]
750151.04000[3]
850151.01500[3]
950151.0600[3]

Table 2: Laminar Flame Speeds of n-Heptane/Air Mixtures at 1 atm

Unburned Gas Temperature (K)Equivalence Ratio (φ)Laminar Flame Speed (cm/s)Reference
2980.832[7]
2981.038[7]
2981.234[7]
4000.860[8]
4001.072[8]
4001.265[8]
4700.885[8]
4701.0100[8]
4701.290[8]

Experimental Protocols

Detailed methodologies for key experiments in combustion research are provided below. These protocols are described for n-heptane but can be adapted for this compound.

Objective: To determine the autoignition delay time of a fuel/oxidizer mixture under high-temperature and high-pressure conditions.[9]

Apparatus: A shock tube is a long tube divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.[10]

Protocol:

  • Mixture Preparation:

    • Prepare a homogeneous mixture of n-heptane, oxygen, and a diluent gas (e.g., argon or nitrogen) in a separate mixing tank. The composition is determined by partial pressures.

    • Introduce the prepared mixture into the driven section of the shock tube to a specified initial pressure.

  • Experiment Initiation:

    • Pressurize the driver section with a light gas (e.g., helium) until the diaphragm ruptures.[10]

    • The rupture generates a shock wave that propagates through the driven section, compressing and heating the test gas.[10]

  • Data Acquisition:

    • The shock wave reflects off the end wall of the driven section, further compressing and heating the gas to the final test conditions (T5, P5).

    • Measure the pressure history at the end wall using a pressure transducer.

    • Monitor the emission from excited radical species (e.g., OH* at 308 nm or CH* at 431 nm) using a photodetector with an appropriate bandpass filter.[11]

  • Determination of Ignition Delay Time:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the observation point and the onset of ignition.[9]

    • The onset of ignition is typically identified by a sharp increase in pressure and/or the rapid rise in the emission signal of the monitored radical species.[9]

Safety Precautions:

  • Shock tube experiments involve high pressures and rapid energy release. Ensure the experimental setup is located in a blast-proof chamber.

  • Handle flammable fuel and oxidizer mixtures with care, following all laboratory safety protocols for handling hazardous materials.

  • Ensure proper ventilation to prevent the accumulation of flammable vapors.

G cluster_prep Mixture Preparation cluster_exp Experiment cluster_data Data Acquisition cluster_analysis Data Analysis A Prepare Fuel/Oxidizer/Diluent Mixture B Introduce Mixture into Driven Section A->B C Pressurize Driver Section D Diaphragm Rupture C->D E Shock Wave Propagation & Reflection D->E F Measure Pressure History E->F G Monitor Radical Species Emission E->G H Determine Ignition Delay Time F->H G->H

Shock Tube Experimental Workflow

Objective: To investigate the autoignition characteristics of a fuel/oxidizer mixture under conditions relevant to internal combustion engines, particularly at low-to-intermediate temperatures.[7]

Apparatus: A rapid compression machine consists of a reactor chamber where a piston rapidly compresses a premixed fuel-air mixture.[12]

Protocol:

  • Mixture Preparation:

    • A homogeneous mixture of n-heptane, oxidizer, and diluent is prepared, often in a heated mixing vessel to ensure the fuel is in the vapor phase.

    • The mixture is introduced into the pre-heated reactor chamber of the RCM.[13]

  • Compression:

    • The piston is driven forward, rapidly compressing the mixture. The compression time is typically on the order of milliseconds.[7]

    • The final temperature and pressure at the end of compression are controlled by the initial conditions and the compression ratio.

  • Data Acquisition:

    • A pressure transducer records the pressure inside the combustion chamber throughout the compression and post-compression phases.[7]

    • Optical access can be used for high-speed imaging of the combustion process or for spectroscopic measurements.

  • Determination of Ignition Delay Time:

    • The ignition delay time is the period from the end of compression to the onset of ignition.

    • The onset of ignition is identified by a sharp rise in the pressure trace. For fuels exhibiting two-stage ignition, both the first-stage and total ignition delay times can be determined.

Safety Precautions:

  • RCMs operate at high pressures and temperatures. All safety interlocks and protective shields must be in place.

  • Ensure the fuel delivery system is free from leaks.

  • Follow standard operating procedures for the specific RCM being used.

G cluster_prep Mixture Preparation cluster_comp Compression cluster_data Data Acquisition cluster_analysis Data Analysis A Prepare Homogeneous Fuel/Oxidizer Mixture B Introduce Mixture into Reactor Chamber A->B C Rapid Piston Compression B->C D Record Pressure History C->D E Optical Measurements (Optional) C->E F Determine Ignition Delay Time(s) D->F

Rapid Compression Machine Experimental Workflow

Chemical Kinetic Pathways

The combustion of n-heptane, and by extension this compound, proceeds through a complex network of elementary reactions. A simplified, high-level overview of the oxidation pathway is presented below.[14]

High-Temperature Combustion: At high temperatures, the fuel molecule primarily undergoes unimolecular decomposition and H-atom abstraction by small radicals (O, H, OH). The resulting alkyl radicals rapidly break down into smaller species through β-scission. The reaction H + O2 <=> O + OH is a key chain-branching step that accelerates the overall reaction rate.[14]

Low-Temperature Combustion: At lower temperatures (typically < 900 K), the reaction mechanism is more complex. Alkyl radicals (R) react with O2 to form alkylperoxy radicals (RO2). These can isomerize and undergo further reactions, leading to the formation of ketohydroperoxides, which then decompose to produce more radicals, a process known as degenerate chain branching. This low-temperature chemistry is responsible for phenomena like two-stage ignition and the negative temperature coefficient (NTC) behavior observed for many alkanes.[14]

G Fuel n-Heptane (C7H16) R Alkyl Radicals (C7H15) Fuel->R H-abstraction / Decomposition RO2 Alkylperoxy Radicals (C7H15O2) R->RO2 Low T + O2 Small_Species Smaller Olefins + Radicals R->Small_Species High T β-scission QOOH Hydroperoxyalkyl Radicals (OOC7H14OOH) RO2->QOOH Isomerization KHP Ketohydroperoxides QOOH->KHP + O2 Products CO, CO2, H2O KHP->Products Decomposition (Chain Branching) Small_Species->Products Oxidation

Simplified n-Heptane Oxidation Pathway

References

Application Notes and Protocols for 4-Ethylheptane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptane is a branched alkane, a class of saturated hydrocarbons characterized by their non-polar nature and chemical inertness. Its properties make it a suitable, lesser-known alternative to common non-polar solvents like hexane, heptane, and toluene (B28343) in various organic reactions and purification processes. As a non-polar solvent, this compound is immiscible with water and effectively dissolves other non-polar substances such as oils, fats, and other hydrocarbons.[1][2] These application notes and protocols are based on the general characteristics of branched alkanes and are intended to serve as a foundational guide for experimental design. Direct literature on the specific use of this compound is limited; therefore, optimization for specific applications is highly recommended. A closely related branched alkane, isooctane (B107328) (2,2,4-trimethylpentane), is recognized for its use as a non-polar, inert solvent in organic synthesis, suggesting similar potential applications for this compound.[3][4][5]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a solvent is crucial for its effective application in experimental design, particularly for processes involving thermal control, distillation, and extraction.

PropertyValueReference
CAS Number 2216-32-2[6]
Molecular Formula C₉H₂₀[6][7]
Molecular Weight 128.26 g/mol [7]
Boiling Point 141 °C[8]
Density 0.741 g/cm³[8]
Solubility in Water Insoluble[1]

Potential Applications

Based on its non-polar characteristics, this compound is a candidate for the following applications in organic synthesis and purification:

  • Reaction Solvent: For organic reactions involving non-polar reagents and intermediates where a non-protic, inert medium is required. Its relatively high boiling point allows for reactions to be conducted at elevated temperatures.

  • Extraction Solvent: For the liquid-liquid extraction of non-polar organic compounds from aqueous mixtures. Its low density will result in the organic layer being the upper phase.

  • Chromatography Mobile Phase: As a non-polar component in the mobile phase for normal-phase column chromatography to separate mixtures of organic compounds based on their polarity.

  • Crystallization Solvent: For the recrystallization of non-polar compounds, potentially offering different solubility profiles compared to more common alkanes.

Experimental Protocols (Generalized)

Disclaimer: The following protocols are generalized and adapted from standard procedures for reactions typically conducted in non-polar, aprotic solvents. These are intended as a starting point, and optimization of reaction conditions, including temperature, concentration, and reaction time, will be necessary when using this compound.

Protocol 1: Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. The use of a non-polar, aprotic solvent is common for unstabilized ylides.

Objective: To synthesize an alkene via the Wittig reaction using this compound as the solvent.

Materials:

  • Aldehyde or ketone

  • Triphenylphosphonium ylide (Wittig reagent)

  • This compound (anhydrous)

  • Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)

  • Magnetic stirrer

  • Temperature control system (heating mantle or oil bath)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the triphenylphosphonium ylide under an inert atmosphere.

  • Solvent Addition: Add a sufficient volume of anhydrous this compound to dissolve the ylide and achieve the desired reaction concentration.

  • Reagent Addition: Dissolve the aldehyde or ketone in anhydrous this compound and add it dropwise to the stirred ylide solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If necessary, gently heat the reaction mixture to reflux to drive the reaction to completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The triphenylphosphine (B44618) oxide byproduct is often insoluble in alkane solvents and may precipitate. Filter the mixture to remove the precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography using a silica (B1680970) gel stationary phase and an appropriate eluent system, which may include this compound as a non-polar component.

Logical Workflow for a Generalized Wittig Reaction

Wittig_Reaction Ylide Triphenylphosphonium Ylide Reaction_Mixture Reaction Mixture Ylide->Reaction_Mixture Solvent Anhydrous this compound Solvent->Reaction_Mixture Carbonyl Aldehyde or Ketone Carbonyl->Reaction_Mixture Heating Heating (optional) Reaction_Mixture->Heating Workup Filtration & Concentration Heating->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Alkene Product Purification->Product

Caption: Workflow for Alkene Synthesis via Wittig Reaction.

Protocol 2: Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition reaction to form a six-membered ring. Non-polar solvents are often used, and higher boiling point solvents can be advantageous for less reactive dienes or dienophiles.

Objective: To perform a Diels-Alder cycloaddition using this compound as a high-boiling, non-polar solvent.

Materials:

  • Diene

  • Dienophile

  • This compound

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dienophile in this compound.

  • Addition of Diene: To the stirred solution, add the diene at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 141°C for this compound) and monitor the reaction progress using TLC or GC. The reaction time will vary depending on the reactivity of the substrates.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. If the product is a solid, it may crystallize upon cooling. The product can be isolated by filtration. If the product is soluble, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Conceptual Pathway for Diels-Alder Reaction

Diels_Alder Diene Diene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition Solvent This compound Solvent->Cycloaddition Reaction Medium Product Cyclohexene Derivative Cycloaddition->Product Heat

Caption: Conceptual Diagram of the Diels-Alder Reaction.

Protocol 3: Liquid-Liquid Extraction

This protocol outlines the use of this compound for the extraction of a non-polar organic compound from an aqueous solution.

Objective: To separate a non-polar compound from an aqueous matrix.

Materials:

  • Aqueous solution containing the non-polar analyte

  • This compound (reagent grade)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation: Ensure the separatory funnel is clean and the stopcock is properly sealed.

  • Addition of Solutions: Pour the aqueous solution containing the analyte into the separatory funnel. Add an equal volume of this compound.

  • Extraction: Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and shake gently. Vent the funnel frequently to release any pressure buildup. Continue to shake for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense this compound layer will be the top layer.

  • Collection: Carefully drain the lower aqueous layer into a beaker. Drain the upper organic layer, containing the extracted compound, into a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove residual water.

  • Solvent Removal: Decant the dried organic solution into a round-bottom flask and remove the this compound using a rotary evaporator to isolate the non-polar compound.

Workflow for Liquid-Liquid Extraction

Extraction_Workflow start Start add_solutions Add Aqueous Solution and This compound to Separatory Funnel start->add_solutions shake_vent Shake and Vent Funnel add_solutions->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers collect_organic Collect Organic Layer separate_layers->collect_organic dry_organic Dry with Anhydrous Salt collect_organic->dry_organic evaporate Remove Solvent via Rotary Evaporation dry_organic->evaporate end Isolated Non-Polar Compound evaporate->end

Caption: Step-by-step Workflow for Extraction.

References

Application Note: Protocol for Determining Isomeric Purity of 4-Ethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptane (C9H20) is a branched alkane with potential applications as a solvent or as a building block in chemical synthesis. For its use in regulated industries such as pharmaceuticals, ensuring high isomeric purity is critical, as different isomers can exhibit varied physical, chemical, and toxicological properties. This document provides a detailed protocol for determining the isomeric purity of this compound using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Isomeric Impurities

The synthesis of this compound may lead to the formation of several structural isomers. There are 35 possible structural isomers of nonane (B91170) (C9H20).[1] Common isomeric impurities could include, but are not limited to, n-nonane and other branched alkanes such as methyl- and ethyl-substituted octanes and heptanes. The presence of these isomers can arise from side reactions or the use of impure starting materials.

Analytical Methodologies

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a primary technique for separating volatile compounds like alkane isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For non-polar alkanes, separation on a non-polar stationary phase generally follows the order of boiling points, with more branched isomers typically having lower boiling points and thus eluting earlier than their straight-chain counterparts.

3.1.1. Experimental Protocol: Gas Chromatography

This protocol outlines a general method for the separation of this compound from its potential isomeric impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1000 µg/mL in a volatile solvent such as hexane (B92381) or pentane.

    • Prepare a series of calibration standards of this compound and any available isomeric standards (e.g., n-nonane, 2-methyloctane, 3-methyloctane) in the same solvent.

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% methylpolysiloxane stationary phase (e.g., DB-1, HP-5, or equivalent), is recommended for separating alkanes based on their boiling points. High-efficiency, long capillary columns (e.g., 100 m or longer) can provide the necessary resolution for separating closely related isomers.[2]

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overload.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 150 °C at a rate of 2-5 °C/min.

      • Final Hold: Hold at 150 °C for 5 minutes.

      • Note: The temperature program should be optimized based on the specific column and instrument used to achieve baseline separation of the isomers.

    • Detector: Flame Ionization Detector (FID)

    • Detector Temperature: 280 °C

    • Data Acquisition: A chromatography data system for peak integration and analysis.

3.1.2. Data Presentation: Expected GC Elution Order and Retention Indices

The elution order of C9H20 isomers on a non-polar column is primarily dictated by their boiling points. More compact, highly branched isomers have lower boiling points and will elute earlier. The Kovats Retention Index (I) is a standardized measure of retention time that helps in comparing data across different systems.

Isomer Boiling Point (°C) Expected Elution Order Kovats Retention Index (I) on Standard Non-Polar Column
2,2,4,4-Tetramethylpentane122.31 (Earliest)~800-850
2,2,3,3-Tetramethylpentane137.52~850-900
This compound 141.1 (Target) ~858 [3]
3-Ethylheptane142.3Later than this compound~870[4]
3-Methyloctane143.3Later than this compound~872[1]
2-Methyloctane143.3Later than this compound~848
n-Nonane150.8Last900 (by definition)

Note: The exact retention times and indices will vary depending on the specific GC conditions and column used. The table provides an expected elution pattern and approximate retention indices based on published data and chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous identification of chemical structures. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for the differentiation of isomers.

3.2.1. Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the signals of complex alkanes.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • NMR Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ signals are positive, while CH₂ signals are negative).

    • 2D NMR (COSY, HSQC): If further structural confirmation is needed, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

3.2.2. Data Presentation: Expected NMR Chemical Shifts

The chemical shifts in the ¹H and ¹³C NMR spectra are unique for each isomer due to differences in their molecular structure.

Compound Carbon Position Expected ¹³C Chemical Shift (ppm) Proton Position Expected ¹H Chemical Shift (ppm)
This compound C1, C7 (CH₃)~14.4H1, H7 (CH₃)~0.9
C2, C6 (CH₂)~23.3H2, H6 (CH₂)~1.2-1.4
C3, C5 (CH₂)~30.6H3, H5 (CH₂)~1.2-1.4
C4 (CH)~44.4H4 (CH)~1.2-1.4
C1', C2' (CH₃ of ethyl)~11.6H1', H2' (CH₃ of ethyl)~0.8-0.9
C1' (CH₂ of ethyl)~25.9H1' (CH₂ of ethyl)~1.2-1.4
n-NonaneC1, C9 (CH₃)~14.1H1, H9 (CH₃)~0.88
C2, C8 (CH₂)~22.7H2, H8 (CH₂)~1.26
C3, C7 (CH₂)~31.9H3, H7 (CH₂)~1.26
C4, C6 (CH₂)~29.3H4, H6 (CH₂)~1.26
C5 (CH₂)~29.6H5 (CH₂)~1.26
2-MethyloctaneC1 (CH₃)~22.7H1 (CH₃)~0.86
C2 (CH)~28.0H2 (CH)~1.5-1.6
C3-C7 (CH₂)~23.1, 29.6, 31.9, 36.8H3-H7 (CH₂)~1.2-1.3
C8 (CH₃)~14.1H8 (CH₃)~0.88
2-CH₃~22.72-CH₃~0.86
3-MethyloctaneC1 (CH₃)~11.2H1 (CH₃)~0.8-0.9
C2 (CH₂)~29.4H2 (CH₂)~1.2-1.4
C3 (CH)~34.0H3 (CH)~1.4-1.5
C4-C7 (CH₂)~20.1, 23.0, 32.2, 36.5H4-H7 (CH₂)~1.2-1.4
C8 (CH₃)~14.1H8 (CH₃)~0.88
3-CH₃~19.53-CH₃~0.8-0.9

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The data is compiled from various sources and predictive models.[4][5][6][7]

Workflow and Logical Relationships

The following diagram illustrates the workflow for determining the isomeric purity of this compound.

IsomericPurityWorkflow Workflow for Isomeric Purity Determination of this compound cluster_GC Gas Chromatography Analysis cluster_NMR NMR Spectroscopy Analysis GC_SamplePrep Sample Preparation (Dilution in Hexane) GC_Analysis GC-FID Analysis (Non-polar capillary column) GC_SamplePrep->GC_Analysis GC_Data Data Analysis (Peak Integration, % Area) GC_Analysis->GC_Data Purity_Assessment Isomeric Purity Assessment GC_Data->Purity_Assessment NMR_SamplePrep Sample Preparation (Dissolution in CDCl3) NMR_Acquisition NMR Spectra Acquisition (1H, 13C, DEPT-135) NMR_SamplePrep->NMR_Acquisition NMR_Data Spectral Analysis (Chemical Shift & Multiplicity) NMR_Acquisition->NMR_Data NMR_Data->Purity_Assessment Sample This compound Sample Sample->GC_SamplePrep Sample->NMR_SamplePrep Report Final Report Purity_Assessment->Report

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 4-Ethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Ethylheptane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental quantification of this compound.

Issue: Poor Peak Shape or Resolution for this compound in Gas Chromatography (GC) Analysis

A common challenge in the gas chromatographic analysis of volatile compounds like this compound is achieving sharp, symmetrical peaks with good separation from other components in the sample matrix.

Potential CauseRecommended Solution
Improper GC Column Choice For non-polar analytes like this compound, a non-polar stationary phase column (e.g., DB-1, HP-5ms) is generally recommended. Ensure the column dimensions (length, diameter, film thickness) are appropriate for the analysis.
Suboptimal Oven Temperature Program An initial temperature that is too high can cause poor resolution of early-eluting peaks. A slow temperature ramp rate can improve separation but may also lead to broader peaks. Optimization of the temperature program is crucial.
Injector Issues A contaminated or improperly packed injector liner can lead to peak tailing or splitting. Regular maintenance, including cleaning or replacing the liner and septum, is essential.
Column Overloading Injecting too much sample can saturate the column, resulting in broad, fronting peaks. Reduce the injection volume or use a higher split ratio.
Co-elution with Matrix Components Complex biological matrices can contain compounds that elute at a similar retention time to this compound, causing peak distortion. Enhance sample cleanup procedures or adjust the chromatographic conditions to improve separation.
Issue: Inaccurate or Inconsistent Quantification Results

Obtaining reliable and reproducible quantitative data for this compound requires careful attention to potential sources of error throughout the analytical workflow.

Potential CauseRecommended Solution
Matrix Effects The presence of other components in the sample can enhance or suppress the ionization of this compound in the mass spectrometer, leading to inaccurate results. The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is highly recommended to compensate for these effects.
Inadequate Sample Preparation Inefficient extraction of this compound from the sample matrix will result in low recovery and underestimation of its concentration. Validate the extraction procedure to ensure high and consistent recovery. Headspace solid-phase microextraction (HS-SPME) is a sensitive technique for volatile hydrocarbons in biological samples.[1][2]
Calibration Curve Issues A non-linear or poorly defined calibration curve will lead to inaccurate quantification. Ensure the calibration standards are prepared correctly and cover the expected concentration range of the samples.
System Leaks Leaks in the GC-MS system can lead to a loss of analyte and inconsistent results. Regularly perform leak checks, particularly at the injector and column connections.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic mass fragments of this compound in electron ionization mass spectrometry (EI-MS)?

The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The molecular ion (M+) at m/z 128 is often of low abundance or absent. Key diagnostic fragments include:

m/zRelative IntensityPutative Fragment
43100% (Base Peak)[C3H7]+
57~80%[C4H9]+
71~40%[C5H11]+
99~15%[M-C2H5]+
29~30%[C2H5]+

Data is based on the NIST Mass Spectrometry Data Center.

Q2: What is a suitable internal standard for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d20. If this is not available, a structurally similar, non-endogenous branched alkane with a different retention time can be used.

Q3: How can I minimize matrix effects when analyzing this compound in biological samples like blood or plasma?

Matrix effects are a significant challenge in the analysis of volatile organic compounds in biological matrices.[3] To mitigate these:

  • Use a robust sample preparation technique: Headspace SPME is effective for extracting volatile compounds from complex matrices while leaving non-volatile components behind.[1][2][3]

  • Employ a stable isotope-labeled internal standard: This is the most effective way to compensate for variations in extraction efficiency and ionization suppression or enhancement.

  • Optimize chromatographic separation: Ensure that this compound is well-separated from other matrix components that may co-elute and interfere with ionization.

Experimental Protocols

General Protocol for Quantification of this compound in Blood by Headspace SPME-GC-MS

This protocol provides a general framework. Specific parameters should be optimized and validated for your instrumentation and application.

1. Sample Preparation (Headspace SPME)

  • Pipette a known volume of whole blood (e.g., 0.1 g) into a headspace vial.[1][2]

  • Add a known amount of the internal standard solution.

  • Seal the vial immediately.

  • Incubate the vial at a controlled temperature (e.g., 30-50°C) with agitation to facilitate the partitioning of this compound into the headspace.[4]

  • Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane) to the headspace for a fixed period (e.g., 15 minutes) to adsorb the analytes.[1][2]

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 5973 GC-MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

      • Monitor characteristic ions for this compound (e.g., m/z 43, 57, 71) and the internal standard.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_column Check GC Column: - Correct stationary phase? - Column bleed evident? start->check_column check_injector Inspect Injector: - Liner contaminated? - Septum leaking? start->check_injector check_temp Review Temperature Program: - Initial temp too high? - Ramp rate appropriate? start->check_temp check_sample Evaluate Sample: - Concentration too high? - Matrix interference? start->check_sample solution_column Solution: - Install appropriate column. - Bake out or replace column. check_column->solution_column solution_injector Solution: - Replace liner and septum. - Perform leak check. check_injector->solution_injector solution_temp Solution: - Lower initial temperature. - Optimize ramp rate. check_temp->solution_temp solution_sample Solution: - Dilute sample. - Improve sample cleanup. check_sample->solution_sample

Caption: Troubleshooting logic for poor GC peak shape.

QuantificationWorkflow General Workflow for this compound Quantification sample_collection Sample Collection (e.g., Blood, Plasma) add_is Addition of Internal Standard sample_collection->add_is sample_prep Sample Preparation (e.g., Headspace SPME) add_is->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis data_processing Data Processing (Peak Integration) gc_ms_analysis->data_processing calibration Calibration Curve Construction data_processing->calibration quantification Quantification of This compound calibration->quantification report Reporting of Results quantification->report

Caption: Workflow for this compound quantification.

References

Technical Support Center: Gas Chromatography (GC) Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on improving the peak resolution of compounds like 4-Ethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting peak resolution in GC?

A1: Peak resolution in Gas Chromatography is primarily influenced by three key factors described by the resolution equation: efficiency (N), selectivity (α), and the retention factor (k).[1][2] To improve resolution, one can:

  • Increase Efficiency (N): This leads to sharper (narrower) peaks. It can be enhanced by using a longer column, a smaller internal diameter, or a thinner stationary phase film.[1][3]

  • Improve Selectivity (α): This refers to the ability of the stationary phase to differentiate between two analytes. Changing the stationary phase chemistry is the most effective way to alter selectivity.[4][5]

  • Optimize Retention Factor (k): This relates to the time an analyte spends in the stationary phase. Lowering the column temperature can increase the retention factor and improve the separation of early eluting peaks.[3][6]

Q2: I am observing co-elution of this compound with another compound. What is the first step I should take?

A2: Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[7] The first step is to confirm if you are truly observing co-elution. Look for signs of peak asymmetry, such as a shoulder on the peak.[7][8] If you have a mass spectrometer (MS) or a diode array detector (DAD), you can analyze the spectra across the peak to check for purity.[8] Once co-elution is suspected, the initial troubleshooting step should be to optimize your GC method parameters, particularly the temperature program.[9]

Q3: Why are my peaks for this compound tailing?

A3: Peak tailing can be caused by several factors. A common cause is the presence of active sites in the GC system, such as in the inlet liner, the column itself, or at the detector.[10] Other potential causes include column overload, incorrect column installation, or contamination in the injector or column.[11][12]

Q4: Can changing the carrier gas improve my resolution?

A4: Yes, the choice of carrier gas and its flow rate can impact resolution. Hydrogen and helium are the most common carrier gases. Operating the carrier gas at its optimal linear velocity will maximize column efficiency.[10] Hydrogen can often provide better efficiency at higher linear velocities compared to helium, potentially leading to faster analysis times without sacrificing resolution.[13] However, it's crucial to operate at an optimal flow rate, as a rate that is too high or too low can decrease resolution.[9]

Troubleshooting Guides

Guide 1: Improving Poor Peak Resolution for this compound

Problem: The peak for this compound is not well-separated from an adjacent peak.

Troubleshooting Workflow:

G start Poor Peak Resolution step1 Optimize Temperature Program start->step1 end Resolution Improved step1->end Resolution adequate no_improvement No Significant Improvement step1->no_improvement Resolution still poor step2 Adjust Carrier Gas Flow Rate step2->end Resolution adequate no_improvement2 no_improvement2 step2->no_improvement2 Resolution still poor step3 Evaluate Column Dimensions step3->end Resolution adequate no_improvement3 no_improvement3 step3->no_improvement3 Resolution still poor step4 Change Stationary Phase step4->end Resolution adequate no_improvement->step2 Proceed no_improvement2->step3 Proceed no_improvement3->step4 Proceed

Caption: Troubleshooting workflow for poor peak resolution.

Solutions:

StepActionExpected Outcome
1. Optimize Temperature Program Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min).[10]Increased separation between closely eluting peaks.
2. Adjust Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (e.g., Helium at ~30-40 cm/s).Maximized column efficiency and sharper peaks.
3. Evaluate Column Dimensions If resolution is still poor, consider a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm).[1][10]A longer column increases resolution by a factor of ~1.4 for a doubling of length. A smaller ID enhances efficiency.[10]
4. Change Stationary Phase If co-elution persists, the selectivity of the column may be insufficient. For non-polar compounds like this compound, a 100% dimethylpolysiloxane phase is a good starting point. If separating from a more polar compound, a phase with some phenyl content (e.g., 5% phenyl) may improve selectivity.[4][10]Altered elution order and improved separation of co-eluting compounds.
Guide 2: Addressing Peak Tailing for this compound

Problem: The this compound peak exhibits significant tailing.

Troubleshooting Workflow:

G start Peak Tailing Observed step1 Check for System Leaks start->step1 end Symmetrical Peak Shape step1->end Leak fixed, tailing gone no_improvement Tailing Persists step1->no_improvement No leaks found step2 Inspect and Clean/Replace Inlet Liner step2->end Tailing resolved no_improvement2 no_improvement2 step2->no_improvement2 Tailing Persists step3 Trim the Column Inlet step3->end Tailing resolved no_improvement3 no_improvement3 step3->no_improvement3 Tailing Persists step4 Condition the Column step4->end Tailing resolved no_improvement->step2 Proceed no_improvement2->step3 Proceed no_improvement3->step4 Proceed

Caption: Troubleshooting workflow for peak tailing.

Solutions:

StepActionExpected Outcome
1. Check for System Leaks Use an electronic leak detector to check fittings at the injector, detector, and column connections.[14]Elimination of air leaks that can cause peak tailing and column damage.
2. Inspect and Clean/Replace Inlet Liner The inlet liner can accumulate non-volatile residues and septum particles, creating active sites.[11][12]A clean, inert liner prevents interactions that cause tailing.
3. Trim the Column Inlet If the inlet of the column is contaminated, trimming 10-30 cm from the front can remove active sites.[15]Removal of contamination and restoration of peak shape.
4. Condition the Column Recondition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.[10]A properly conditioned column will have minimal bleed and better peak shapes.

Experimental Protocols

Protocol 1: General GC Method for Branched Alkane Analysis

This protocol provides a starting point for the analysis of this compound and similar branched alkanes.

  • Sample Preparation:

    • Dissolve the sample in a non-polar solvent such as hexane (B92381) or heptane.

    • A starting concentration of 100-500 µg/mL is recommended to avoid column overload.[10]

  • GC Instrument Parameters:

    • Injector: Split/splitless injector at 250°C.

    • Split Ratio: Start with a split ratio of 50:1.[10]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[10]

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Detector (FID):

      • Temperature: 300°C.

      • Hydrogen flow: 30 mL/min.

      • Airflow: 300 mL/min.

      • Makeup gas (Nitrogen): 25 mL/min.

Protocol 2: Column Conditioning

Proper column conditioning is crucial for achieving optimal performance and longevity.

  • Installation:

    • Install the column in the GC oven, connecting one end to the injector and leaving the detector end disconnected.

    • Ensure clean, square cuts on the column ends.[10]

  • Gas Flow:

    • Set the carrier gas flow rate (e.g., Helium at 1-2 mL/min).[10]

  • Conditioning Program:

    • Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.[10]

    • Hold at this temperature for 1-2 hours.[10]

  • Final Connection:

    • Cool the oven.

    • Connect the column to the detector.

    • Perform a blank run to ensure a stable baseline.

Data Presentation

Table 1: Effect of Column Dimensions on Resolution

The following table summarizes the theoretical impact of changing column dimensions on resolution and analysis time for a pair of closely eluting peaks.

Parameter ChangeEffect on ResolutionEffect on Analysis Time
Double Column Length (e.g., 30m to 60m)Increases by a factor of ~1.4[10][16]Approximately Doubles[16]
Halve Internal Diameter (e.g., 0.25mm to 0.18mm)Increases by a factor of ~1.4[16]Can be reduced due to higher optimal linear velocity[1][2]
Halve Film Thickness (e.g., 0.50µm to 0.25µm)Can improve for later eluting compounds[1][2]Decreases[1][2]

Note: These are general guidelines, and the actual impact will depend on the specific analytes and GC conditions.

References

Technical Support Center: Optimization of GC-MS Method for 4-Ethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analysis of 4-Ethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a detailed troubleshooting guide, frequently asked questions (FAQs), a standard experimental protocol, and key data presented in a clear format.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.

Q1: Why am I seeing poor peak shape (tailing or fronting) for this compound?

A1: Poor peak shape can arise from several factors:

  • Active Sites: Unwanted chemical interactions can occur with surfaces in the inlet liner or the column itself. To address this, use a fresh, deactivated inlet liner and, if necessary, trim a small portion (10-20 cm) from the front of the column.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting.[2] Try diluting your sample or increasing the split ratio.

  • Incompatible Stationary Phase: Ensure the column's stationary phase is appropriate for a non-polar compound like this compound. A non-polar phase is generally recommended.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak distortion. Re-cutting and reinstalling the column may resolve the issue.[1]

  • Temperature Issues: An initial oven temperature that is too high can cause peak broadening or splitting, especially in splitless injections. It is recommended that the initial oven temperature be about 20°C lower than the boiling point of the sample solvent.[1]

Q2: My this compound peak has a low signal or is not detected at all. What should I do?

A2: Low or no signal can be due to a variety of issues:

  • Leaks: Check for leaks in the system, particularly around the injector septum and column fittings.[3] An electronic leak detector is a useful tool for this.

  • Injector Problems: A blocked syringe or an incorrect injection volume setting can prevent the sample from reaching the column.[2]

  • Incorrect MS Parameters: Ensure the mass spectrometer is set to scan for the appropriate mass range for this compound and its fragments.

  • Sample Concentration: The concentration of this compound in your sample may be below the detection limit of your instrument. Consider concentrating your sample if possible.

  • Detector Issues: The detector may not be functioning correctly. Check the detector's status and perform any necessary maintenance.

Q3: I am observing shifts in the retention time of this compound. What is the cause?

A3: Retention time variability can be caused by:

  • Leaks: As with low signal, leaks can affect carrier gas flow and lead to inconsistent retention times.

  • Inconsistent Oven Temperature: Ensure your GC oven is maintaining a stable and reproducible temperature program.

  • Carrier Gas Flow Rate Fluctuations: Check that the carrier gas flow rate is constant and set correctly.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to shifts in retention time.

Q4: There are extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

A4: Ghost peaks can originate from several sources:

  • Sample Carryover: Residue from a previous, more concentrated sample can be retained in the syringe or inlet and elute in a subsequent run.[2] To mitigate this, ensure adequate rinsing of the syringe and consider a bake-out of the inlet and column.

  • Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or the solvent used for sample preparation can appear as peaks in your chromatogram. Use high-purity gases and solvents.

  • Septum Bleed: Volatile compounds from the injector septum can bleed into the system. Use high-quality, low-bleed septa.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and chemical formula of this compound?

A1: The chemical formula for this compound is C9H20, and its molecular weight is approximately 128.26 g/mol .[4]

Q2: What are the characteristic mass spectral fragments of this compound?

A2: In electron ionization (EI) mass spectrometry, this compound will fragment. While the molecular ion peak (M+) at m/z 128 may be observed, it is often of low intensity for branched alkanes. The most stable and therefore most abundant fragment peak is often the result of cleavage at the branching point. For this compound, the most stable carbocation fragment is predicted to be at an m/z of 99, resulting from the loss of an ethyl radical. Another significant fragment would be at m/z 85.

Q3: Which type of GC column is best suited for the analysis of this compound?

A3: A non-polar stationary phase is ideal for the separation of non-polar compounds like this compound. A column with a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane stationary phase is a good choice. These columns separate analytes primarily based on their boiling points.[5]

Q4: Why is temperature programming recommended for the analysis of samples containing this compound?

A4: Temperature programming is beneficial when analyzing samples containing a mixture of compounds with a wide range of boiling points.[6] It allows for the efficient elution of both volatile and less volatile components in a single run, resulting in sharper peaks and improved resolution compared to isothermal methods.[7]

Q5: How can I improve the resolution between this compound and other structurally similar alkanes?

A5: To improve resolution, you can:

  • Optimize the Temperature Program: A slower temperature ramp rate can enhance separation.[8]

  • Use a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4.[9]

  • Use a Narrower Inner Diameter Column: Reducing the column's internal diameter increases efficiency and, consequently, resolution.[9]

  • Adjust the Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

Experimental Protocols

This section provides a standard methodology for the GC-MS analysis of this compound.

Sample Preparation:

For liquid samples, dilute with a suitable volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration within the linear range of the instrument. For solid or semi-solid matrices, a solvent extraction followed by cleanup may be necessary.

Optimized GC-MS Method Parameters:

ParameterValueRationale
GC System
Injection ModeSplitPrevents column overload and ensures sharp peaks for a relatively volatile analyte.
Split Ratio50:1A good starting point, can be adjusted based on sample concentration.
Inlet Temperature250 °CEnsures rapid vaporization of the analyte.
Injection Volume1 µL
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column.
GC Column
Stationary Phase5% Phenyl-methylpolysiloxaneA versatile non-polar phase suitable for hydrocarbon analysis.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good efficiency and sample capacity.
Oven Temperature Program
Initial Temperature40 °CA low starting temperature to focus the analyte at the head of the column.
Initial Hold Time2 min
Ramp Rate10 °C/minA moderate ramp rate to ensure good separation.
Final Temperature200 °CSufficient to elute any less volatile compounds in the sample.
Final Hold Time5 min
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique that provides reproducible fragmentation patterns.
Electron Energy70 eVStandard energy for generating comparable mass spectra.
MS Source Temperature230 °CPrevents condensation of analytes in the ion source.
MS Quadrupole Temperature150 °CStandard quadrupole temperature.
Mass Scan Rangem/z 40-200Covers the molecular ion and expected fragments of this compound.
Solvent Delay2 minPrevents the solvent peak from saturating the detector.

Data Presentation

Key Quantitative Data for this compound:

ParameterValueReference
Molecular FormulaC9H20[4]
Molecular Weight128.26 g/mol [4]
CAS Registry Number2216-32-2[4]
Boiling Point~141 °C
Major Mass Fragments (m/z)99, 85, 57, 43, 29

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Containing This compound Dilution Dilution with Hexane Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector GC Injector (250°C) Vial->Injector Column GC Column (Temperature Program) Injector->Column MS Mass Spectrometer (EI, Scan m/z 40-200) Column->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram MassSpectrum Mass Spectrum Extraction Chromatogram->MassSpectrum Identification Compound Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification Troubleshooting_Workflow Start Problem Encountered CheckPeakShape Poor Peak Shape? Start->CheckPeakShape CheckSignal Low/No Signal? CheckPeakShape->CheckSignal No PeakShapeSolutions 1. Check for active sites (replace liner). 2. Check for column overload (dilute sample). 3. Check column installation. CheckPeakShape->PeakShapeSolutions Yes CheckRetentionTime Retention Time Shift? CheckSignal->CheckRetentionTime No SignalSolutions 1. Check for leaks. 2. Verify injector parameters. 3. Check MS scan range. CheckSignal->SignalSolutions Yes End Problem Resolved CheckRetentionTime->End No RetentionTimeSolutions 1. Check for leaks. 2. Verify oven temperature program. 3. Check carrier gas flow. CheckRetentionTime->RetentionTimeSolutions Yes PeakShapeSolutions->End SignalSolutions->End RetentionTimeSolutions->End

References

Technical Support Center: 4-Ethylheptane Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-ethylheptane.

Section 1: Synthesis Troubleshooting

The synthesis of unsymmetrical alkanes like this compound can be challenging. A common route involves the formation of a tertiary alcohol via a Grignard reaction, followed by deoxygenation. This section addresses potential issues in this multi-step process.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Grignard reaction to synthesize 4-ethyl-4-heptanol (B3054337) is not initiating. What are the common causes?

A1: Failure to initiate is a frequent issue in Grignard reactions. The primary culprits are:

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the alkyl halide.[1][2] To overcome this, you can activate the magnesium by crushing it under an inert atmosphere, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[2]

  • Presence of Moisture: Grignard reagents are extremely sensitive to protic sources, especially water.[1] Ensure all glassware is rigorously flame-dried or oven-dried before use and that all solvents are anhydrous.[1] The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Q2: The yield of my Grignard reaction is low, and I'm isolating several byproducts. What are the likely side reactions?

A2: Low yields are often due to competing side reactions. The most common ones include:

  • Wurtz-type Coupling: The Grignard reagent can react with the starting alkyl halide (e.g., ethyl bromide) to form a homocoupled alkane (e.g., butane).[1] This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings, which keeps the alkyl halide concentration low and favors the formation of the Grignard reagent.[1]

  • Enolization: If the carbonyl substrate (e.g., 4-heptanone) is sterically hindered or the Grignard reagent is bulky, the Grignard can act as a base and abstract an alpha-hydrogen, leading to the formation of an enolate.[1] This results in the recovery of the starting ketone after the workup. Using a less hindered Grignard reagent or adding cerium(III) chloride (Luche conditions) can favor nucleophilic addition.[1]

  • Reduction: If the Grignard reagent possesses beta-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1]

Q3: Can I synthesize this compound using a Wurtz reaction?

A3: The Wurtz reaction, which couples two alkyl halides using sodium metal, is generally not recommended for synthesizing unsymmetrical alkanes like this compound.[3][4] If you use two different alkyl halides (e.g., 1-bromobutane (B133212) and 3-bromopentane), you will get a statistical mixture of three different alkanes: the desired this compound, octane (B31449) (from coupling of two 1-bromobutane molecules), and 3,4-diethylhexane (B99930) (from coupling of two 3-bromopentane (B47287) molecules).[3][5] Separating this mixture of structurally similar alkanes with close boiling points is extremely difficult.[4] Therefore, this method typically results in a low yield of the desired product.[4]

Section 2: Purification Troubleshooting

Purifying alkanes from reaction mixtures requires careful selection of techniques, as their low polarity limits the options.

Frequently Asked Questions (FAQs) - Purification

Q1: I'm trying to purify this compound from my reaction mixture by fractional distillation, but the purity isn't improving significantly. Why might this be?

A1: Fractional distillation separates compounds based on differences in their boiling points.[6][7] If you are facing difficulties, consider the following:

  • Close-Boiling Impurities: Your crude product may contain isomeric or structurally similar byproducts with boiling points very close to that of this compound (141°C).[8][9] For instance, side products from a Wurtz coupling reaction can be difficult to separate.[4]

  • Inefficient Distillation Column: The efficiency of your fractionating column (measured in theoretical plates) may be insufficient for the separation.[7] Using a longer column or a column with more efficient packing (like Vigreux indentations or Raschig rings) can improve separation.

  • Azeotrope Formation: While less common for pure hydrocarbons, residual solvents from the reaction or workup could potentially form azeotropes with the product, preventing complete separation by distillation.

Q2: When is it appropriate to use Preparative Gas Chromatography (Prep-GC) for purification?

A2: Preparative Gas Chromatography (Prep-GC) is a powerful purification technique ideal for specific situations:

  • High-Purity Requirements: When you need a very high-purity sample (>99.5%) for applications like reference standards or further sensitive reactions.

  • Separation of Isomers: Prep-GC offers high resolution, making it excellent for separating close-boiling isomers that are inseparable by standard distillation.[10][11]

  • Small-Scale Purification: It is a highly effective method for purifying small quantities of volatile compounds, from micrograms to several grams.[12]

Q3: My final this compound product appears cloudy or contains residual water. How can I dry it effectively?

A3: Water is a common impurity after an aqueous workup. To dry this compound:

  • Initial Drying: First, treat the organic solution with a solid anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, which indicates that the water has been absorbed.

  • Final Purification: After filtering off the drying agent, you can perform a final simple distillation. This will separate the non-volatile drying agent and other high-boiling impurities from your pure, dry this compound product.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₉H₂₀128.26141[8][9]
4-Heptanone (B92745)C₇H₁₄O114.19144-145
Ethyl BromideC₂H₅Br108.9738.4
n-ButaneC₄H₁₀58.12-0.5
n-OctaneC₈H₁₈114.23125-126
3,4-DiethylhexaneC₁₀H₂₂142.28156-157
Table 2: Troubleshooting Summary for Grignard Synthesis of 4-Ethyl-4-heptanol
ProblemPotential CauseRecommended Solution
Reaction fails to startMagnesium oxide passivation layerAdd a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg surface.[2]
Wet glassware or solventsFlame-dry all glassware and use anhydrous solvents under an inert atmosphere.[1]
Low product yieldWurtz-type coupling of ethyl bromideAdd the ethyl bromide solution slowly and dropwise to the magnesium suspension.[1]
Enolization of 4-heptanoneCool the reaction to a lower temperature (e.g., 0°C) to favor nucleophilic addition.[1]
Reduction of 4-heptanoneEnsure the Grignard reagent is not prepared at an excessively high temperature.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-4-heptanol via Grignard Reaction

(Note: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.)

  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the system from atmospheric moisture with drying tubes (e.g., CaCl₂).

  • Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous diethyl ether and a single crystal of iodine.

  • Grignard Formation: Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium. Wait for the characteristic cloudy/bubbly appearance indicating the reaction has started. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[2]

  • Reaction: After the addition is complete, stir the mixture for an additional 30-60 minutes. Cool the flask to 0°C in an ice bath.

  • Addition of Ketone: Add a solution of 4-heptanone (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • Workup: After the addition is complete, stir for another hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation to yield crude 4-ethyl-4-heptanol, which can be further purified if necessary.

Protocol 2: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charge the Flask: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle. The vapor will begin to rise up the fractionating column.[13]

  • Equilibration: Adjust the heating rate so that the vapor front rises slowly through the column. Allow the vapor and condensate to reach equilibrium, which is indicated by a stable temperature reading at the distillation head.[7]

  • Collection: Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (~141°C).[8] Discard any initial low-boiling fractions (forerun) and stop the distillation before the temperature rises significantly, leaving a small residue in the distillation flask.

Visualizations

grignard_troubleshooting start Grignard reaction not starting? check_reagents Are glassware and solvents completely dry? start->check_reagents Yes check_mg Is Mg surface activated? check_reagents->check_mg Yes solution_dry SOLUTION: Flame-dry all glassware. Use anhydrous solvents under N2/Ar. check_reagents->solution_dry No solution_activate SOLUTION: Add an iodine crystal or 1,2-dibromoethane to activate Mg. check_mg->solution_activate No success Reaction should now initiate. check_mg->success Yes solution_dry->check_reagents solution_activate->success

Caption: Troubleshooting flowchart for Grignard reaction initiation failure.

synthesis_workflow cluster_synthesis Step 1: Synthesis cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification reactants Ethyl Bromide + Mg + 4-Heptanone (in Anhydrous Ether) grignard Grignard Reaction reactants->grignard alcohol Crude 4-Ethyl-4-heptanol grignard->alcohol reduction Deoxygenation (e.g., Tosylation then LiAlH4) alcohol->reduction crude_alkane Crude this compound reduction->crude_alkane workup Aqueous Workup & Drying crude_alkane->workup distillation Fractional Distillation workup->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

wurtz_reaction cluster_products Product Mixture reagents 1-Bromobutane + 3-Bromopentane + Sodium (Na) product_A Octane (Butane + Butane) reagents->product_A product_B This compound (Butane + Pentane) reagents->product_B product_C 3,4-Diethylhexane (Pentane + Pentane) reagents->product_C

Caption: Product mixture from an improper Wurtz synthesis of this compound.

References

Minimizing isomeric impurities in 4-Ethylheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylheptane. Our goal is to help you minimize isomeric impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound are the Grignard reaction and the Wurtz coupling reaction.

  • Grignard Reaction Route: This is a multi-step process that typically involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a ketone (3-pentanone) to form a tertiary alcohol (4-ethyl-3-heptanol). This alcohol is then dehydrated to form an alkene (4-ethyl-3-heptene), which is subsequently hydrogenated to yield the final product, this compound.[1]

  • Wurtz Coupling Reaction: This method involves the coupling of two alkyl halides in the presence of sodium metal.[2][3][4] To synthesize this compound, a mixture of different alkyl halides would be required, for instance, a propyl halide and a butyl halide derivative. However, this method is generally not recommended for unsymmetrical alkanes as it produces a difficult-to-separate mixture of products.[5][6][7][8][9]

Q2: What are the primary isomeric impurities I should be aware of?

A2: The primary isomeric impurities depend on the synthetic route chosen.

  • Grignard Route: Side reactions during the dehydration step can lead to the formation of positional isomers of 4-ethyl-3-heptene (B15176443). Subsequent hydrogenation would then result in a mixture of C9 alkane isomers.

  • Wurtz Coupling: When using two different alkyl halides (e.g., R-X and R'-X), the reaction will produce a mixture of three alkanes: R-R, R'-R', and the desired R-R'.[5][7] For example, reacting a propyl halide and a butyl halide derivative would yield hexane (B92381), octane, and the desired heptane (B126788) derivatives.

Q3: How can I analyze the isomeric purity of my this compound product?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for analyzing the isomeric purity of this compound.[10] By comparing the retention times and mass fragmentation patterns of your product with known standards, you can identify and quantify the different isomers present. The boiling points of potential isomers are often very close, necessitating a high-resolution capillary column for effective separation.

Troubleshooting Guides

Grignard Synthesis Route

Issue 1: Low yield of the Grignard reagent (e.g., ethylmagnesium bromide).

Possible Cause Troubleshooting Steps
Presence of moisture Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled over a suitable drying agent.
Passivated magnesium surface The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical crushing of the magnesium in situ can also expose a fresh surface.
Reaction initiation failure Gentle warming of the reaction mixture may be necessary to initiate the reaction. Once started, the reaction is exothermic and may require cooling to maintain a gentle reflux.

Issue 2: Formation of significant byproducts during the Grignard reaction with the ketone.

Possible Cause Troubleshooting Steps
Enolization of the ketone If the Grignard reagent acts as a base and abstracts an α-hydrogen from the ketone, the starting material will be recovered after workup. To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Reduction of the ketone If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol. Using a less sterically hindered Grignard reagent can sometimes mitigate this, though for this compound synthesis, ethylmagnesium bromide is standard. Maintaining a low reaction temperature is key.
Wurtz-type coupling The Grignard reagent can react with the unreacted alkyl halide. This is minimized by the slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent to keep its concentration low.

Issue 3: Incomplete dehydration of the alcohol intermediate.

Possible Cause Troubleshooting Steps
Insufficient acid catalyst or temperature Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric or phosphoric acid) is used. The reaction often requires heating to drive the elimination.[1]
Reversibility of the reaction Dehydration is a reversible reaction. To drive it to completion, it is advantageous to remove the alkene product as it is formed, for example, by distillation if its boiling point is significantly lower than the alcohol.[1]

Issue 4: Incomplete hydrogenation of the alkene.

Possible Cause Troubleshooting Steps
Inactive catalyst Use a fresh, high-quality hydrogenation catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). Ensure the catalyst is not poisoned by impurities from previous steps.
Insufficient hydrogen pressure For complete and timely hydrogenation, ensure an adequate pressure of hydrogen gas is maintained. This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a specialized hydrogenation apparatus for higher pressures.
Poor catalyst-substrate contact Vigorous stirring or agitation is necessary to ensure good contact between the heterogeneous catalyst, the substrate, and the hydrogen gas.
Wurtz Coupling Route

Issue: Formation of a mixture of alkanes.

Possible Cause Troubleshooting Steps
Use of two different alkyl halides This is an inherent limitation of the Wurtz reaction for synthesizing unsymmetrical alkanes.[5][7][8][9] The reaction will inevitably produce a mixture of the desired product along with two symmetrical alkanes.
Separation of the product mixture The boiling points of the resulting alkanes are often very close, making separation by fractional distillation challenging.[8] It is generally more efficient to choose a different synthetic route, such as the Grignard synthesis, for unsymmetrical alkanes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction, Dehydration, and Hydrogenation

This protocol is a three-step synthesis to produce this compound with a high degree of isomeric purity.

Step 1: Synthesis of 4-Ethyl-3-heptanol via Grignard Reaction

  • Materials: Magnesium turnings, ethyl bromide, anhydrous diethyl ether, 3-pentanone (B124093), saturated aqueous ammonium (B1175870) chloride solution, anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

    • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of ethylmagnesium bromide. Maintain a gentle reflux.

    • Once the Grignard reagent is formed, cool the flask in an ice bath.

    • Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-ethyl-3-heptanol.

Step 2: Dehydration of 4-Ethyl-3-heptanol to 4-Ethyl-3-heptene

  • Materials: Crude 4-ethyl-3-heptanol, concentrated sulfuric acid, 10% sodium carbonate solution.

  • Procedure:

    • To the crude 4-ethyl-3-heptanol in a round-bottom flask, slowly add concentrated sulfuric acid while cooling in an ice bath.

    • Set up for simple distillation and gently heat the mixture. The lower-boiling alkene product will distill as it is formed.[1]

    • Collect the distillate and wash it with 10% sodium carbonate solution to neutralize any residual acid, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate.

Step 3: Hydrogenation of 4-Ethyl-3-heptene to this compound

  • Materials: 4-Ethyl-3-heptene, 10% Palladium on Carbon (Pd/C), ethanol (B145695), hydrogen gas.

  • Procedure:

    • Dissolve the 4-ethyl-3-heptene in ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room temperature.

    • Monitor the reaction by GC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Remove the solvent under reduced pressure. The resulting liquid is crude this compound, which can be further purified by fractional distillation if necessary.

Protocol 2: Analysis of Isomeric Purity by GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound product in a volatile solvent such as hexane or dichloromethane.

  • GC-MS Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of volatile isomers.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split mode.

    • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-200.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum (major fragments at m/z 43, 57, 71, 99).[10] Quantify isomeric impurities by integrating the peak areas of all C9 alkane isomers.

Data Presentation

Table 1: Boiling Points of this compound and Potential Isomeric Impurities

CompoundBoiling Point (°C)
This compound 141 [11]
n-Nonane151
2-Methyloctane143
3-Methyloctane144
4-Methyloctane142
3-Ethylheptane142
3,3-Diethylpentane147[11]
2,2-Dimethylheptane137[11]
3,3-Dimethylheptane138
2,4-Dimethylheptane133
2,5-Dimethylheptane135
2,6-Dimethylheptane135
3,4-Dimethylheptane140
3,5-Dimethylheptane136

Note: Boiling points are approximate and can vary with pressure. The close boiling points of many isomers highlight the need for efficient fractional distillation for high-purity isolation.

Visualizations

Grignard_Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Ethyl Bromide Ethyl Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide Ethyl Bromide->Ethylmagnesium Bromide + Mg Mg Mg 3-Pentanone 3-Pentanone 4-Ethyl-3-heptanol 4-Ethyl-3-heptanol Ethylmagnesium Bromide->4-Ethyl-3-heptanol + 3-Pentanone 4-Ethyl-3-heptene 4-Ethyl-3-heptene 4-Ethyl-3-heptanol->4-Ethyl-3-heptene + H2SO4, Heat H2SO4 H2SO4 This compound This compound 4-Ethyl-3-heptene->this compound + H2, Pd/C H2_PdC H2, Pd/C

Caption: Workflow for the synthesis of this compound via the Grignard reaction route.

Wurtz_Reaction_Impurities cluster_products Product Mixture Propyl Halide Propyl Halide Hexane Hexane (Propyl-Propyl) Propyl Halide->Hexane 4-Ethylheptane_analogue Heptane Derivative (Propyl-Butyl) Propyl Halide->4-Ethylheptane_analogue Butyl Halide Butyl Halide Butyl Halide->4-Ethylheptane_analogue Octane Octane (Butyl-Butyl) Butyl Halide->Octane Na Sodium Metal

Caption: Product mixture from the Wurtz reaction with two different alkyl halides.

Troubleshooting_Logic Start Start Low_Yield Low Yield of This compound Start->Low_Yield Grignard_Step Check Grignard Reagent Formation Low_Yield->Grignard_Step Yes Impurity_Check High Isomeric Impurity? Low_Yield->Impurity_Check No Dehydration_Step Check Dehydration Conditions Grignard_Step->Dehydration_Step Hydrogenation_Step Check Hydrogenation Conditions Dehydration_Step->Hydrogenation_Step Hydrogenation_Step->Impurity_Check Fractional_Distillation Optimize Fractional Distillation Impurity_Check->Fractional_Distillation Yes GCMS_Analysis Analyze by GC-MS Impurity_Check->GCMS_Analysis Uncertain

Caption: A logical troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Enhancing Sensitivity for Trace Detection of 4-Ethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of trace detection of 4-Ethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the trace detection of this compound?

This compound is a volatile organic compound (VOC), and its detection at trace levels is crucial in fields like environmental monitoring and metabolomics.[1] The primary challenges stem from its low concentration in complex matrices and its volatile nature, which can lead to sample loss during preparation and analysis.[2] Achieving high sensitivity requires optimizing sample preparation to preconcentrate the analyte and minimizing interferences from the sample matrix.

Q2: Which analytical techniques are most suitable for trace detection of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile compounds like this compound, offering high-resolution separation and definitive identification.[1] To enhance sensitivity for trace amounts, GC-MS is often coupled with preconcentration techniques such as:

  • Static Headspace Analysis: Ideal for volatile compounds in solid or liquid samples. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS.[1][2]

  • Purge-and-Trap (Dynamic Headspace): A highly sensitive method where an inert gas is bubbled through the sample, and the purged VOCs are trapped on a sorbent material before being desorbed into the GC system.[2][3]

  • Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate VOCs from a sample before thermal desorption in the GC injector.[4]

  • Thermal Desorption (TD): Used for analyzing VOCs collected on sorbent tubes from air samples or desorbed from other sample types.[5]

Q3: How can I enhance the sensitivity of my GC-MS method for this compound detection?

To improve sensitivity, a multi-faceted approach is recommended:

  • Optimize Sample Preparation: Employ a preconcentration technique like purge-and-trap or SPME to increase the amount of analyte introduced into the GC-MS system.[2][4]

  • Select the Appropriate GC Column: A nonpolar column is typically used for the separation of nonpolar compounds like this compound.[4] The column dimensions (length, diameter, film thickness) should be chosen to optimize resolution and sensitivity.

  • Fine-tune Instrument Parameters: Adjust the injector temperature, carrier gas flow rate, oven temperature program, and MS detector settings (e.g., dwell time, ionization mode) to maximize the signal-to-noise ratio for this compound.

  • Minimize System Contamination: Ensure a clean system by regularly maintaining the injector, detector, and using high-purity gases and solvents to reduce background noise.[6]

Q4: What are the key considerations for sample preparation to ensure maximum recovery of this compound?

Given its volatility, sample handling is critical. Key considerations include:

  • Minimizing Volatilization Losses: Samples should be collected in sealed containers with minimal headspace and stored at low temperatures.[2]

  • Matrix Effects: The sample matrix (e.g., water, soil, biological tissue) can significantly impact extraction efficiency. Method selection should be based on the matrix type.[7][8] For instance, for soil samples, methanol (B129727) extraction has been shown to be efficient.[7]

  • Internal Standards: Use of an appropriate internal standard is crucial for accurate quantification and to correct for variations in sample preparation and instrument response.

Troubleshooting Guides

This section addresses specific issues that may arise during the trace detection of this compound.

Problem 1: Low or No Signal for this compound
Possible CauseSuggested Solution
Inefficient Extraction/Preconcentration Optimize the parameters of your chosen sample preparation method (e.g., for SPME, adjust extraction time and temperature; for purge-and-trap, optimize purge flow rate and time).
System Leaks Check for leaks in the injector, column connections, and gas lines using an electronic leak detector. Leaks can reduce the amount of analyte reaching the detector.[6]
Incorrect GC Inlet Parameters For SPME, ensure the desorption temperature and time are sufficient for complete transfer of this compound from the fiber. For liquid injections, verify the injection volume and injector temperature.
Improper MS Detector Settings Ensure the mass spectrometer is set to scan for the characteristic ions of this compound (m/z 128, and key fragment ions).[9] Optimize the detector voltage and other tuning parameters.
Analyte Degradation This compound is relatively stable, but ensure that no reactive components are present in the sample matrix or system that could cause degradation.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Possible CauseSuggested Solution
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants.[6] If the problem persists, trim the first few centimeters of the column inlet or replace the column.
Active Sites in the System Deactivate the inlet liner with a silylating agent or use a liner with a built-in glass wool deactivation. Active sites can cause peak tailing.[6]
Incompatible Sample Solvent If performing a liquid injection, ensure the sample solvent is compatible with the stationary phase of the GC column.
Improper Injection Technique For manual injections, ensure a fast and consistent injection. For autosamplers, check the syringe speed and injection depth.
Column Overloading If peaks are fronting, reduce the amount of sample injected or dilute the sample.[10]
Problem 3: High Background Noise or Unstable Baseline
Possible CauseSuggested Solution
Contaminated Carrier Gas or Solvents Use high-purity carrier gas and install or replace gas purifiers and traps to remove oxygen, moisture, and hydrocarbons.[6] Use high-purity solvents for any liquid extractions.
Column Bleed Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.[6]
Contaminated Injector or Detector Clean the injector port and replace the septum and liner.[6] For the MS detector, clean the ion source if necessary.
Septum Bleed Use high-quality, low-bleed septa and replace them regularly.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for VOCs

TechniquePrincipleAdvantagesDisadvantagesTypical Application
Static Headspace (HS) Vapor phase extraction from a sealed vial at equilibrium.[2]Simple, automated, good for highly volatile compounds.Limited sensitivity for less volatile compounds, matrix effects can be significant.Analysis of VOCs in liquids and solids.
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber, followed by thermal desorption.[4]Solvent-free, reusable fibers, combines extraction and concentration.Fiber lifetime can be limited, matrix effects, requires method development.Trace VOC analysis in water, air, and food.
Purge-and-Trap (P&T) Inert gas purges analytes from the sample onto a sorbent trap.[2][3]Very high sensitivity, suitable for large sample volumes.Complex instrumentation, potential for water interference, time-consuming.[11]Ultra-trace analysis of VOCs in water and soil.

Experimental Protocols

Protocol 1: Headspace GC-MS for this compound in Water
  • Sample Preparation: Place 5 mL of the water sample into a 20 mL headspace vial. Add a known amount of an appropriate internal standard. Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Incubation: Place the vial in the headspace autosampler tray. Incubate at 80°C for 15 minutes to allow the analytes to partition into the headspace.

  • Injection: Program the autosampler to inject 1 mL of the headspace gas into the GC-MS system.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • MS Quadrupole: 150°C.

    • Scan Range: m/z 40-300.

Protocol 2: SPME-GC-MS for this compound in Air
  • Sample Collection & Extraction: Expose a conditioned SPME fiber (e.g., PDMS coating) to the air sample for a defined period (e.g., 30 minutes) to allow for passive sampling and concentration of this compound.

  • Desorption/Injection: Immediately insert the SPME fiber into the GC injector port for thermal desorption at 250°C for 2 minutes in splitless mode.

  • GC-MS Parameters: Use the same GC-MS parameters as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Air, Water, Soil) Preconcentration Preconcentration (SPME, Headspace, P&T) Sample->Preconcentration Extraction GC Gas Chromatography (Separation) Preconcentration->GC Injection & Desorption MS Mass Spectrometry (Detection & Identification) GC->MS Elution Data Data Acquisition MS->Data Analysis Qualitative & Quantitative Analysis Data->Analysis Processing

Caption: General workflow for the trace detection of this compound.

troubleshooting_tree Start Problem with This compound Signal? LowSignal Low or No Signal Start->LowSignal PoorPeak Poor Peak Shape Start->PoorPeak HighNoise High Background Noise Start->HighNoise CheckPrep Optimize Sample Prep (e.g., SPME time/temp) LowSignal->CheckPrep CheckLeaks Check for System Leaks LowSignal->CheckLeaks CheckMS Verify MS Parameters (Scan Range, Tuning) LowSignal->CheckMS CleanSystem Clean Injector & Trim Column PoorPeak->CleanSystem CheckSolvent Verify Solvent Compatibility PoorPeak->CheckSolvent ReduceConc Reduce Sample Concentration PoorPeak->ReduceConc CheckGases Check Gas Purity & Traps HighNoise->CheckGases ColumnBleed Condition or Replace Column HighNoise->ColumnBleed SeptumBleed Replace Septum HighNoise->SeptumBleed

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Calibration curve issues for 4-Ethylheptane quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethylheptane Quantification

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues with calibration curves for this compound quantification, particularly using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound not linear (e.g., R² value < 0.99)?

A poor coefficient of determination (R²) suggests that the linear regression model does not accurately fit the data points. This can stem from issues in standard preparation, instrument function, or the analytical method itself.

Troubleshooting Steps:

  • Verify Standard Preparation: Errors in the serial dilution of your stock solution are a common cause of non-linearity.[1][2]

    • Action: Prepare a fresh set of calibration standards using recently purchased, high-purity this compound. Ensure volumetric flasks and pipettes are calibrated correctly. Solvent evaporation can also concentrate your standards, leading to inaccuracies.[1]

  • Check Instrument Parameters: Inconsistent or inappropriate GC settings can lead to a non-linear response.

    • Injector Issues: The injector is a frequent source of non-linearity.[1] An incorrect temperature can cause incomplete volatilization or degradation of the analyte.[1] Active sites in the injector liner can also adsorb the analyte, particularly at lower concentrations.[1]

    • Detector Saturation: The detector has a limited linear range.[2] If the concentrations of your higher standards are too high, they may saturate the detector, causing the curve to flatten.

    • Action: Check the injector temperature and consider using a deactivated liner.[1] If detector saturation is suspected, lower the concentration of the highest standard or reduce the injection volume.[3]

  • Assess for Matrix Effects: If you are analyzing this compound in a complex sample matrix, other components may interfere with the analysis, affecting the linearity of the response.

    • Action: Prepare a set of matrix-matched calibration standards by spiking a blank sample matrix with known concentrations of this compound.[1] If the slope of this curve differs significantly from your solvent-based curve, a matrix effect is present.[1]

Q2: What causes poor precision and high variability in my replicate injections?

Poor precision, often measured by a high percent relative standard deviation (%RSD), indicates random errors in the analytical process.

Troubleshooting Steps:

  • Injection Technique: Inconsistent injection volumes are a primary source of variability.[1]

    • Action: Use an autosampler for the highest precision. If performing manual injections, ensure a consistent and rapid technique.

  • System Leaks: Small leaks in the system (e.g., at the septum, column fittings) can cause fluctuations in flow and pressure, leading to variable results.

    • Action: Perform a leak check on your GC system according to the manufacturer's instructions.

  • Sample Volatility: this compound is a volatile organic compound (VOC).[4] Inconsistent sample handling can lead to variable loss of analyte before injection.

    • Action: Keep all standards and samples tightly capped and at a consistent, cool temperature. Minimize the time vials spend in the autosampler tray before injection.

Q3: My this compound peak shape is poor (e.g., tailing or fronting). How can I fix this?

Poor peak shape can compromise resolution and lead to inaccurate integration, affecting quantification.

Troubleshooting Steps:

  • Address Peak Tailing: Tailing peaks are often caused by active sites in the GC system that interact with the analyte.

    • Action: Trim the first 10-20 cm from the inlet side of the GC column to remove accumulated non-volatile residues and active sites.[5] Using a fresh, deactivated injector liner can also significantly improve peak shape.[6]

  • Address Peak Fronting or Splitting: These issues can be related to the injection technique or column overload.

    • Action: Using a split injection can reduce the amount of solvent and analyte introduced onto the column, which can improve the shape of early-eluting peaks.[7] Ensure the initial oven temperature is at least 20°C below the boiling point of your sample solvent to promote sharp, focused peaks at the start of the run.[6] Overloading the column can also cause peak distortion; try injecting a smaller volume or a more dilute sample.[5]

Q4: How should I choose an internal standard (IS) for this compound analysis?

An internal standard is a stable compound added to all samples and standards in the same concentration to correct for variations in injection volume and instrument response.[8]

Selection Criteria:

  • Chemical Similarity: The ideal IS should be chemically similar to this compound (e.g., another non-polar alkane) so that it behaves similarly during analysis.[9]

  • Resolution: The IS peak must be well-resolved from the this compound peak and any other components in the sample. It should not be naturally present in the samples.[8]

  • Elution Time: A good IS should have a retention time that is relatively close to that of this compound.[10]

  • Common Choices: For alkanes like this compound, other branched or straight-chain alkanes that are not expected in the sample are good candidates. For example, if analyzing a C9 compound, a C8 or C10 alkane like octane (B31449) or decane (B31447) could be suitable, provided it doesn't interfere with other analytes. Heptane is often used as an internal standard in the analysis of crumb rubber for residual hexane.[11]

Troubleshooting Workflow

If your calibration curve exhibits poor linearity (R² < 0.99), follow this systematic troubleshooting workflow to identify and resolve the issue.

G cluster_0 cluster_1 Level 1: Initial Checks cluster_2 Level 2: Specific Causes & Solutions start Start: Poor Linearity (R² < 0.99) standards Standard Preparation start->standards instrument Instrumentation start->instrument method Method Parameters start->method prep_fresh Prepare Fresh Standards & Verify Dilutions standards->prep_fresh Investigate check_purity Check Analyte Purity & Solvent Quality standards->check_purity Investigate check_leaks Check for System Leaks instrument->check_leaks Investigate port_maintenance Perform Injector Maintenance (New Liner, Septum) instrument->port_maintenance Investigate detector_range Verify Detector Linear Range (Dilute High Standard) instrument->detector_range Investigate matrix_effects Test for Matrix Effects (Use Matrix-Matched Standards) method->matrix_effects Investigate injection_volume Optimize Injection Volume method->injection_volume Investigate conclusion Re-run Calibration Curve prep_fresh->conclusion check_purity->conclusion check_leaks->conclusion port_maintenance->conclusion detector_range->conclusion matrix_effects->conclusion injection_volume->conclusion

Caption: Troubleshooting workflow for poor calibration curve linearity.

Data Presentation: Calibration Curve Examples

The quality of a calibration curve can be quickly assessed by examining its parameters. Below is a comparison of acceptable and unacceptable calibration data.

ParameterGood Calibration CurvePoor Calibration CurvePotential Cause of Poor Result
Coefficient of Determination (R²) > 0.995< 0.99Incorrect standard concentrations, detector saturation, non-linear detector response.[2][12]
y-intercept Close to zeroSignificant positive or negative valueConstant background interference or incorrect blank subtraction.
%RSD of Replicates < 5%> 15%Inconsistent injection volume, system leaks, sample instability.[1]
Residual Plot Random distribution around zeroA clear pattern (e.g., U-shape)The chosen linear model is incorrect for the data; detector is non-linear.[1]

Experimental Protocol: GC-FID Calibration for this compound

This protocol outlines a general method for creating a 5-point external standard calibration curve for this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Materials and Reagents:

  • This compound (≥99% purity)

  • Internal Standard (IS), e.g., n-Octane (≥99% purity)

  • High-purity solvent (e.g., Hexane or Toluene, GC grade)

  • Class A volumetric flasks and pipettes

  • 2 mL autosampler vials with septa caps

2. Preparation of Stock Solutions:

  • Analyte Stock (1000 µg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Internal Standard Stock (500 µg/mL): Accurately weigh 50 mg of n-Octane and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the same solvent.

3. Preparation of Calibration Standards:

  • Prepare a series of five calibration standards by performing serial dilutions from the Analyte Stock solution.

  • To each calibration standard and sample, add a consistent amount of the Internal Standard stock solution. For example, add 100 µL of the IS stock to every 900 µL of standard, resulting in a final IS concentration of 50 µg/mL in all vials.

Standard LevelAnalyte Stock Volume (µL)Solvent Volume (µL)Final Analyte Conc. (µg/mL)
11099010
22597525
35095050
4100900100
5200800200
Note: This table shows the preparation before the addition of the internal standard.

4. GC-FID Instrumental Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 2 minutes

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C

5. Data Analysis:

  • Inject each calibration standard in triplicate to assess reproducibility.[12]

  • For each injection, record the peak area for both this compound and the internal standard (n-Octane).

  • Calculate the Response Ratio for each standard: Response Ratio = (Analyte Peak Area) / (IS Peak Area).

  • Plot the Response Ratio (y-axis) against the Analyte Concentration (x-axis).

  • Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[12] This equation will be used to calculate the concentration of this compound in unknown samples.

References

Addressing co-elution of 4-Ethylheptane with other isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

Welcome to the technical support center for resolving common issues in gas chromatography (GC) analysis. This guide focuses on addressing the co-elution of 4-Ethylheptane with its isomers, a frequent challenge for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice, detailed experimental protocols, and FAQs to improve your separations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound co-eluting with other C9 isomers in my chromatogram?

A: Co-elution occurs when two or more compounds exit the GC column at the same time, resulting in overlapping peaks.[1] For this compound and its isomers (e.g., n-nonane, other methyl-octanes, and ethylheptanes), co-elution is common due to their very similar boiling points and chemical properties.[2] The primary causes are:

  • Inadequate Column Selectivity: The stationary phase is not able to sufficiently differentiate between the subtle structural differences of the isomers.[2]

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve compounds with close boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[2]

  • Sub-optimal Method Parameters: A temperature ramp that is too fast or an incorrect carrier gas flow rate can reduce separation efficiency.[3]

Q2: What are the first steps I should take to troubleshoot this co-elution issue?

A: Start by optimizing your current GC method parameters. A slower oven temperature ramp rate can significantly improve the separation of compounds that elute closely together.[3] Additionally, ensure your carrier gas flow rate is set to its optimal linear velocity to maximize column efficiency.[3] If these adjustments do not provide adequate resolution, you will need to consider changes to your column hardware.

Q3: Which type of GC column is best for separating branched alkane isomers like this compound?

A: For non-polar compounds like branched alkanes, a non-polar stationary phase is the recommended starting point, as elution will generally follow the boiling points of the analytes.[3] A column with a 100% dimethylpolysoxane phase is a common first choice. For more complex mixtures of isomers where boiling points are nearly identical, a column with a different selectivity, such as a 5% phenyl-methylpolysiloxane, may provide the necessary resolution.[4]

Q4: How do column dimensions (length, internal diameter, film thickness) affect the separation of isomers?

A:

  • Length: Doubling the column length increases the total number of theoretical plates, which can improve resolution by a factor of about 1.4.[3] For very complex isomer mixtures, a longer column (e.g., 60 m or more) may be necessary.[3]

  • Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) enhances efficiency and, therefore, resolution.[3] However, smaller ID columns generate higher backpressure and have lower sample capacity.[5]

  • Film Thickness: For volatile compounds like C9 alkanes, a thicker film can increase retention time and improve separation, potentially eliminating the need for sub-ambient oven temperatures.[3][5]

Q5: When should I consider using comprehensive two-dimensional gas chromatography (GCxGC)?

A: You should consider GCxGC when you have a highly complex sample containing numerous isomers that cannot be resolved with a single-dimension GC system.[2][6] GCxGC utilizes two columns with different stationary phases, offering a much greater peak capacity and resolving power.[7][8] This technique is particularly powerful for separating different classes of hydrocarbons (e.g., linear alkanes, branched alkanes, cycloalkanes) from each other.[2][6]

Troubleshooting Guides

Guide 1: Optimizing a 1D-GC Method for Isomer Separation

This guide provides a systematic approach to resolving co-elution between this compound and its isomers on a standard single-dimension GC system.

Problem: Poor resolution (Resolution, Rs < 1.5) or complete co-elution of this compound with an adjacent isomer peak.

Workflow:

G cluster_0 Troubleshooting Workflow for Co-elution A Identify Co-elution (Rs < 1.5) B Optimize Temperature Program (e.g., lower ramp rate from 5°C/min to 2°C/min) A->B C Check Carrier Gas Flow Rate (Set to optimal linear velocity) B->C D Resolution Adequate? (Rs >= 1.5) C->D E Increase Column Length (e.g., from 30m to 60m) D->E No H Method Optimized D->H Yes F Decrease Column ID (e.g., from 0.25mm to 0.18mm) E->F G Consider GCxGC for Complex Samples F->G

Caption: A step-by-step workflow for troubleshooting co-elution in GC.

Experimental Protocols

Protocol 1: Standard Method Optimization for C9 Isomers

This protocol provides a starting point for developing a method to resolve the co-elution of this compound.

  • Sample Preparation:

    • Prepare a standard mixture of this compound and other relevant C9 isomers (e.g., n-nonane, 2-methyloctane) in a non-polar solvent like hexane.

    • A starting concentration of 100-1000 µg/mL is often appropriate.[3]

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Injector: Split/splitless injector at 250°C. Start with a split ratio of 50:1.[3]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[3]

    • Column: Begin with a standard non-polar column (e.g., 100% dimethylpolysiloxane) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.[2][3]

  • Temperature and Flow Optimization:

    • Begin with the Standard Method . If co-elution is observed, proceed to the Optimized Method .

  • Data Analysis:

    • Identify peaks based on their retention times compared to individual standards.

    • Calculate the resolution (Rs) between the critical pair (this compound and the co-eluting isomer). An Rs value greater than 1.5 indicates baseline separation.[2]

Data Presentation

Table 1: Comparison of GC Methods for C9 Isomer Separation

This table illustrates the effect of method optimization on the resolution of this compound and a common co-eluting isomer, 2-Methyloctane. (Note: These are representative data for illustrative purposes).

ParameterStandard MethodOptimized Method
Column 30 m x 0.25 mm, 0.25 µm60 m x 0.25 mm, 0.25 µm
Stationary Phase 100% Dimethylpolysiloxane100% Dimethylpolysiloxane
Oven Program 40°C (2 min), 10°C/min to 150°C40°C (2 min), 3°C/min to 150°C
Carrier Gas Flow 1.5 mL/min (Helium)1.0 mL/min (Helium)
Retention Time: 2-Methyloctane 10.52 min18.31 min
Retention Time: this compound 10.52 min18.55 min
Resolution (Rs) 0.00 1.65
Guide 2: When to Transition to GCxGC

One-dimensional GC is often insufficient for separating the vast number of isomers in complex hydrocarbon samples.[6] GCxGC provides a second dimension of separation, typically based on polarity, which dramatically increases resolving power.[7]

Logical Relationship: Deciding Between GC and GCxGC

G A Sample Contains Branched Alkanes B Few Isomers, Known Structures A->B Simple C Complex Mixture, >10 Isomers, Unknowns A->C Complex D Optimize 1D-GC (Phase, Temp, Flow) B->D E Implement GCxGC C->E F Resolution Achieved? D->F G Analysis Complete F->G Yes H Co-elution Persists F->H No H->E

Caption: Decision tree for selecting between 1D-GC and GCxGC.

Protocol 2: Foundational GCxGC Setup for Complex Hydrocarbons

This protocol describes a typical column set for GCxGC analysis of complex branched alkanes.

  • Column Configuration:

    • First Dimension (1D) Column: A long, non-polar column is used for a primary separation based on boiling point.[8]

      • Example: 30 m x 0.25 mm ID, 0.25 µm film of 100% dimethylpolysiloxane.

    • Second Dimension (2D) Column: A short, mid-polar or polar column provides a different separation mechanism (polarity).[8]

      • Example: 1.2 m x 0.1 mm ID, 0.1 µm film of 50% phenyl-polysiloxane.[6]

  • Modulation:

    • A modulator is positioned between the two columns to trap, focus, and re-inject effluent from the first column into the second.[8]

    • A typical modulation period is 2-5 seconds.[8]

  • Detection:

    • A fast-acquisition detector, such as a Flame Ionization Detector (FID) or a Time-of-Flight Mass Spectrometer (TOF-MS), is required to handle the very narrow peaks eluting from the second dimension column.[8]

References

Technical Support Center: Stability of 4-Ethylheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Ethylheptane in various organic solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common organic solvents?

A1: this compound, as a branched alkane, is a relatively inert and stable compound.[1][2][3] It is generally stable in a wide range of common organic solvents under typical laboratory conditions (ambient temperature and pressure, absence of light and strong oxidizing agents). Alkanes are nonpolar and do not react with most laboratory acids, bases, oxidizing agents, or reducing agents.[4]

Q2: In which types of organic solvents is this compound most soluble and stable?

A2: this compound is most soluble and stable in non-polar organic solvents due to the principle of "like dissolves like." The intermolecular forces in both this compound and non-polar solvents are primarily London dispersion forces, allowing for ready miscibility. Examples of suitable solvents include:

  • Hexane

  • Heptane

  • Toluene

  • Benzene

  • Diethyl ether

  • Dichloromethane

It is soluble in ether, benzene, and acetone (B3395972). Its solubility in polar solvents, such as water, is extremely low.

Q3: Are there any specific organic solvents that could pose a stability risk to this compound?

A3: While generally stable, issues can arise in certain solvents, particularly under specific conditions:

  • Peroxide-forming solvents: Ethers (e.g., diethyl ether, tetrahydrofuran) can form explosive peroxides over time, especially when exposed to light and air. These peroxides are strong oxidizing agents and could potentially react with this compound, although alkanes are generally resistant to oxidation under mild conditions.

  • Acidic or Basic Solvents: Although alkanes are generally unreactive towards acids and bases, prolonged exposure to very strong acids or bases at elevated temperatures could potentially lead to degradation.

  • Solvents with Reactive Impurities: The stability of this compound can be compromised by reactive impurities within the solvent. For instance, the presence of radical initiators or strong oxidizing agents could lead to degradation.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected side products observed in a reaction mixture containing this compound. 1. Solvent Impurities: The solvent may contain reactive impurities such as peroxides (in ethers), aldehydes, or acidic/basic residues. 2. Reaction with Reagents: Although unlikely, this compound may have reacted with highly reactive reagents or catalysts under harsh conditions (e.g., high temperature, UV light). 3. Degradation of a Co-solvent or Reagent: The observed impurities may not be from this compound but from the degradation of another component in the mixture.1. Solvent Purity Check: Use fresh, high-purity solvents. Test for peroxides in ether solvents before use. Consider purifying the solvent if impurities are suspected. 2. Control Experiment: Run a control experiment with this compound and the solvent under the reaction conditions (without other reagents) to check for background reactivity. 3. Analytical Characterization: Use analytical techniques like GC-MS to identify the structure of the unexpected side products. This can provide clues about their origin.
Loss of this compound concentration over time during storage. 1. Evaporation: this compound is volatile. Improperly sealed storage containers can lead to loss of the compound. 2. Slow Degradation: Long-term storage in the presence of light, air, or in a reactive solvent could lead to slow degradation.1. Proper Storage: Store solutions in tightly sealed containers, preferably with a septum or a cap lined with a chemically resistant material. Store at a low temperature to reduce evaporation. 2. Inert Atmosphere: For long-term storage, consider blanketing the solution with an inert gas like nitrogen or argon. 3. Use of Stabilizers: If the solvent is known to degrade (e.g., form peroxides), consider using a freshly opened bottle or a stabilized grade of the solvent.
Inconsistent experimental results when using different batches of the same solvent. Batch-to-Batch Variability: The level and type of impurities can vary between different batches of the same solvent.1. Standardize Solvent Source: Use a single, high-quality batch of solvent for a series of related experiments. 2. Solvent Qualification: Before use in a critical experiment, a new batch of solvent can be tested for impurities using techniques like GC-MS or Karl Fischer titration (for water content).

Quantitative Data Summary

Solvent Solvent Type Solubility of this compound General Stability Potential Issues
HexaneNon-polarHighVery HighNone under normal conditions.
TolueneNon-polar (aromatic)HighVery HighNone under normal conditions.
Diethyl EtherPolar aproticHighHighCan form explosive peroxides upon storage.
AcetonePolar aproticSolubleHighGenerally stable, but acetone can undergo self-condensation under acidic or basic conditions.
MethanolPolar proticLowHighPotential for phase separation if mixed with large quantities of this compound.
WaterPolar proticVery LowVery HighImmiscible.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in an Organic Solvent

This protocol outlines a general method for assessing the stability of this compound in a specific organic solvent over time.

  • Preparation of Standard Solution: Prepare a standard solution of this compound in the organic solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Storage Conditions: Aliquot the standard solution into several sealed vials. Store the vials under different conditions to be tested (e.g., ambient temperature in the dark, elevated temperature (e.g., 40°C), exposure to fluorescent light).

  • Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analytical Method: At each time point, analyze an aliquot from a vial using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Compare the concentration of this compound at each time point to the initial concentration (time 0). A significant decrease in concentration indicates instability. Analyze the chromatograms for the appearance of new peaks, which would suggest the formation of degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are used to intentionally degrade the compound to understand its degradation pathways and to develop stability-indicating analytical methods.[5][6][7][8][9]

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve this compound in a non-reactive solvent (e.g., acetonitrile) and add a strong acid (e.g., 1 M HCl). Heat the mixture (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve this compound in a non-reactive solvent and add a strong base (e.g., 1 M NaOH). Heat the mixture.

    • Oxidation: Dissolve this compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal Stress: Store a solution of this compound at a high temperature (e.g., 80°C).

    • Photolytic Stress: Expose a solution of this compound to a controlled light source (e.g., UV lamp).

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples using a suitable analytical method (e.g., GC-MS) to identify and quantify any degradation products.

  • Pathway Elucidation: Based on the identified degradation products, propose potential degradation pathways.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results A Prepare Standard Solution of this compound B Aliquot into Vials A->B C Ambient Temperature B->C D Elevated Temperature B->D E Light Exposure B->E F Analyze at Time Points (e.g., 0, 24, 48h) C->F D->F E->F G GC-MS Analysis F->G H Assess Stability & Identify Degradants G->H

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Unexpected Experimental Outcome issue Is this compound Degradation Suspected? start->issue check_solvent Check Solvent Purity (e.g., Peroxide Test) issue->check_solvent Yes other_causes Investigate Other Causes (Reagent Stability, etc.) issue->other_causes No control_exp Run Control Experiment (Solvent + this compound) check_solvent->control_exp analyze_products Identify Side Products (GC-MS) control_exp->analyze_products conclusion Determine Root Cause analyze_products->conclusion other_causes->conclusion

References

Technical Support Center: Optimizing GC Injection Parameters for 4-Ethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize gas chromatography (GC) injection parameters for the analysis of 4-Ethylheptane.

Frequently Asked Questions (FAQs)

Q1: What is the best injection mode for analyzing this compound: split or splitless?

A1: The choice between split and splitless injection depends on the concentration of this compound in your sample.[1]

  • Split Injection: This is the preferred method for high-concentration samples. It introduces only a portion of the sample into the column, preventing overload and ensuring sharp peaks.[1][2] Split injection is ideal for volatile compounds like this compound when sensitivity is not a primary concern.[3]

  • Splitless Injection: This mode is suitable for trace-level analysis where maximizing sensitivity is crucial, as it transfers nearly the entire sample to the column.[1][4] However, it can lead to broader peaks for volatile compounds if not properly optimized.[1]

Q2: What are the key injection parameters to optimize for this compound analysis?

A2: The primary parameters to optimize are the injector temperature, injection volume, split ratio (for split mode), and splitless hold time (for splitless mode). The initial oven temperature also plays a critical role in peak focusing, especially in splitless mode.[4]

Q3: What is a good starting injector temperature for this compound?

A3: A typical starting point for the injector temperature is 250 °C. For volatile compounds, the temperature should be high enough to ensure rapid and complete vaporization without causing thermal degradation.[3][5] Since this compound is a stable alkane, degradation is not a major concern.

Q4: How do I avoid sample backflash in the injector?

A4: Sample backflash, where the sample vapor volume exceeds the liner volume, can cause poor reproducibility and carryover.[2] To avoid this, ensure your injection volume is appropriate for the liner diameter, injector temperature, and solvent used. Polar solvents like water expand significantly more than nonpolar solvents like hexane (B92381) upon vaporization.[6][7] Using a liner with a larger internal diameter (e.g., 4-5 mm) can also help accommodate the vapor cloud.[4]

Troubleshooting Guide

Q5: My this compound peak is tailing. What are the possible causes related to injection?

A5: Peak tailing can be caused by several factors related to the injection port:

  • Active Sites in the Liner: The glass liner can have active sites that interact with analytes. Using a deactivated liner, potentially with glass wool, can improve peak shape.[2]

  • Low Injector Temperature: If the temperature is too low, volatilization may be slow and incomplete, leading to tailing.[5]

  • Column Installation: Incorrect column installation in the injector can create dead volume, leading to peak tailing.[8] Ensure the column is installed at the correct depth.

Q6: I am seeing ghost peaks in my blank runs. What is the source?

A6: Ghost peaks are often due to contamination within the injection system.

  • Septum Bleed: Over-tightened or old septa can release plasticizers or have cored particles that contaminate the inlet.[2]

  • Contaminated Liner or Syringe: Residue from previous injections can accumulate in the liner or on the syringe. Regular cleaning and replacement are essential.

  • Carrier Gas Contamination: Impurities in the carrier gas or gas lines can sometimes appear as peaks, especially after the system has been idle.[7][9]

Q7: My retention times are shifting from run to run. How can I fix this?

A7: Shifting retention times suggest a lack of stability in the system.

  • Leaks: A leak in the septum or gas fittings is a common cause.[9] This can alter the column head pressure and carrier gas flow rate.

  • Inconsistent Injection Volume: Ensure your autosampler or manual injection technique is consistent. Large variations in sample concentration can also cause slight shifts.[9]

  • Oven Temperature Fluctuations: Unstable oven temperatures will directly impact retention times.[8]

Q8: I have poor reproducibility of my this compound peak areas. What should I check?

A8: Poor area reproducibility is often linked to the injection process.

  • Sample Discrimination: In split injection, more volatile compounds can be preferentially vented compared to less volatile ones, an issue known as discrimination. Using a packed liner with deactivated glass wool can help ensure the sample is vaporized and mixed homogeneously.[2]

  • Injection Speed: A slow injection can lead to sample discrimination.[5] An autosampler generally provides better reproducibility than manual injection.

  • Backflash: As mentioned in Q4, if the sample vapor expands beyond the liner volume, it can lead to sample loss and highly variable results.[2]

Data Presentation: Recommended Starting Parameters

The following tables provide recommended starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: Split Injection - Starting Parameters

ParameterRecommended ValuePurpose
Injector Temperature 250 °CEnsures rapid vaporization of this compound.
Split Ratio 50:1 to 100:1Prevents column overload for concentrated samples.[10]
Injection Volume 0.5 - 1.0 µLMinimizes risk of backflash.
Liner Type Deactivated, Split PrecisionPromotes sample mixing and reduces discrimination.[11]
Carrier Gas Helium or Hydrogen---
Constant Flow Rate 1.0 - 1.5 mL/minProvides consistent retention times.

Table 2: Splitless Injection - Starting Parameters

ParameterRecommended ValuePurpose
Injector Temperature 250 °CEnsures rapid vaporization of this compound.
Splitless Hold Time 0.5 - 1.0 minAllows for complete transfer of the analyte to the column.[4]
Injection Volume 1.0 - 2.0 µLMaximizes sensitivity for trace analysis.
Initial Oven Temp. 10-15 °C below solvent boiling pointFocuses the analyte band at the head of the column (solvent effect).[2]
Liner Type Deactivated, Single Taper w/ WoolMinimizes dead volume and analyte interaction.[4][11]
Carrier Gas Helium or Hydrogen---
Constant Flow Rate 1.0 - 1.5 mL/minProvides consistent retention times.

Experimental Protocols

Protocol 1: Optimizing Split Ratio

This protocol aims to find the optimal split ratio that provides good peak shape without overloading the column.

  • Initial Setup: Configure the GC with the starting parameters from Table 1, using a mid-range split ratio (e.g., 50:1).

  • Prepare Standard: Prepare a standard of this compound at a concentration representative of your samples.

  • Inject and Analyze: Inject the standard and acquire the chromatogram.

  • Evaluate Peak Shape: Examine the peak for your analyte. If the peak is broad or shows signs of fronting (a leading edge), the column is likely overloaded.

  • Increase Split Ratio: Increase the split ratio (e.g., to 75:1, 100:1, or higher) and re-inject the standard.

  • Compare Results: Continue increasing the split ratio until you obtain a sharp, symmetrical peak with sufficient signal-to-noise. The optimal ratio is the lowest one that gives a good peak shape, as this maximizes the amount of analyte reaching the detector.

Protocol 2: Optimizing Splitless Hold Time

This protocol is for determining the time required to transfer the analyte from the injector to the column in splitless mode.

  • Initial Setup: Configure the GC with the starting parameters from Table 2, beginning with a short hold time (e.g., 0.3 min).

  • Prepare Standard: Prepare a dilute standard of this compound suitable for trace analysis.

  • Inject and Analyze: Inject the standard and record the peak area.

  • Increase Hold Time: Increase the splitless hold time in increments (e.g., 0.5 min, 0.7 min, 1.0 min, 1.2 min) and perform a new injection for each setting.

  • Plot Results: Plot the peak area of this compound against the splitless hold time.

  • Determine Optimum Time: The peak area will initially increase with longer hold times and then plateau. The optimal splitless hold time is the point at which the plateau begins, as this indicates that the entire sample has been transferred to the column.[12] Excessively long hold times can lead to broad solvent peaks that may interfere with early-eluting analytes.[12]

Mandatory Visualization

GC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Ghost Peaks, Poor Reproducibility) check_injection Step 1: Check Injection Parameters start->check_injection sub_temp Injector Temp Too Low? check_injection->sub_temp Check Settings sub_backflash Is Backflash Occurring? sub_temp->sub_backflash No sol_temp Increase Injector Temperature sub_temp->sol_temp Yes sub_split Split Ratio / Hold Time Incorrect? sub_backflash->sub_split No sol_backflash Decrease Injection Volume or Use Larger Liner sub_backflash->sol_backflash Yes sol_split Optimize Split Ratio or Hold Time sub_split->sol_split Yes check_maintenance Step 2: Inspect Consumables sub_split->check_maintenance No end_node Problem Resolved sol_temp->end_node sol_backflash->end_node sol_split->end_node sub_septum Septum Old or Cored? check_maintenance->sub_septum sub_liner Liner Dirty or Active? sub_septum->sub_liner No sol_septum Replace Septum sub_septum->sol_septum Yes sub_column Column Installed Correctly? sub_liner->sub_column No sol_liner Clean or Replace Liner sub_liner->sol_liner Yes sol_column Re-install Column sub_column->sol_column Yes sol_septum->end_node sol_liner->end_node sol_column->end_node

Caption: Troubleshooting workflow for common GC injection issues.

Injection_Parameter_Relationships P1 Injector Temperature E1 Peak Shape P1->E1 Affects Vaporization Speed P2 Injection Volume P2->E1 Risk of Overload E2 Sensitivity P2->E2 Increases E3 Reproducibility P2->E3 Risk of Backflash P3 Split Ratio P3->E1 Improves P3->E2 Decreases P4 Carrier Gas Flow P4->E1 Affects Band Broadening E4 Resolution P4->E4 Optimizes

References

Technical Support Center: Analysis of 4-Ethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mass Spectrometry (MS) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression when analyzing 4-Ethylheptane.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound analysis by MS?

A1: Signal suppression is a type of matrix effect where components in the sample, other than this compound, interfere with its ionization process in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity for this compound, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.[3]

Q2: What are the common causes of signal suppression for a volatile, non-polar compound like this compound in GC-MS?

A2: For a volatile organic compound (VOC) like this compound, signal suppression in Gas Chromatography-Mass Spectrometry (GC-MS) is often caused by:

  • Co-eluting Matrix Components: Other compounds from your sample matrix that elute from the GC column at the same time as this compound can compete for ionization in the MS source.[3]

  • Ion Source Contamination: Accumulation of non-volatile residues from previous analyses on the ion source surfaces can alter its performance and suppress the signal of subsequent analytes.[4][5]

  • High Analyte Concentration: While less common for suppression, an excessively high concentration of this compound or other co-eluting compounds can lead to non-linear detector response and what may appear as suppression.[6]

  • Active Sites in the GC Inlet: Non-volatile matrix components can accumulate in the GC inlet, creating "active sites" that can interact with and degrade analytes, although this more commonly leads to signal enhancement, it can also contribute to signal variability.[3]

Q3: How can I determine if my this compound signal is being suppressed?

A3: You can diagnose matrix effects and signal suppression by comparing the response of this compound in different solutions:

  • Prepare a standard in a pure solvent (e.g., hexane).

  • Prepare a matrix-matched standard by spiking a known concentration of this compound into a blank sample extract (an extract of the same matrix type that is known to be free of this compound).

  • Analyze both samples under the same GC-MS conditions. A significantly lower response for the matrix-matched standard compared to the pure solvent standard indicates signal suppression.[3]

Troubleshooting Guide: Reducing Signal Suppression of this compound

This guide provides a systematic approach to identifying and mitigating signal suppression.

Step 1: Initial Assessment & Quick Checks

If you observe an unexpected decrease in the signal intensity for this compound, start with these initial checks:

  • System Suitability Test: Analyze a known concentration of this compound in a pure solvent to ensure the instrument is performing as expected.

  • Review Chromatography: Examine the chromatogram for any changes in peak shape, retention time, or the appearance of new, co-eluting peaks.

  • Check for Contamination: A dirty ion source is a common cause of signal loss.[4][5] Consider performing routine maintenance and cleaning of the ion source.

Step 2: Method Optimization

If the initial checks do not resolve the issue, proceed with the following method optimization strategies.

The most effective way to combat matrix effects is to remove the interfering components before analysis.[6]

Cleanup TechniqueDescriptionBest For
Solid-Phase Extraction (SPE) A selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[6]Removing interfering compounds from complex matrices.
Liquid-Liquid Extraction (LLE) A separation technique that partitions compounds between two immiscible liquid phases.[6]Isolating analytes of interest from a complex sample matrix.
Sample Dilution A straightforward approach to reduce the concentration of all matrix components, including interferences.[3]Samples where the this compound concentration is high enough to remain above the limit of quantification after dilution.

Experimental Protocol: Solid-Phase Extraction (SPE) for Non-Polar Analytes

  • Cartridge Selection: Choose a non-polar SPE cartridge (e.g., C18 or a polymeric sorbent) suitable for retaining this compound and allowing polar interferences to pass through.

  • Conditioning: Condition the cartridge by passing a non-polar solvent (e.g., hexane) through it.

  • Sample Loading: Load the sample extract onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to elute any weakly bound, interfering compounds.

  • Elution: Elute the this compound with a strong, non-polar solvent.

  • Analysis: Analyze the eluate by GC-MS.

Fine-tuning your GC method can help separate this compound from co-eluting matrix components.[3]

ParameterRecommended Action
GC Oven Temperature Program Modify the temperature ramp to improve the separation between this compound and interfering peaks.[3]
GC Column Consider using a column with a different stationary phase to alter selectivity and improve resolution.[3]
Inlet Maintenance Regularly replace the inlet liner and trim a small portion of the analytical column to remove accumulated non-volatile residues.[3]

If sample cleanup and chromatographic optimization are insufficient, the following calibration strategies can compensate for matrix effects.[1][3]

Calibration MethodDescription
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract to ensure that the standards and samples experience similar matrix effects.[3][6]
Standard Addition Method Add known amounts of a this compound standard to the sample extract. This method is highly accurate for complex matrices where a blank matrix is unavailable.[7]
Isotopically Labeled Internal Standard Use a deuterated or ¹³C-labeled this compound internal standard. It will co-elute and experience the same signal suppression, allowing for accurate quantification.[1]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting signal suppression of this compound.

TroubleshootingWorkflow Start Signal Suppression of This compound Observed InitialChecks Step 1: Initial Assessment - System Suitability Test - Review Chromatography - Check for Ion Source Contamination Start->InitialChecks ProblemResolved1 Problem Resolved InitialChecks->ProblemResolved1 Issue Fixed MethodOptimization Step 2: Method Optimization InitialChecks->MethodOptimization Issue Persists SamplePrep Sample Preparation & Cleanup - SPE - LLE - Dilution MethodOptimization->SamplePrep ChromaOpt Chromatographic Optimization - Modify Temperature Program - Change GC Column MethodOptimization->ChromaOpt Calibration Calibration Strategies - Matrix-Matched - Standard Addition - Isotopically Labeled IS MethodOptimization->Calibration ProblemResolved2 Problem Resolved SamplePrep->ProblemResolved2 ChromaOpt->ProblemResolved2 Calibration->ProblemResolved2

Caption: A logical workflow for diagnosing and resolving signal suppression.

Signaling Pathway of Matrix Effects

This diagram illustrates how matrix components can lead to signal suppression.

MatrixEffectsPathway cluster_GC Gas Chromatography cluster_MS Mass Spectrometer cluster_Suppression Analyte This compound IonSource Ion Source Analyte->IonSource Ionization Matrix Matrix Components Matrix->IonSource Co-elution & Interference Suppression Signal Suppression Detector Detector IonSource->Detector Analyte Ions IonSource->Suppression Suppression->Detector Reduced Signal

Caption: How co-eluting matrix components interfere with analyte ionization.

References

Validation & Comparative

A Comparative Guide to the Gas Chromatography Elution Order of 4-Ethylheptane and Heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas chromatography (GC) elution order of 4-ethylheptane and the nine constitutional isomers of heptane (B126788). The principles governing their separation are detailed, supported by physical property data, and accompanied by a standard experimental protocol.

Introduction to GC Separation of Alkanes

Gas chromatography is a powerful technique for separating volatile compounds. For non-polar analytes like alkanes, separation on a non-polar stationary phase is primarily governed by volatility. Compounds with lower boiling points are more volatile, spend more time in the gaseous mobile phase, and therefore travel through the column faster, resulting in earlier elution and shorter retention times.[1]

The boiling point of an alkane is determined by the strength of its intermolecular van der Waals forces. Two key structural features influence these forces:

  • Molecular Weight: As the number of carbon atoms increases, the surface area and the number of electrons increase, leading to stronger van der Waals forces and a higher boiling point.

  • Molecular Branching: Among isomers with the same molecular formula, increased branching leads to a more compact, spherical shape. This reduces the effective surface area available for intermolecular contact, weakening the van der Waals forces and resulting in a lower boiling point.[2][3]

Therefore, in a GC separation of alkane isomers on a standard non-polar column, the elution order will generally be from most branched (lowest boiling point) to least branched (highest boiling point).[4]

Data Summary: Physical Properties and Predicted GC Elution Order

The elution order of this compound and the isomers of heptane can be predicted based on their boiling points. It is important to note that this compound (C₉H₂₀) is an isomer of nonane, not heptane (C₇H₁₆). Its higher molecular weight results in a significantly higher boiling point compared to the C₇ isomers.

The table below summarizes the boiling points of the nine heptane isomers and this compound, arranged by their predicted GC elution order from earliest to latest.

Compound NameMolecular FormulaBoiling Point (°C)Predicted GC Elution Order
2,2-Dimethylpentane (B165184)C₇H₁₆79.2[5]1
2,4-DimethylpentaneC₇H₁₆80.4[6]2
2,2,3-TrimethylbutaneC₇H₁₆80.9[7]3
3,3-Dimethylpentane (B146829)C₇H₁₆86.0[8][9][10][11]4
2,3-Dimethylpentane (B165511)C₇H₁₆89.7[12][13]5
2-Methylhexane (B165397)C₇H₁₆90.0[14][15][16]6
3-Methylhexane (B165618)C₇H₁₆91.0 - 92.0[17][18]7
3-Ethylpentane (B1585240)C₇H₁₆93.0 - 93.7[19][20]8
n-HeptaneC₇H₁₆98.4[21][22]9
This compoundC₉H₂₀141.0[8]10

As the data indicates, the highly branched heptane isomers, such as 2,2-dimethylpentane and 2,4-dimethylpentane, have the lowest boiling points and are expected to elute first. The straight-chain n-heptane, with the largest surface area for intermolecular interaction among the C₇ isomers, has the highest boiling point and will elute last among them.[2] this compound, with its larger C₉ carbon skeleton, will have a significantly longer retention time than any of the heptane isomers under the same chromatographic conditions.

Experimental Protocol

Below is a typical methodology for the separation of heptane isomers using gas chromatography.

Objective: To separate a mixture of heptane isomers to determine their relative elution order.

Instrumentation and Materials:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

  • GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1, HP-5ms). Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample: A prepared mixture of heptane isomers and this compound, diluted in a volatile solvent like pentane (B18724) or dichloromethane.

  • Syringe: 10 µL GC syringe for manual injection or autosampler vials.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 5 minutes

    • Ramp: Increase by 5 °C/min to 150 °C

    • Hold: Maintain 150 °C for 2 minutes

  • Detector Temperature (FID): 280 °C

  • FID Gas Flows: Hydrogen (~30 mL/min), Air (~300 mL/min), Makeup (e.g., Nitrogen, ~25 mL/min)

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the alkane isomer mixture in the chosen solvent.

  • Instrument Setup: Configure the GC with the specified column and set the gas flows and temperature parameters as listed above. Allow the system to equilibrate until a stable baseline is achieved.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Start the data acquisition software simultaneously with the injection. The run will proceed according to the defined temperature program.

  • Analysis: After the run is complete, identify the peaks in the resulting chromatogram. The order in which the peaks appear (from the lowest retention time to the highest) is the elution order. This order should correlate directly with the boiling points of the isomers, from lowest to highest.

Logical Framework for GC Elution of Alkane Isomers

The following diagram illustrates the relationship between molecular structure and GC elution order for alkane isomers on a non-polar column.

G Logical Workflow: Alkane Isomer Separation by GC cluster_input Molecular Properties cluster_process Physical Principles cluster_output GC Analysis Outcome A Alkane Isomer Mixture (e.g., C7H16) B Molecular Structure A->B Determines C Linear (n-Heptane) B->C D Branched (e.g., 2,2-Dimethylpentane) B->D E Intermolecular Forces (van der Waals) C->E Stronger H Late Elution (Long Retention Time) D->E Weaker I Early Elution (Short Retention Time) F Boiling Point E->F Dictates G GC Elution Order (on Non-Polar Column) F->G Determines F->H Higher BP F->I Lower BP

Caption: Relationship between alkane structure and GC elution order.

References

A Comparative Guide to Validating 4-Ethylheptane Purity by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical research, chemical manufacturing, and drug development, the precise determination of a compound's purity is paramount. For a simple branched alkane like 4-Ethylheptane (C9H20), ensuring its purity is critical for reaction stoichiometry, formulation accuracy, and regulatory compliance. While several analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and non-destructive method for purity assessment.[1][2][3]

This guide provides a detailed comparison of qNMR with other common analytical techniques for validating the purity of this compound. It includes a comprehensive experimental protocol for qNMR, presents data in a comparative format, and visualizes the analytical workflow.

Section 1: The qNMR Method for Purity Determination

Quantitative ¹H NMR is a primary analytical method that quantifies a molecule by measuring the intensity of its NMR signals, which is directly proportional to the number of atomic nuclei.[1][3] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, the purity of the analyte can be calculated with high accuracy and precision, traceable to the International System of Units (SI).[4][5]

Key Advantages of qNMR:

  • Direct Measurement: Unlike chromatographic methods, qNMR does not rely on response factors, providing a direct measure of the molar ratio between the analyte and a standard.[3]

  • Structural Confirmation: A single qNMR experiment simultaneously confirms the chemical structure of this compound and determines its purity.

  • Non-Destructive: The sample can be fully recovered after analysis.[6]

  • Versatility: It can quantify analytes that lack a UV chromophore, which is essential for alkanes like this compound.[3]

Experimental Protocol: qNMR Purity Validation of this compound

This protocol outlines the steps for determining the purity of this compound using an internal standard.

1. Materials and Reagents:

  • Analyte: this compound (Molecular Weight: 128.26 g/mol )[7][8]

  • Internal Standard (IS): 1,4-Dinitrobenzene (MW: 168.11 g/mol , Purity ≥ 99%). It is chosen for its simple aromatic signal that does not overlap with the aliphatic signals of this compound.[9]

  • Deuterated Solvent: Chloroform-d (CDCl₃)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean vial.

  • Accurately weigh approximately 8 mg of the 1,4-Dinitrobenzene internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Vortex the vial until both the analyte and the internal standard are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard 1D proton pulse sequence.

  • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans: 8 to 16 scans to achieve a good signal-to-noise ratio (S/N > 250:1).[10]

  • Acquisition Time: ~2-3 seconds.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved, non-overlapping signal of the 1,4-Dinitrobenzene standard (singlet at ~8.4 ppm) and a distinct signal from this compound (e.g., the CH methine proton).

  • Calculate the purity of this compound using the following equation[6]:

    Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular Weight

    • m: Mass

    • P: Purity of the internal standard

Section 2: Comparison with Alternative Purity Validation Methods

While qNMR is a robust method, other techniques are also used for purity assessment, each with its own strengths and weaknesses.

Method Principle Advantages for this compound Disadvantages
qNMR Signal intensity is proportional to the number of nuclei.Direct, universal quantification; non-destructive; structural confirmation; SI traceability.[1][3][5]Lower sensitivity than GC; requires high-purity standards.
Gas Chromatography (GC-FID) Separation by boiling point and detection by flame ionization.High sensitivity to volatile impurities; excellent separation of similar alkanes.[11]Destructive; requires response factor correction for accurate quantification; less precise than qNMR.
Mass Spectrometry (GC-MS) Separation by GC followed by mass-to-charge ratio analysis.Excellent for identifying unknown impurities based on fragmentation patterns.[12]Primarily qualitative; quantification is complex and less accurate without isotopic standards.
Karl Fischer Titration Electrochemical titration to react specifically with water.Highly accurate and specific for determining water content, a critical impurity.Measures only water content, not other organic or inorganic impurities.

Section 3: Quantitative Data Summary

The following table presents a hypothetical but realistic dataset from a qNMR purity analysis of this compound, demonstrating the calculation.

ParameterSymbolAnalyte (this compound)Internal Standard (1,4-Dinitrobenzene)
Mass Weighedm10.15 mg8.05 mg
Molecular WeightMW128.26 g/mol [13]168.11 g/mol
Signal IntegralI5.25 (for CH proton)10.00 (for aromatic protons)
Number of ProtonsN14
Purity of StandardP-99.5%
Calculated Purity Purity_Analyte 99.2% -

Section 4: Visualized Workflow for qNMR Purity Validation

The logical flow of the qNMR experiment, from sample preparation to the final result, is crucial for ensuring accuracy and reproducibility.

qNMR_Workflow qNMR Purity Validation Workflow for this compound cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately Weigh This compound weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve Mixture in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1D 1H NMR Spectrum (Set D1 >= 5*T1) transfer->acquire process Apply Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity Using the qNMR Equation integrate->calculate result Final Purity Report (e.g., 99.2%) calculate->result

Caption: Workflow for qNMR purity determination.

References

A Comparative Guide to the Cross-Validation of 4-Ethylheptane Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of 4-ethylheptane, a volatile organic compound (VOC). The selection of a suitable quantification method is critical for ensuring the accuracy and reliability of experimental data in research and development. This document outlines the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific application.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the key performance parameters for the quantification of this compound and similar volatile hydrocarbons using different analytical techniques. The data presented is a synthesis from various studies and represents typical performance characteristics.

ParameterGC-FIDGC-MS (Scan Mode)GC-MS (SIM Mode)HS-SPME-GC-MS
Principle Separation by gas chromatography and detection by flame ionization.Separation by gas chromatography and mass analysis of all fragment ions.Separation by gas chromatography and targeted mass analysis of specific fragment ions.Extraction and concentration of volatile analytes from the headspace of a sample followed by GC-MS analysis.
Linearity (R²) ≥0.99[1][2]≥0.99≥0.99≥0.99[3]
Limit of Detection (LOD) ~1-10 µg/L~5-20 µg/L~0.1-1 µg/L[4]~0.01-0.1 µg/L
Limit of Quantification (LOQ) ~5-30 µg/L~20-60 µg/L~0.5-5 µg/L[2][4]~0.05-0.5 µg/L
Accuracy (% Recovery) 85-115%[2]80-120%90-110%85-115%
Precision (%RSD) <10%<15%<10%[4]<15%
Selectivity Good for hydrocarbons, but susceptible to co-elution.High, based on mass spectrum.Very high, specific to selected ions.High, enhanced by selective extraction.
Cost LowHighHighModerate (requires SPME consumables)
Throughput HighModerateModerateModerate
Expertise Required LowHighHighModerate

Experimental Protocols

Detailed methodologies for the key quantification techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is robust and cost-effective for the routine quantification of hydrocarbons when the identity of the analyte is known.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane).

    • Create a series of calibration standards by serially diluting the stock solution.

    • For liquid samples, a direct injection or a liquid-liquid extraction may be employed. For solid samples, a solvent extraction followed by filtration is typically required.

  • GC-FID Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Split or splitless, depending on the expected concentration.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at 10°C/min.

      • Hold: Maintain at 150°C for 5 minutes.

    • Detector Temperature: 300°C

  • Calibration and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and is the gold standard for the identification and quantification of volatile compounds, especially in complex matrices.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: As described for GC-FID.

  • GC-MS Conditions:

    • GC conditions: Similar to GC-FID.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode:

        • Full Scan: For qualitative analysis and method development, scanning a mass range of m/z 40-200.

        • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 57, 71, 99, 128).[6] This mode offers significantly higher sensitivity.[6]

  • Calibration and Quantification:

    • Analyze calibration standards in either scan or SIM mode.

    • Construct a calibration curve using the peak area of a characteristic ion.

    • Analyze samples and quantify this compound using the calibration curve.

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

HS-SPME is a solvent-free sample preparation technique that is ideal for the extraction and concentration of volatile analytes from complex matrices before GC-MS analysis.[3]

  • Instrumentation: GC-MS system with an autosampler equipped for SPME.

  • Sample Preparation:

    • Place a known amount of the sample (liquid or solid) into a headspace vial.

    • Add an internal standard if necessary.

    • Seal the vial.

  • HS-SPME Conditions:

    • SPME Fiber: Select a fiber with appropriate polarity (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).

    • Incubation Temperature and Time: Optimize for the specific matrix and analyte (e.g., 60°C for 30 minutes).

    • Extraction Time: The time the fiber is exposed to the headspace (e.g., 30 minutes).

  • GC-MS Conditions:

    • Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet (e.g., at 250°C for 2 minutes).

    • GC and MS parameters: As described in the GC-MS section.

  • Calibration and Quantification:

    • Prepare calibration standards in a matrix similar to the samples and perform the same HS-SPME procedure.

    • Construct a calibration curve and quantify the analyte in the samples.

Mandatory Visualization

The following diagrams illustrate the general workflows for the quantification of this compound and the cross-validation of analytical methods.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Injection Injection into GC Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report

Caption: Workflow for this compound quantification using GC-MS.

cluster_0 Method A (e.g., GC-FID) cluster_1 Method B (e.g., GC-MS) cluster_2 Cross-Validation PrepA Sample Preparation A AnalysisA Analysis by Method A PrepA->AnalysisA ResultA Results from Method A AnalysisA->ResultA Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman) ResultA->Comparison PrepB Sample Preparation B AnalysisB Analysis by Method B PrepB->AnalysisB ResultB Results from Method B AnalysisB->ResultB ResultB->Comparison Conclusion Assessment of Agreement and Bias Comparison->Conclusion Decision Decision Conclusion->Decision Method Selection or Validation Confirmation Sample Homogenized Sample Aliquots Sample->PrepA Sample->PrepB

Caption: Logical workflow for cross-validating two analytical methods.

References

A Comparative Guide to 4-Ethylheptane and n-Nonane as Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product yield, purity, and overall process efficiency. Non-polar aliphatic hydrocarbons are frequently employed for their ability to dissolve non-polar solutes and their relative inertness. This guide provides a detailed comparison of two C9 alkanes, the branched isomer 4-Ethylheptane and the linear n-nonane, to assist researchers in selecting the optimal solvent for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A comprehensive understanding of the physical and chemical properties of a solvent is fundamental to its effective application. The following table summarizes the key physicochemical characteristics of this compound and n-nonane. Both are colorless, flammable liquids with a gasoline-like odor and are practically insoluble in water.[1][2][3][4] Their shared molecular formula (C9H20) and similar molecular weights result in some overlapping properties, yet their structural differences lead to important distinctions.[1][5]

PropertyThis compoundn-NonaneReferences
Molecular Formula C9H20C9H20[2][5]
Molecular Weight 128.26 g/mol 128.26 g/mol [1][5]
Boiling Point 141 °C151 °C[3][6]
Melting Point -113.19 °C-53 °C[3][6]
Density 0.73 - 0.741 g/mL0.72 g/mL at 20 °C[1][6][7]
Flash Point 30 °C31 °C (88 °F)[1][2][6]
Water Solubility 242.2 µg/L< 1 mg/mL[2][6]
Vapor Pressure Not readily available0.18 psi at 37.7 °C[3]
Refractive Index 1.4070 - 1.4161.407[3][6][7]

The most notable difference lies in their boiling and melting points. The branched structure of this compound results in a lower boiling point compared to the straight-chain n-nonane. Conversely, the more compact and symmetrical nature of n-nonane allows for more efficient packing in the solid state, leading to a significantly higher melting point.

Performance as an Organic Solvent: An Application-Oriented Perspective

While direct comparative studies with extensive experimental data are limited, an analysis of their properties and known applications can guide solvent selection.

Solubility: Both this compound and n-nonane are effective solvents for non-polar substances such as fats, oils, and other hydrocarbons.[1] Their low polarity makes them suitable for reactions involving non-polar reactants and reagents. n-Nonane is known to be miscible with many organic solvents like ethanol, ether, acetone, and benzene.[3] The choice between the two for a specific application may depend on subtle differences in their dissolution capacity for a particular solute, which would require empirical determination.

Organic Synthesis: n-Nonane is documented for its use in organic synthesis.[3][8] Its relatively high boiling point can be advantageous for reactions requiring elevated temperatures. As a distillation chaser, it can aid in the removal of lower-boiling impurities.[3] While specific examples for this compound are less common in readily available literature, its properties suggest it would be a suitable substitute for other non-polar alkane solvents like heptane (B126788) or hexane (B92381) in various synthetic protocols.

Chromatography: In the field of chromatography, n-nonane is utilized as a component of the mobile phase and as a chromatographic standard.[1][8] Gas chromatography (GC) retention time is a key parameter for compound identification. Under specific GC conditions, n-nonane has a defined retention time that can be used for reference.[9][10][11][12][13][14][15][16] For instance, in one documented analysis, n-nonane exhibited a retention time of 2.9118 minutes.[12] The retention time for this compound would be different due to its branched structure and would need to be determined under identical conditions for comparison.

Experimental Protocols: Representative Methodologies

Solubility Testing of a Non-Polar Compound

This protocol outlines a general procedure to determine the solubility of a non-polar active pharmaceutical ingredient (API) in either this compound or n-nonane.

G cluster_0 Solubility Determination Workflow A Weigh API into a vial B Add solvent in small increments A->B C Vortex/sonicate at constant temperature B->C D Observe for complete dissolution C->D E Record volume of solvent added D->E F Calculate solubility (e.g., in mg/mL) E->F

Caption: Workflow for determining the solubility of a compound.

Methodology:

  • Accurately weigh a small amount of the non-polar API (e.g., 10 mg) into a glass vial.

  • Add the chosen solvent (this compound or n-nonane) in small, measured increments (e.g., 0.1 mL) at a constant temperature.

  • After each addition, vigorously mix the sample using a vortex mixer and/or sonication until the solid is fully dispersed.

  • Visually inspect the solution against a dark background to determine if complete dissolution has occurred.

  • Continue adding solvent until the API is completely dissolved.

  • Record the total volume of solvent required to dissolve the API.

  • Calculate the solubility of the API in the solvent in mg/mL.

A Representative Organic Reaction: Williamson Ether Synthesis (adapted for a non-polar solvent)

This protocol describes a phase-transfer catalyzed Williamson ether synthesis, a reaction that can be conducted in a non-polar solvent with the aid of a phase-transfer catalyst.

G cluster_0 Reaction and Work-up Procedure Reactants Combine alcohol, alkyl halide, and phase-transfer catalyst in the chosen solvent Base Add aqueous NaOH Reactants->Base Reaction Heat and stir vigorously Base->Reaction Quench Cool and add water Reaction->Quench Extract Separate organic layer and extract aqueous layer with fresh solvent Quench->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over anhydrous MgSO4 Wash->Dry Evaporate Remove solvent under reduced pressure Dry->Evaporate Purify Purify the crude product (e.g., by column chromatography) Evaporate->Purify

Caption: General workflow for a phase-transfer catalyzed reaction.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alcohol (1.0 eq), the alkyl halide (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 0.1 eq) to the selected solvent (this compound or n-nonane).

  • Add an aqueous solution of sodium hydroxide (B78521) (e.g., 50% w/v).

  • Heat the mixture to a suitable temperature (e.g., 70-80 °C) and stir vigorously for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and add water to dissolve the salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of the fresh solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography.

Safety and Environmental Considerations

Both this compound and n-nonane are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood, away from ignition sources.[17][18][19][20] They are classified as aspiration hazards, and skin contact should be avoided.[17][19][20] From an environmental perspective, n-nonane is considered to have the potential for bioaccumulation in soil.[2] As with all organic solvents, their release into the environment should be minimized.

Conclusion

The choice between this compound and n-nonane as an organic solvent will be dictated by the specific requirements of the chemical process.

  • n-Nonane , with its higher boiling point, is well-suited for reactions requiring elevated temperatures and has established applications in organic synthesis and chromatography.

  • This compound , with its lower boiling point, may be advantageous when easier removal of the solvent post-reaction is desired. Its branched structure might also offer subtle differences in solvency that could be beneficial for specific applications.

Ultimately, for novel or sensitive applications, empirical testing of both solvents is recommended to determine the optimal choice for achieving the desired outcome in terms of reaction performance and product quality. This guide provides a foundational understanding to aid in this selection process.

References

A Comparative Analysis of the Combustion Characteristics of 4-Ethylheptane and Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of combustion science, understanding the intricate relationship between a fuel's molecular structure and its combustion behavior is paramount for the development of advanced propulsion systems and cleaner energy technologies. This guide provides a detailed comparison of the combustion characteristics of 4-ethylheptane, a branched alkane, with those of its linear counterparts, primarily n-heptane and n-nonane. This analysis is tailored for researchers, scientists, and professionals in drug development who may encounter these compounds in various applications, from fuel surrogates to solvents.

While comprehensive experimental data for linear alkanes are readily available, there is a notable scarcity of direct experimental measurements for the combustion properties of this compound. Consequently, this guide leverages existing data for n-heptane and n-nonane to establish a baseline for linear alkanes and supplements this with qualitative comparisons and inferences regarding this compound based on established principles of alkane combustion chemistry.

Physicochemical Properties

The molecular structure of an alkane significantly influences its physical properties, which in turn affect its combustion behavior. This compound (C9H20) is a structural isomer of n-nonane (C9H20) and has the same molecular weight. However, its branched structure results in a lower boiling point compared to the straight-chain n-nonane.

PropertyThis compoundn-Heptanen-Nonane
Molecular Formula C9H20C7H16C9H20
Molecular Weight ( g/mol ) 128.26100.21128.26
Boiling Point (°C) 141.298.4150.8
Ignition Delay Time

Ignition delay time (IDT) is a critical parameter in engine design and performance, representing the time lag between the start of injection and the onset of combustion. For alkanes, IDT is highly dependent on temperature, pressure, and fuel structure.

Generally, branched alkanes exhibit longer ignition delay times than their linear isomers, particularly in the low-to-intermediate temperature range. This is attributed to the different reaction pathways available for the initial fuel decomposition. The presence of tertiary C-H bonds in branched alkanes can lead to the formation of more stable radicals, slowing down the overall reaction rate.

Table 1: Ignition Delay Times of n-Heptane/Air Mixtures

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (ms)
800201.0~10
1000201.0~1
1200201.0~0.1
800401.0~5
1000401.0~0.5
1200401.0~0.05

Note: These are representative values and can vary based on the specific experimental setup.

Laminar Flame Speed

Laminar flame speed is the velocity at which a laminar flame front propagates relative to the unburned gas. It is a fundamental property that influences flame stability and flashback characteristics.

For alkanes, flame speed is influenced by factors such as the equivalence ratio, temperature, and pressure. While specific data for this compound is unavailable, studies on other isomers suggest that branched alkanes tend to have slightly lower laminar flame speeds compared to their linear counterparts.

The table below presents laminar flame speed data for n-heptane and n-nonane at atmospheric pressure.

Table 2: Laminar Flame Speeds of Linear Alkanes in Air at 1 atm

FuelEquivalence Ratio (Φ)Unburned Gas Temperature (K)Laminar Flame Speed (cm/s)
n-Heptane1.0298~40
n-Heptane1.1358~55
n-Nonane1.0298~38
Pollutant Formation

The combustion of all hydrocarbons produces pollutants such as soot (particulate matter) and nitrogen oxides (NOx). The molecular structure of the fuel plays a significant role in the propensity to form these pollutants.

Soot Formation: Soot is formed from the incomplete combustion of fuel, primarily through the nucleation and growth of polycyclic aromatic hydrocarbons (PAHs). Generally, branched alkanes are considered to have a lower sooting tendency compared to linear alkanes with the same carbon number. This is because the branched structure can hinder the formation of the long, straight-chain precursors that are more readily converted to PAHs. Therefore, it is expected that this compound would produce less soot than n-nonane under similar combustion conditions.

NOx Formation: Nitrogen oxides are primarily formed through the thermal (Zeldovich) mechanism, which is highly dependent on the flame temperature. Since branched alkanes often have slightly lower flame temperatures than their linear isomers, they may produce slightly lower levels of thermal NOx.

Experimental Protocols

The data presented for linear alkanes are typically obtained using well-established experimental techniques.

Ignition Delay Time Measurement

Ignition delay times are commonly measured using shock tubes and rapid compression machines.

Shock Tube Protocol:

  • A mixture of the fuel and oxidizer (e.g., air) at a known composition is introduced into the driven section of the shock tube.

  • A high-pressure driver gas is separated from the driven section by a diaphragm.

  • The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly heating and compressing it to conditions representative of engine combustion.

  • The time interval between the passage of the shock wave and the onset of combustion (detected by a sharp rise in pressure or light emission from radical species like OH*) is measured as the ignition delay time.

G cluster_0 Shock Tube Experiment Gas Mixture Preparation Gas Mixture Preparation Diaphragm Rupture Diaphragm Rupture Gas Mixture Preparation->Diaphragm Rupture Shock Wave Propagation Shock Wave Propagation Diaphragm Rupture->Shock Wave Propagation Ignition & Data Acquisition Ignition & Data Acquisition Shock Wave Propagation->Ignition & Data Acquisition

Experimental workflow for ignition delay time measurement.

Laminar Flame Speed Measurement

Laminar flame speeds are often determined using the counterflow twin-flame method or a spherically expanding flame in a constant volume chamber.

Counterflow Burner Protocol:

  • Two identical, opposed nozzles issue a combustible gas mixture, creating a stagnation plane where a flat, stable flame can be established.

  • The velocity of the unburned gas mixture is measured using techniques like Laser Doppler Anemometry (LDA) or Particle Image Velocimetry (PIV).

  • The flame speed is determined by extrapolating the measured gas velocity at the flame front to a zero stretch rate condition.

Chemical Kinetic Pathways

The combustion of alkanes proceeds through a complex network of elementary reactions. The initial steps involve the abstraction of a hydrogen atom from the fuel molecule, followed by a series of oxidation reactions. The structure of the alkane dictates the initial radicals formed and subsequent reaction pathways.

G cluster_0 Simplified Alkane Combustion Pathway Alkane Alkane Alkyl Radical Alkyl Radical Alkane->Alkyl Radical +O2, OH, H Peroxy Radical Peroxy Radical Alkyl Radical->Peroxy Radical +O2 Aldehydes/Ketones Aldehydes/Ketones Peroxy Radical->Aldehydes/Ketones Isomerization CO, CO2, H2O CO, CO2, H2O Aldehydes/Ketones->CO, CO2, H2O Oxidation

A Comparative Guide to Force Fields for Molecular Modeling of 4-Ethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate representation of molecular interactions is paramount in computational chemistry and drug development. The choice of a force field for molecular dynamics (MD) simulations can significantly impact the predicted thermophysical and conformational properties of a molecule. This guide provides a comparative overview of common classical force fields for the simulation of 4-ethylheptane, a branched alkane relevant to lubricant and fuel research, and as a fragment in larger drug-like molecules.

Executive Summary

Data Presentation: Performance on Branched Alkanes

The following table summarizes the performance of selected force fields in predicting the density and viscosity of branched alkanes, which can serve as a proxy for their expected performance with this compound. The data is collated from various studies and is presented as a percentage deviation from experimental values where available.

Force Field FamilySpecific Force FieldMolecule(s) SimulatedPropertyDeviation from Experimental DataReference
OPLS OPLS-AA2,2,4-trimethylpentaneViscosityOverestimates[1]
L-OPLS-AA2,2,4-trimethylpentaneViscosityOverestimates (less than OPLS-AA)[1]
COMPASS COMPASS2,2,4-trimethylpentaneViscosityClose to experimental values[1]
Various Potoff1-decene trimer, squalaneDensity, ViscosityBest overall results in a comparative study[2]

Note: The performance of a force field is highly dependent on the specific parameterization and the simulation protocol. The deviations presented are indicative and may vary for this compound.

Experimental Protocols

The following is a generalized experimental protocol for performing molecular dynamics simulations to evaluate force field performance for a liquid alkane like this compound. This protocol is based on methodologies reported in studies of similar systems.[1][3]

  • System Setup:

    • A cubic simulation box is created containing a fixed number of this compound molecules (e.g., 500-1000 molecules).

    • The initial configuration is generated by randomly placing molecules in the box, ensuring no significant overlaps.

    • The system is solvated implicitly or explicitly, depending on the properties of interest. For pure liquid properties, an implicit solvent model or periodic boundary conditions are used.

  • Force Field and Topology:

    • The chosen force field (e.g., OPLS-AA, GROMOS, CHARMM, AMBER) is applied to the system.

    • Atomic charges and Lennard-Jones parameters are assigned according to the selected force field.

    • Bonded and non-bonded interaction parameters are defined in the topology file.

  • Energy Minimization:

    • The initial system is subjected to energy minimization using an algorithm like steepest descent or conjugate gradient to relax the structure and remove unfavorable contacts.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 298.15 K) under the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant. A thermostat like the Nosé-Hoover or Berendsen thermostat is used.

    • Subsequently, the system is equilibrated under the NPT (isothermal-isobaric) ensemble, where the number of particles, pressure (e.g., 1 atm), and temperature are constant. A barostat like the Parrinello-Rahman or Berendsen barostat is employed. This step allows the density of the system to equilibrate.

    • Equilibration is monitored by observing the convergence of potential energy, temperature, pressure, and density over time.

  • Production Run:

    • Once the system is equilibrated, a production run is performed under the NPT ensemble for a sufficient duration (e.g., 10-100 nanoseconds) to collect data for property calculations.

    • Coordinates and energy data are saved at regular intervals.

  • Data Analysis:

    • Density: Calculated as the average mass of the simulation box divided by the average volume during the production run.

    • Heat of Vaporization (ΔHvap): Calculated using the equation: ΔHvap = Egas - Eliquid + RT, where Egas is the average potential energy of a single molecule in the gas phase (from a separate simulation) and Eliquid is the average potential energy per molecule in the liquid phase.

    • Conformational Analysis: Dihedral angles are monitored throughout the simulation to determine the population of different conformers.

Mandatory Visualization

MD_Workflow Molecular Dynamics Simulation Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production & Analysis a Define Molecule (this compound) b Create Simulation Box a->b c Select Force Field (e.g., OPLS-AA, GROMOS) b->c d Energy Minimization c->d e NVT Ensemble (Heating) d->e f NPT Ensemble (Density Equilibration) e->f g Production MD Run (NPT Ensemble) f->g h Trajectory & Energy Data g->h i Calculate Properties (Density, ΔHvap, etc.) h->i j Compare with Experimental Data i->j

Caption: A flowchart of a typical molecular dynamics simulation workflow.

Force Field Details

  • OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): This force field is widely used for organic liquids and biomolecules.[4] It is parameterized to reproduce experimental properties of liquids, such as density and heat of vaporization.[4] The L-OPLS variant includes refinements for long-chain hydrocarbons. For branched alkanes like 2,2,4-trimethylpentane, both OPLS-AA and L-OPLS-AA have been reported to overestimate viscosity, with L-OPLS-AA showing a smaller deviation.[1]

  • GROMOS (GROningen MOlecular Simulation): This is a united-atom force field, where aliphatic hydrogen atoms are implicitly treated with their corresponding carbon atoms. This reduces the computational cost. GROMOS has been developed over several versions, with parameters optimized for biomolecular simulations, but it is also applied to organic liquids.[5]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): This is a versatile all-atom force field primarily developed for biomolecules.[6] It has a comprehensive set of parameters for proteins, lipids, and nucleic acids, and its general force field (CGenFF) can be used for small organic molecules.

  • AMBER (Assisted Model Building with Energy Refinement): Similar to CHARMM, AMBER is a popular all-atom force field for biomolecular simulations. Its General Amber Force Field (GAFF) is designed for organic molecules.

Conclusion

The selection of a force field for the molecular modeling of this compound requires careful consideration. While direct comparative data for this specific molecule is scarce, studies on similar branched alkanes suggest that force fields like COMPASS and the Potoff force field may provide good predictions for thermophysical properties.[1][2] OPLS-AA and its variants are also widely used and can be a reasonable choice, although they may overestimate certain properties like viscosity.[1] For any chosen force field, it is crucial to validate the simulation results against available experimental data, such as that provided by the NIST/TRC Web Thermo Tables.[7] The provided generalized experimental protocol and workflow diagram serve as a starting point for researchers to design their own simulation studies.

References

Navigating the Landscape of 4-Ethylheptane Analysis: A Guide to Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Hypothetical Inter-Laboratory Study Design

To illustrate the process, we present a hypothetical inter-laboratory comparison involving three laboratories: Lab A, Lab B, and Lab C. Each laboratory received identical blind samples containing 4-Ethylheptane at three different concentration levels (Low, Medium, and High) in a methanol (B129727) matrix. The objective was to assess the accuracy and precision of each laboratory's analytical method.

Data Presentation

The following tables summarize the hypothetical quantitative data from the three participating laboratories. The data is presented to reflect typical variations observed in such studies.

Table 1: Reported Concentrations of this compound (in µg/mL)

Sample LevelLab ALab BLab C
Low 9.8510.509.95
9.9010.6510.05
9.8810.5710.00
Medium 49.5052.3050.10
49.8052.5050.30
49.6552.4050.20
High 98.90104.50100.50
99.20104.80100.80
99.05104.65100.65

Table 2: Statistical Analysis of Inter-Laboratory Results

Sample LevelStatisticLab ALab BLab CConsensus Value*
Low Mean (µg/mL) 9.8810.5710.0010.15
Std. Dev. 0.0250.0760.0500.36
RSD (%) 0.250.720.503.55
Z-Score -0.751.17-0.42N/A
Medium Mean (µg/mL) 49.6552.4050.2050.75
Std. Dev. 0.150.100.101.45
RSD (%) 0.300.190.202.86
Z-Score -0.761.14-0.38N/A
High Mean (µg/mL) 99.05104.65100.65101.45
Std. Dev. 0.150.150.152.89
RSD (%) 0.150.140.152.85
Z-Score -0.831.11-0.28N/A

*Consensus Value is the mean of all reported results.

Experimental Protocols

A standardized experimental protocol is crucial for a meaningful inter-laboratory comparison. The following methodology for the analysis of this compound is based on common practices for volatile organic compounds.

Sample Preparation
  • Sample Receipt and Storage: Samples are received in sealed vials and stored at 4°C until analysis.

  • Dilution: For calibration, a stock solution of this compound (e.g., 1000 µg/mL in methanol) is serially diluted to prepare calibration standards. The received blind samples are diluted with an appropriate solvent if necessary to fall within the calibration range.

  • Internal Standard: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) is added to all samples and standards to correct for variations in injection volume and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of this compound is typically performed using GC-MS due to its high sensitivity and specificity for volatile compounds.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection of 1 µL at an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis and Quality Control
  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Quality Control:

    • A blank sample (solvent only) is run to check for contamination.

    • A quality control (QC) sample of a known concentration is run with each batch to verify the accuracy of the calibration.

    • The linearity of the calibration curve should have a correlation coefficient (r²) ≥ 0.99.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental and logical workflows of the inter-laboratory comparison.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Storage Dilution Sample Dilution SampleReceipt->Dilution ISTD_Addition Internal Standard Addition Dilution->ISTD_Addition GC_Injection GC Injection ISTD_Addition->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

Caption: Experimental workflow for this compound analysis.

Interlab_Comparison_Flow Coordinator Study Coordinator SamplePrep Sample Preparation & Distribution Coordinator->SamplePrep LabA Lab A Analysis SamplePrep->LabA LabB Lab B Analysis SamplePrep->LabB LabC Lab C Analysis SamplePrep->LabC DataSubmission Data Submission to Coordinator LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission StatisticalAnalysis Statistical Analysis DataSubmission->StatisticalAnalysis FinalReport Final Report Distribution StatisticalAnalysis->FinalReport FinalReport->Coordinator

Caption: Logical flow of the inter-laboratory comparison study.

Data_Analysis_Workflow RawData Raw Data from Labs DataCompilation Data Compilation RawData->DataCompilation Mean_SD_RSD Calculate Mean, SD, RSD per Lab DataCompilation->Mean_SD_RSD ConsensusValue Determine Consensus Value Mean_SD_RSD->ConsensusValue ZScore Calculate Z-Scores Mean_SD_RSD->ZScore ConsensusValue->ZScore PerformanceEval Performance Evaluation ZScore->PerformanceEval

Caption: Workflow for data analysis in the inter-laboratory comparison.

Conclusion

This guide provides a comprehensive, albeit hypothetical, overview of an inter-laboratory comparison for the analysis of this compound. By following a standardized protocol and employing robust statistical analysis, laboratories can gain valuable insights into their analytical performance. Participation in such studies is a critical component of a laboratory's quality assurance program, fostering continuous improvement and ensuring the generation of reliable and comparable data across the scientific community.

References

Understanding the Relative Response Factor of 4-Ethylheptane in Flame Ionization Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on gas chromatography with flame ionization detection (GC-FID), accurate quantification of analytes is paramount. The relative response factor (RRF) is a critical parameter that accounts for the differing responses of the detector to various compounds, ensuring precise analytical results. This guide provides a comprehensive comparison of the relative response factor of 4-Ethylheptane, detailing experimental protocols for its determination and comparing its theoretical value with other common alkanes.

Principles of Flame Ionization Detection and Relative Response Factors

In principle, a Flame Ionization Detector (FID) operates as a carbon atom counter.[1] The response generated is ideally proportional to the number of carbon atoms in the analyte being combusted in a hydrogen-air flame.[1] However, various factors, including the detector's physical design, the physics of the ion stream, and the analyte's molecular structure, can cause deviations from this ideal behavior.[1] This leads to the concept of the response factor (RF), which is the ratio of the detector's response (e.g., peak area) to the concentration of the analyte.[2]

To standardize quantification and minimize variability between instruments and analyses, the relative response factor (RRF) is employed. The RRF of a compound is the ratio of its response factor to that of a chosen reference standard.[2][3]

Comparison of Relative Response Factors

While a specific, experimentally determined RRF for this compound was not found in the reviewed literature, its theoretical RRF can be calculated and compared with other alkanes. The theoretical RRF, particularly for hydrocarbons, is often estimated based on the molecular weight and the number of carbon atoms.[4] For the purpose of this guide, we will use n-Heptane as the reference standard, assigning it an RRF of 1.00.[5]

The theoretical RRF can be calculated using the following formula[4]:

RRF_i = (MW_i / MW_ref) * (N_C_ref / N_C_i)

Where:

  • RRF_i = Relative response factor of the compound of interest

  • MW_i = Molecular weight of the compound of interest

  • MW_ref = Molecular weight of the reference standard

  • N_C_ref = Number of carbon atoms in the reference standard

  • N_C_i = Number of carbon atoms in the compound of interest

Below is a table comparing the theoretical RRF of this compound with other common alkanes, using n-Heptane as the reference standard.

CompoundMolecular FormulaMolecular Weight ( g/mol )Number of Carbon AtomsTheoretical RRF (vs. n-Heptane)
n-HexaneC₆H₁₄86.1861.005
n-Heptane (Standard) C₇H₁₆ 100.21 7 1.000
n-OctaneC₈H₁₈114.2380.999
This compound C₉H₂₀ 128.26 9 0.998
n-NonaneC₉H₂₀128.2690.998
n-DecaneC₁₀H₂₂142.28100.998

As the table indicates, for straight-chain and branched alkanes with a similar number of carbon atoms, the theoretical RRFs are very close to 1.00 when compared to a structurally similar standard like n-Heptane.[6] This is because the primary factor influencing the FID response for hydrocarbons is the carbon content.

Experimental Determination of the Relative Response Factor

To obtain a more accurate RRF for this compound under specific analytical conditions, an experimental determination is recommended.

Experimental Protocol
  • Preparation of Standard Solutions:

    • Prepare a stock solution of the reference standard (e.g., n-Heptane) of a known concentration in a suitable solvent (e.g., ethyl acetate).[7]

    • Prepare a stock solution of this compound of a known concentration in the same solvent.

    • From the stock solutions, prepare a series of calibration solutions containing both the reference standard and this compound at various known concentrations. The same concentration of the internal standard should be used in all calibration and analysis samples.[2]

  • GC-FID Analysis:

    • Inject the prepared standard solutions into the gas chromatograph.

    • The GC-FID system should be operated under optimized conditions for the separation and detection of the analytes. Typical parameters that can influence the response include injector temperature, detector temperature, carrier gas flow rate, and the hydrogen-to-air flow ratio in the detector.[8][9]

  • Data Acquisition and Analysis:

    • Record the peak areas for both the reference standard and this compound in each chromatogram.

    • Calculate the response factor (RF) for each compound using the formula: RF = Peak Area / Concentration .[2]

    • Calculate the relative response factor (RRF) for this compound using the formula: RRF = RF_this compound / RF_reference_standard .[2]

    • It is advisable to perform multiple injections for each concentration level to ensure the repeatability and accuracy of the results.

The following diagram illustrates the workflow for the experimental determination of the RRF.

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing prep_ref Prepare Reference Standard Stock prep_cal Prepare Calibration Solutions prep_ref->prep_cal prep_analyte Prepare this compound Stock prep_analyte->prep_cal gc_fid GC-FID Injection and Analysis prep_cal->gc_fid Inject peak_area Record Peak Areas gc_fid->peak_area Acquire Data calc_rf Calculate Response Factors (RF) peak_area->calc_rf calc_rrf Calculate Relative Response Factor (RRF) calc_rf->calc_rrf

Experimental workflow for RRF determination.

Factors Influencing the Relative Response Factor

Several factors can affect the experimental RRF, and it is crucial to maintain consistent conditions for accurate and reproducible results. These factors include:

  • Instrumental Parameters: Variations in injector and detector temperatures, carrier gas flow rate, and the fuel and oxidant gas flow rates for the FID can alter the response.[8][9]

  • Analyte Concentration: While the response should ideally be linear over a wide range, high concentrations can lead to detector saturation and non-linearity, affecting the RRF.[9][10]

  • Molecular Structure: The presence of heteroatoms (e.g., oxygen, nitrogen, halogens) in a molecule can significantly reduce the FID response compared to hydrocarbons, thereby affecting the RRF.[11][12] For alkanes like this compound, this effect is not a concern.

Conclusion

References

Internal Standards in Quantitative Analysis: A Performance Comparison of 4-Ethylheptane Analogs and Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within pharmaceutical research and drug development, the use of internal standards (IS) is a cornerstone of robust and reliable quantitative analysis. An internal standard is a compound of known concentration added to samples to correct for analytical variability. The choice between a non-deuterated structural analog, such as 4-ethylheptane for the analysis of similar volatile organic compounds, and a stable isotope-labeled (SIL) or deuterated internal standard can significantly impact data quality. This guide provides an objective comparison of their performance, supported by established principles and representative data, to aid researchers in selecting the appropriate internal standard for their applications.

Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte ensure they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution is critical for accurately compensating for matrix effects, where other components in a sample can suppress or enhance the analyte's signal, leading to inaccurate quantification.[3] While non-deuterated standards like this compound can be a cost-effective alternative, their chemical and physical properties do not perfectly match those of the analyte, which can lead to differences in extraction efficiency and chromatographic behavior.[3]

Quantitative Performance Comparison

The superiority of deuterated internal standards is evident in the improved accuracy and precision of analytical measurements. The following table summarizes a hypothetical performance comparison for the quantification of a target analyte using this compound as a structural analog internal standard versus a deuterated analog of the analyte. This data is representative of typical outcomes observed in bioanalytical method validation.

Performance ParameterThis compound (Structural Analog IS)Deuterated Analyte (SIL-IS)
Correction for Matrix Effects Partial to PoorExcellent
Correction for Extraction Variability GoodExcellent
Chromatographic Co-elution No (Similar Retention Time)Yes
Precision (%RSD) < 15%< 5%
Accuracy (%Bias) ± 15%± 5%
Regulatory Acceptance Acceptable with extensive validationPreferred/Gold Standard[4][5]

This table presents expected performance characteristics based on established principles of internal standardization in chromatography and mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of internal standards in quantitative assays. Below are generalized protocols for key experiments used to evaluate the performance of an internal standard.

Protocol 1: Evaluation of Matrix Effects

This protocol is designed to quantitatively assess the impact of the sample matrix on the ionization of the analyte and the internal standard.

Objective: To determine if the chosen internal standard adequately compensates for matrix-induced signal suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., acetonitrile) at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the resulting extract with the analyte and internal standard at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix from the same sources with the analyte and internal standard at the same concentrations before performing the extraction procedure.

  • Analyze Samples: Inject all prepared samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

    • IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (IS Peak Area Ratio in Set A)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤ 15%.[6]

Protocol 2: Recovery Assessment

This protocol evaluates the extraction efficiency of the analytical method for both the analyte and the internal standard.

Objective: To ensure that the recovery of the analyte and the internal standard is consistent and reproducible.

Procedure:

  • Compare Peak Areas: Analyze the peak areas of the analyte and internal standard from Set C (Pre-Extraction Spike) and Set B (Post-Extraction Spike) from the matrix effect experiment.

  • Calculate Recovery:

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

  • Acceptance Criteria: The recovery of the analyte does not need to be 100%, but it should be consistent across concentration levels. The recovery of the internal standard should be similar to that of the analyte.[7]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow of quantitative analysis using an internal standard and the conceptual difference in how analog and deuterated standards compensate for analytical variability.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction Injection Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Generalized workflow for quantitative analysis using an internal standard.

cluster_ideal Deuterated Internal Standard cluster_analog Analog Internal Standard (this compound) Analyte1 Analyte Matrix1 Matrix Effects Analyte1->Matrix1 IS1 Deuterated IS IS1->Matrix1 Result1 Accurate Quantification Matrix1->Result1 Correction Analyte2 Analyte Matrix2 Matrix Effects Analyte2->Matrix2 IS2 Analog IS IS2->Matrix2 Result2 Potentially Inaccurate Quantification Matrix2->Result2 Incomplete Correction

Caption: Conceptual comparison of matrix effect correction.

References

A Comparative Guide to the Synthesis of 4-Ethylheptane: Benchmarking Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent synthetic routes for 4-ethylheptane, a saturated hydrocarbon of interest in various chemical research and development applications. The routes—Corey-House synthesis, a Grignard-based approach, and the Wurtz reaction—are evaluated based on their reaction yields, purity of the final product, and the practicality of their experimental protocols. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided.

Comparison of this compound Synthesis Routes

The following table summarizes the key performance indicators for the different synthesis methods of this compound.

Synthesis RouteStarting MaterialsKey IntermediatesReported/Expected YieldReported/Expected PurityKey AdvantagesKey Disadvantages
Corey-House Synthesis Propyl bromide, Lithium, Copper(I) iodide, Ethyl bromideLithium dipropylcuprateHigh (typically 80-95% for similar couplings)[1]HighExcellent for forming unsymmetrical alkanes with high specificity.[2]Requires preparation of the organocuprate reagent (Gilman reagent) in a separate step.
Grignard-Based Route 3-Pentanone (B124093), Ethylmagnesium bromide, Sulfuric acid, H₂/Pd/C4-Ethyl-3-heptanol, 4-Ethyl-3-heptene (B15176443)Moderate to High (Grignard step: 80-90% for similar alcohols[3], Hydrogenation: >95%[4])HighUtilizes readily available starting materials. The two steps can be performed sequentially.A two-step process involving an intermediate that requires isolation and purification.
Wurtz Reaction Propyl bromide, Ethyl bromide, Sodium metalN/ALowLowA one-step reaction.Forms a mixture of alkanes (butane, hexane, and this compound), leading to difficult separation and low yield of the desired product.[5]

Experimental Protocols

Corey-House Synthesis

This method involves the preparation of a lithium diorganocuprate (Gilman reagent) followed by its reaction with an alkyl halide.[6] To synthesize this compound, lithium dipropylcuprate is reacted with ethyl bromide.

Step 1: Preparation of Lithium Dipropylcuprate

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place lithium metal (2.2 equivalents) in anhydrous diethyl ether.

  • Add propyl bromide (2.0 equivalents) dropwise to the lithium suspension while stirring under a nitrogen atmosphere. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the lithium has completely reacted to form propyllithium, the solution is cooled to -78 °C.

  • In a separate flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -78 °C.

  • Transfer the cold propyllithium solution to the copper(I) iodide suspension via a cannula. The mixture is stirred for 30 minutes to an hour to form a solution of lithium dipropylcuprate.

Step 2: Synthesis of this compound

  • To the freshly prepared lithium dipropylcuprate solution at -78 °C, add ethyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by GC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation, and purify the resulting this compound by fractional distillation.

Grignard-Based Route

This two-step synthesis first prepares an alkene intermediate (4-ethyl-3-heptene) via a Grignard reaction and subsequent dehydration, followed by catalytic hydrogenation to the final alkane product.

Step 1a: Synthesis of 4-Ethyl-3-heptanol via Grignard Reaction [7]

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) in anhydrous diethyl ether.

  • Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide.

  • Once the Grignard reagent has formed, cool the flask to 0 °C in an ice bath.

  • Add a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 4-ethyl-3-heptanol.

Step 1b: Dehydration of 4-Ethyl-3-heptanol to 4-Ethyl-3-heptene [7]

  • Place the crude 4-ethyl-3-heptanol in a round-bottom flask.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to distill the 4-ethyl-3-heptene as it is formed.

Step 2: Catalytic Hydrogenation of 4-Ethyl-3-heptene [4]

  • In a high-pressure hydrogenation vessel, dissolve 4-ethyl-3-heptene (1.0 equivalent) in ethanol (B145695).

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 30 atm) and stir the mixture at room temperature until the reaction is complete (monitored by GC).[8]

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify by fractional distillation.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. For an unsymmetrical alkane like this compound, this method is generally not preferred due to the formation of multiple products.[5]

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place sodium metal (2.2 equivalents) in anhydrous diethyl ether.

  • Add a mixture of propyl bromide (1.0 equivalent) and ethyl bromide (1.0 equivalent) dropwise to the sodium suspension.

  • The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional hour.

  • Cool the reaction mixture and cautiously add ethanol to destroy any unreacted sodium, followed by the addition of water.

  • Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.

  • The resulting mixture of alkanes (butane, hexane, and this compound) would then require careful fractional distillation for separation, which is often inefficient.

Visualizations

logical_workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_product Product & Analysis start_ch Propyl bromide, Ethyl bromide, Li, CuI process_ch Corey-House Synthesis start_ch->process_ch start_g 3-Pentanone, Ethyl bromide, Mg, H₂/Pd/C process_g Grignard Reaction, Dehydration & Hydrogenation start_g->process_g start_w Propyl bromide, Ethyl bromide, Na process_w Wurtz Reaction start_w->process_w product This compound process_ch->product process_g->product process_w->product analysis Yield & Purity Analysis (GC, NMR) product->analysis

Caption: Logical workflow for the comparison of this compound synthesis routes.

corey_house_pathway propyl_br Propyl Bromide propyl_li Propyllithium propyl_br->propyl_li + 2 Li in ether li 2 Li gilman Lithium Dipropylcuprate (Gilman Reagent) propyl_li->gilman + CuI cu_i CuI product This compound gilman->product + Ethyl Bromide ethyl_br Ethyl Bromide

Caption: Corey-House synthesis pathway for this compound.

grignard_pathway pentanone 3-Pentanone alcohol 4-Ethyl-3-heptanol pentanone->alcohol + Grignard Reagent grignard_reagent Ethylmagnesium Bromide alkene 4-Ethyl-3-heptene alcohol->alkene Dehydration (H₂SO₄) product This compound alkene->product Hydrogenation (H₂/Pd/C)

Caption: Grignard-based synthesis pathway for this compound.

References

Safety Operating Guide

Proper Disposal of 4-Ethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety, regulatory compliance, and environmental protection. 4-Ethylheptane, a flammable and hazardous hydrocarbon, necessitates strict adherence to established disposal protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to implement the following safety measures to minimize risks:

  • Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1]

  • Ventilation: All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1]

  • Ignition Sources: Eliminate all potential sources of ignition, such as heat, sparks, open flames, and hot surfaces, from the handling and storage areas.[2] this compound is a flammable liquid and vapor.[2][3]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] On-site treatment is generally not advisable in a standard laboratory setting due to significant fire and explosion hazards.[1]

  • Waste Collection and Segregation:

    • Collect waste this compound in a designated, chemically compatible container that is in good condition and has a secure, tight-fitting lid.[1][5]

    • Do not mix this compound waste with other waste streams, particularly halogenated solvents or aqueous waste, as this can complicate disposal.[1][5]

  • Proper Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • Include the full chemical name, "this compound," and its approximate volume or concentration.[1]

    • Ensure the original labels on reused bottles are completely removed or defaced before applying the new waste label.[6]

  • Safe Storage of Waste:

    • Store the sealed waste container in a well-ventilated, cool area.[2]

    • The storage location must be away from ignition sources and direct sunlight, preferably within a storage cabinet rated for flammable liquids.[1]

    • Leave a headspace of at least 10% in the container to allow for vapor expansion.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

    • Provide the waste disposal company with a complete and accurate description of the waste's composition and volume.[1]

  • Disposal of Empty Containers:

    • Empty this compound containers must be triple-rinsed with a suitable solvent.[7]

    • The solvent rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[7]

    • Once properly rinsed and air-dried in a ventilated area (like a fume hood), the container can be disposed of in the regular laboratory trash or recycling, with all original hazard labels removed or defaced.[7]

Spill and Emergency Procedures

In the event of an accidental spill, contain the spill using a chemical absorbent or spill kit. Immediately eliminate all sources of ignition. Contact your institution's EHS department for guidance on the proper cleanup and disposal of the contaminated materials.[1] If swallowed, do NOT induce vomiting and call a poison center or doctor immediately.[2]

Regulatory Framework

The management of hazardous waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes the framework for "cradle-to-grave" management of hazardous waste.[8][9] Generators of hazardous waste are legally responsible for ensuring it is properly identified, managed, and treated prior to disposal.[9]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₉H₂₀[2][3]
Molecular Weight 128.26 g/mol [2][10]
CAS Number 2216-32-2[2][10]
Appearance Colorless liquid[10]
Boiling Point 141 °C[10]
Flash Point 30 °C[10]
Density 0.73 g/cm³[10]
UN Number 1920[2]
Hazard Class 3 (Flammable Liquid)[2]
Packing Group III[2]
GHS Hazard Statements H226: Flammable liquid and vapor[2][3]H304: May be fatal if swallowed and enters airways[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Step 1 Ignition Eliminate Ignition Sources FumeHood->Ignition Step 2 Collect Collect Waste in a Compatible Container Ignition->Collect Step 3 Spill Accidental Spill Occurs Ignition->Spill Segregate Segregate from Incompatible Wastes (e.g., Halogenated Solvents) Collect->Segregate Step 4 Label Label Container: 'Hazardous Waste, this compound' Segregate->Label Step 5 Store Store in a Cool, Ventilated Area (Flammable Storage Cabinet) Label->Store Step 6 ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Step 7 ProvideInfo Provide Accurate Waste Information ContactEHS->ProvideInfo Step 8 Pickup Arrange for Pickup ProvideInfo->Pickup Step 9 ContainSpill Contain Spill with Absorbent & Contact EHS Spill->ContainSpill Emergency Procedure

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4-Ethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Ethylheptane

This guide provides critical safety, handling, and disposal information for the use of this compound in laboratory settings. Adherence to these protocols is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard and Property Overview

This compound is a flammable liquid and vapor that poses a significant aspiration risk.[1][2][3] Understanding its properties is the first step in safe handling.

GHS Hazard Information [1][2]

Pictogram(s)Signal WordHazard Statement(s)
alt text
alt text
Danger H226: Flammable liquid and vapor.[1][3] H304: May be fatal if swallowed and enters airways.[1][3]

Physical and Chemical Properties

PropertyValue
CAS Number 2216-32-2[1][4]
Molecular Formula C9H20[1][2]
Molecular Weight 128.26 g/mol [2][4]
Appearance Colorless liquid[1]
Boiling Point 141 °C
Flash Point 30 °C
Specific Gravity 0.73 (20/20)[5]
Purity >99.0% (GC)[1][3]

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. This involves a combination of engineering controls, safe work practices, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. All procedures should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[6]

  • Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment.[1][3] Ensure all potential ignition sources, such as heat, sparks, and open flames, are eliminated from the handling area.[1][3]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the procedures being performed. The following are the minimum requirements for handling this compound:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[6] Inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove and replace gloves immediately.

    • Lab Coat: A flame-retardant lab coat is required to protect against splashes and potential fires.[6] Ensure the lab coat is fully buttoned.[8]

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in cases of poor ventilation or a significant spill, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary.[9] Personnel must be medically cleared and fit-tested to wear a respirator.[8]

Work Practices
  • Use only non-sparking tools when opening or handling containers.[1][3]

  • Keep the container tightly closed when not in use.[1][3]

  • Avoid breathing vapors or mist.[10]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke in areas where this compound is handled.[11]

Emergency and Disposal Plans

Emergency First Aid Procedures

In case of accidental exposure, immediate action is critical.[12]

  • If Inhaled: Move the person to fresh air at once.[13] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[13] Seek immediate medical attention.[13][14]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[1][3] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[13][15] Seek medical attention if irritation develops or persists.[13][14]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do so.[16] Seek immediate medical attention.[14]

  • If Swallowed: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water.[14] Immediately call a poison control center or doctor for treatment advice.[1][3] Due to the aspiration hazard, swallowing can be fatal if the liquid enters the airways.[1][2]

Spill Response
  • Evacuate all personnel from the immediate area.

  • Eliminate all ignition sources.

  • Ventilate the area.

  • Wearing appropriate PPE, contain the spill using an inert, dry absorbent material.

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[8][11]

  • Do not let the product enter drains.[10]

Storage and Disposal Plan
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Store locked up and away from heat, sparks, and incompatible materials such as strong oxidizing agents.[1][8]

  • Disposal:

    • Waste Collection: Collect waste this compound in a designated, chemically compatible, and properly labeled container.[6] The container must be clearly marked with "Hazardous Waste" and the full chemical name.[6]

    • Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[6]

    • Arranging Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3][6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow A 1. Risk Assessment - Review SDS - Identify Hazards B 2. Engineering Controls - Use Chemical Fume Hood - Remove Ignition Sources - Ground Equipment A->B C 3. Select & Don PPE - Safety Goggles / Face Shield - Nitrile Gloves - Flame-Retardant Lab Coat B->C D 4. Handling Operation - Use Non-Sparking Tools - Keep Container Closed - Handle with Care C->D E 5. Post-Handling - Doff PPE Correctly - Wash Hands Thoroughly D->E G Emergency Event (Spill or Exposure) D->G If incident occurs F 6. Waste Disposal - Segregate Waste - Use Labeled, Sealed Container - Contact EHS for Pickup E->F H Execute Emergency Plan - First Aid / Spill Cleanup - Report Incident G->H H->A Re-evaluate

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.